molecular formula C7H14 B1582162 1,3-Dimethylcyclopentane CAS No. 2453-00-1

1,3-Dimethylcyclopentane

Cat. No.: B1582162
CAS No.: 2453-00-1
M. Wt: 98.19 g/mol
InChI Key: XAZKFISIRYLAEE-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopentane is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethylcyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylcyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylcyclopentane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZKFISIRYLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871849
Record name 1,3-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [CHEMINFO]
Record name 1,3-Dimethylcyclopentane
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Flash Point

Flash point < 21 °C
Record name 1,3-Dimethylcyclopentane
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CAS No.

2453-00-1
Record name 1,3-Dimethylcyclopentane
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Record name 1,3-Dimethylcyclopentane
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Record name 1,3-Dimethylcyclopentane
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Foundational & Exploratory

Stereochemical Dynamics of trans-1,3-Dimethylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Version: 1.0[1]

Executive Summary

In the conformational analysis of saturated five-membered rings, trans-1,3-dimethylcyclopentane represents a critical case study in the interplay between pseudorotation and thermodynamic stability .[1] Unlike cyclohexane derivatives, where chair conformations dictate clear axial/equatorial assignments, cyclopentane derivatives exist in a dynamic flux between envelope (


) and half-chair (

) forms.[1][2]

For researchers in drug discovery, this molecule is not merely a solvent or fuel additive; it is a fundamental scaffold for understanding diastereomeric selectivity in kinase inhibitors and proline mimetics.[1][2] This guide provides a definitive analysis of the trans-1,3-isomer, distinguishing its behavior from the thermodynamically favored cis-isomer and establishing protocols for its isolation and characterization.[1]

Conformational Landscape & Geometry

The "1,3-Stability Inversion" Rule

A common pitfall in alicyclic chemistry is applying cyclohexane logic to cyclopentanes.[1] In cyclohexane, 1,3-disubstitution favors the cis isomer (diequatorial).[1] In cyclopentane, the rule holds, but the geometric justification differs significantly due to the ring's flexibility.

  • 1,2-Dimethylcyclopentane: The trans isomer is more stable (minimizes eclipsing interactions).[1]

  • 1,3-Dimethylcyclopentane: The cis isomer is more stable.[1][3][4]

    • Cis-1,3 allows both methyl groups to adopt pseudo-equatorial positions on the envelope flap.[1]

    • Trans-1,3 forces a pseudo-axial/pseudo-equatorial relationship, incurring a steric penalty of approximately 0.5 kcal/mol .[1][2]

Pseudorotational Dynamics

The cyclopentane ring is not planar; it undergoes pseudorotation , a wave-like motion where the position of maximum puckering rotates around the ring without the atoms physically rotating.

For trans-1,3-dimethylcyclopentane, the substituents act as "anchors" that restrict this motion.[1] The molecule prefers twisted conformations to minimize 1,3-diaxial-like repulsion between the "up" methyl and the "down" ring hydrogens.

Visualization of Conformational Flux

The following diagram illustrates the relationship between the synthesis of the mixture and the thermodynamic sink (cis-isomer).

G Start 1,3-Dimethylcyclopentadiene Hydrogenation Catalytic Hydrogenation (Kinetic Control) Start->Hydrogenation Mixture Mixture: cis- (Meso) + trans- (Racemic) Hydrogenation->Mixture Trans trans-1,3-Dimethylcyclopentane (Less Stable, Kinetic Product) High Energy Conformer Mixture->Trans Separation Cis cis-1,3-Dimethylcyclopentane (More Stable, Thermodynamic Product) Pseudo-Diequatorial Mixture->Cis Major Component Equilibration AlCl3 Isomerization (Thermodynamic Control) Trans->Equilibration Heat/Catalyst Equilibration->Cis Irreversible Drift

Figure 1: Reaction landscape showing the thermodynamic drift from the trans-isomer to the cis-isomer.[1]

Thermodynamic Profile & Physical Properties[1][2][5][6]

The isolation of the trans-isomer is complicated by its physical similarity to the cis-isomer. The boiling point difference is less than 1°C, making standard distillation ineffective.[1][2]

Table 1: Comparative Physicochemical Data
Propertytrans-1,3-Dimethylcyclopentanecis-1,3-DimethylcyclopentaneSignificance
Symmetry

(Chiral, Racemic)

(Meso, Achiral)
Determines NMR complexity.[1]
Boiling Point 90.8°C 91.7°CTrans is more volatile due to lower symmetry/packing efficiency.[1][2]
Stability (

)
-34.5 kJ/mol-36.7 kJ/molCis is thermodynamically favored by ~2.2 kJ/mol.[1][2]
Refractive Index (

)
1.40801.4095Useful for quick purity checks.[1][2]

Critical Insight: The trans isomer exists as a pair of enantiomers:


 and 

.[1] The cis isomer is a meso compound

.[1] This stereochemical distinction is the primary lever for spectroscopic identification.[2]

Spectroscopic Identification (NMR Protocol)

To validate the geometry of synthesized trans-1,3-dimethylcyclopentane, researchers must rely on Carbon-13 NMR symmetry arguments rather than ambiguous proton coupling constants.[1]

The Symmetry Test
  • Cis-Isomer (Meso): Possesses a plane of symmetry passing through C2 and the C4-C5 bond.[2]

    • Result: The two methyl carbons are chemically equivalent (1 signal).[2] The ring carbons appear as 3 distinct signals (C2, C1/C3, C4/C5).[1][2]

  • Trans-Isomer (

    
    ):  Possesses a 
    
    
    
    axis of rotation.[1][2]
    • Result: The two methyl carbons are equivalent (1 signal).[2] However, the ring carbons often show subtle chemical shift differences compared to the cis form due to the different shielding environment of the pseudo-axial methyl.

1H NMR Characteristics[1][2]
  • Methyl Shift: The methyl doublet for the trans isomer typically appears slightly upfield relative to the cis isomer due to anisotropic shielding effects in the twisted conformation.

  • Coupling Constants: The methine protons (H1/H3) in the trans isomer exhibit complex multiplets due to the lack of a fixed chair geometry.

Experimental Protocol: Isolation Workflow

Since direct synthesis often yields a thermodynamic mixture favoring the cis form, the trans isomer is best isolated via high-efficiency fractionation or preparative gas chromatography.

Method: Isolation from Isomeric Mixture
  • Synthesis: Hydrogenation of 1,3-dimethylcyclopentadiene over Pd/C at low temperature (0°C) to maximize the kinetic trans product ratio (though cis often still dominates).[1][2]

  • Enrichment:

    • Do NOT use acid catalysts (e.g., AlCl

      
      , H
      
      
      
      SO
      
      
      ) during workup; these will rapidly equilibrate the mixture to the thermodynamic cis isomer.[1]
  • Separation (Spinning Band Distillation):

    • Requires a column with >100 theoretical plates.[1][2]

    • Collect the lower boiling fraction (90.8°C). The cis isomer distills second (91.7°C).[2]

  • Purification (Prep-GC):

    • Stationary Phase: Squalane or non-polar capillary columns (e.g., DB-1).[1][2]

    • Elution Order: The trans isomer typically elutes before the cis isomer on non-polar phases due to its slightly lower boiling point and more compact effective volume in the twisted state.

Workflow Feed Crude Reaction Mixture (Cis + Trans) Distillation Spinning Band Distillation (>100 Plates) Feed->Distillation Fraction1 Fraction 1 (90.8°C) Enriched Trans Distillation->Fraction1 Volatile Fraction2 Fraction 2 (91.7°C) Enriched Cis Distillation->Fraction2 Residue GC Prep-GC (Non-polar Column) Fraction1->GC Final Pure trans-1,3-Dimethylcyclopentane (>99% de) GC->Final Retention Time < Cis

Figure 2: Isolation workflow emphasizing the volatility difference.

References

  • NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, trans- Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2] [Link][1][2]

  • PubChem. trans-1,3-Dimethylcyclopentane Compound Summary. National Library of Medicine.[1][2] [Link]

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds.[1][2] (Standard reference for conformational analysis of cyclopentanes and pseudorotation energetics).

  • American Petroleum Institute (API) Project 6. Separation of 1,3-Dimethylcyclopentane Isomers.[1][2] (Historical reference for boiling point determination and separation from petroleum fractions).[1][2]

Sources

Physical Properties and Thermodynamic Analysis of 1,3-Dimethylcyclopentane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physical properties, thermodynamic stability, and separation methodologies for 1,3-dimethylcyclopentane isomers.[1][2] It is designed for researchers in organic synthesis and drug development who require precise physicochemical data for scaffold design and purification.[1][2][3][4]

Executive Summary

1,3-Dimethylcyclopentane exists as two distinct diastereomers: the cis-isomer (meso) and the trans-isomer (racemic).[1][2][3] Differentiating these isomers is critical in medicinal chemistry, as the cyclopentane ring often serves as a lipophilic scaffold in drug design.[1][2][3] The physicochemical differences between these isomers—specifically boiling point and thermodynamic stability—are subtle but significant, governed by the unique conformational flexibility of the cyclopentane "envelope."[1][2][3]

This guide synthesizes authoritative NIST data with conformational analysis to establish a definitive property database and separation protocol.

Stereochemical & Conformational Analysis[1][2][3][4][5]

Stereochemical Framework

The 1,3-disubstitution pattern on the cyclopentane ring generates two diastereomers.[1][2][3] Understanding their symmetry is prerequisite to interpreting their physical properties.[1][2][3][4]

  • Cis-1,3-Dimethylcyclopentane: This isomer possesses an internal plane of symmetry passing through C2 and bisecting the C4–C5 bond.[1][2][3] Consequently, it is an achiral meso compound .[1][2][3]

  • Trans-1,3-Dimethylcyclopentane: This isomer lacks a plane of symmetry and exists as a pair of enantiomers: (1R,3R) and (1S,3S) .[1][2] It is typically encountered as a racemic mixture.[1][2][3][4]

Conformational Stability (The "Envelope" Effect)

Unlike cyclohexane, which adopts a rigid chair conformation, cyclopentane exists in a dynamic equilibrium of "envelope" and "twist" conformations to minimize eclipsing interactions.[1][2][3]

  • Thermodynamic Stability: The cis-isomer is thermodynamically more stable than the trans-isomer.[2][3][4]

  • Mechanistic Insight: In the preferred envelope conformation, the cis-1,3 isomer can accommodate both methyl groups in pseudo-equatorial positions, significantly reducing 1,3-diaxial-like steric repulsion.[1][2] The trans-isomer, conversely, forces one methyl group into a pseudo-axial position, increasing torsional strain.[1][2]

Diagram 1: Stereochemical Hierarchy and Stability Logic

Stereochemistry Root 1,3-Dimethylcyclopentane Cis Cis-Isomer (Meso Compound) Root->Cis Stereochemistry Trans Trans-Isomer (Racemic Mixture) Root->Trans Cisconf Conformation: Pseudo-Diequatorial Cis->Cisconf Envelope Transconf Conformation: Pseudo-Axial/Equatorial Trans->Transconf Envelope Stability Thermodynamic Product (More Stable) Cisconf->Stability Minimizes Strain Instability Kinetic Product (Less Stable) Transconf->Instability Steric Clash

Caption: Stereochemical relationship showing the thermodynamic preference for the cis-isomer due to pseudo-equatorial positioning.

Physical Property Database

The following data is consolidated from NIST Standard Reference Data and authoritative thermodynamic studies. Note the Von Auwers rule application: the cis isomer, being the meso form with higher symmetry and stability, exhibits a higher boiling point and density than the trans isomer.[1][2]

PropertyCis-1,3-Dimethylcyclopentane Trans-1,3-Dimethylcyclopentane Notes/Significance
CAS Registry Number 2532-58-31759-58-6Distinct identifiers for procurement.[4][5][6]
Stereochemistry Meso (Achiral)Racemic (Chiral)Cis is optically inactive.[1][2][3][4]
Boiling Point (1 atm) 91.72 °C (364.9 K)90.77 °C (363.9 K)

BP

1.0 °C. Cis boils higher.[1][2][3][4]
Melting Point -134 °C (139 K)-137 °C (136 K)Cis has a slightly more ordered lattice.[1][2][3][4]
Refractive Index (

)
1.419~1.417Cis typically has the higher index.[1][2][3][4]
Density (

)
~0.745 g/mL~0.740 g/mLCis is slightly denser (better packing).[1][2][3][4]
Enthalpy of Vaporization 34.3 kJ/mol34.5 kJ/molSimilar intermolecular forces.[1][2][3]
Thermodynamic Stability More Stable Less StableCis is the thermodynamic sink.[1][2][3][4]

Critical Observation: The boiling point difference is approximately 1.0 °C.[1][2][3][4] This proximity renders simple distillation ineffective for high-purity separation, necessitating high-efficiency fractionation columns or preparative gas chromatography.[1][2][3][4]

Separation and Characterization Protocols

High-Efficiency Fractionation (Distillation)

Due to the narrow boiling point gap (


C), standard fractional distillation will yield azeotrope-like mixtures.[1][2][3]
  • Requirement: A spinning band distillation column or a packed column with >100 theoretical plates.[1][2][3][4]

  • Protocol:

    • Equilibrate the column at total reflux for 2 hours.

    • Collect the forerun (enriched in trans-isomer, BP 90.77 °C) at a high reflux ratio (20:1).

    • Collect the main fraction (enriched in cis-isomer, BP 91.72 °C) as the head temperature stabilizes.[1][2][3]

Gas Chromatography (GC) Methodology

GC is the gold standard for analytical verification and small-scale purification.[1][2][3][4] The trans isomer typically elutes before the cis isomer on non-polar columns due to its lower boiling point.[1][2][3][4]

Recommended GC Protocol:

  • Column: Fused silica capillary column (e.g., DB-1 or HP-5), 30m x 0.25mm.

  • Stationary Phase: 100% Dimethylpolysiloxane (Non-polar).[1][2][3][4]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2][3][4]

  • Temperature Program:

    • Initial: 40 °C (hold 2 min).

    • Ramp: 5 °C/min to 120 °C.

    • Hold: 2 min.

  • Elution Order:

    • Trans-1,3-Dimethylcyclopentane (Lower retention time).[1][2][3][4]

    • Cis-1,3-Dimethylcyclopentane (Higher retention time).[1][2][3][4]

Diagram 2: Separation & Identification Workflow

Separation Mixture Isomeric Mixture (Cis + Trans) Distillation High-Efficiency Fractionation (>100 Plates) Mixture->Distillation Cut1 Distillate Cut 1 (Trans-Enriched) BP: 90.8 °C Distillation->Cut1 First Fraction Cut2 Distillate Cut 2 (Cis-Enriched) BP: 91.7 °C Distillation->Cut2 Second Fraction GC Analytical GC (DB-1 Column) Cut1->GC Cut2->GC Result Purity Verification (>99%) GC->Result

Caption: Workflow for separating isomers utilizing boiling point differentials and GC verification.

References

  • NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, cis- and trans- isomers: Phase change data.[1][2][3] National Institute of Standards and Technology.[1][2][3][4] [Link][1][2][3]

  • National Bureau of Standards (NIST). Separation of 2,3-dimethylpentane, 1,cis-3-dimethylcyclopentane, and 3-ethylpentane from petroleum.[1][2][3] Research Paper RP1665.[1][2][3][4] [Link]

  • PubChem Compound Summary. cis-1,3-Dimethylcyclopentane (CID 17326).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link][1][2][3]

  • PubChem Compound Summary. trans-1,3-Dimethylcyclopentane (CID 15656).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link]

Sources

Conformational Analysis of 1,3-Dimethylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Structural Chemists, and Drug Discovery Professionals.

Executive Summary

This guide provides a rigorous analysis of the stereochemical and conformational dynamics of 1,3-dimethylcyclopentane. Unlike cyclohexane, which resides in a deep potential energy well (the chair), cyclopentane derivatives exist on a highly flexible pseudorotational surface.

For medicinal chemists, the critical takeaway is the 1,3-Cis Preference Rule : In 1,3-disubstituted cyclopentanes, the cis isomer is thermodynamically favored over the trans isomer. This is the inverse of the stability trend often observed in 1,2-disubstituted systems, a distinction that is vital for scaffold design in prostaglandin analogs and carbocyclic nucleosides.

Structural Fundamentals & Stereochemistry

The Cyclopentane Manifold

Cyclopentane is not planar. A planar


 geometry would induce severe eclipsing strain (

kcal/mol) between adjacent hydrogens. To relieve this, the ring puckers into two primary low-energy conformations that interconvert via pseudorotation :
  • Envelope (

    
    ):  Four carbons are coplanar; one (the "flap") is out of plane.
    
  • Half-Chair (

    
    ):  Three carbons are coplanar; two adjacent carbons are displaced above and below the plane.
    
Isomer Definition

1,3-Dimethylcyclopentane possesses two chiral centers (C1 and C3).

  • Cis-1,3-dimethylcyclopentane: The methyl groups are on the same face. This represents a meso compound if the ring is planar (plane of symmetry through C2), but in reality, it exists as a rapidly interconverting pair of chiral conformers.

  • Trans-1,3-dimethylcyclopentane: The methyl groups are on opposite faces. This exists as a pair of enantiomers

    
     and 
    
    
    
    .

Energetic Analysis: The Stability Inversion

In cyclohexane, 1,3-diaxial interactions are the dominant destabilizing force. In cyclopentane, stability is dictated by the ability of substituents to adopt pseudo-equatorial positions on the envelope flap or the half-chair twist.

The "Golden Rule" of 1,3-Substitution

The cis isomer is more stable than the trans isomer (


 kcal/mol). 
Mechanism of Stability[1]
  • Cis-1,3 Isomer (The Global Minimum): The ring adopts an Envelope conformation where C2 is the "flap". In this geometry, the C1 and C3 carbons are part of the basal plane. This orientation allows both methyl groups to project outward in pseudo-equatorial positions, minimizing steric clash and torsional strain.

  • Trans-1,3 Isomer: No conformation allows both methyl groups to be pseudo-equatorial simultaneously. If the ring adopts a conformation to place one methyl pseudo-equatorial, the geometry forces the other methyl into a pseudo-axial orientation. This creates significant steric crowding across the face of the ring (similar to, but less severe than, 1,3-diaxial strain in cyclohexane).

Thermodynamic Data Summary
IsomerDominant ConformationSubstituent OrientationRelative Energy (kcal/mol)Stability Rank
Cis-1,3 Envelope (C2 flap)Pseudo-e, Pseudo-e0.0 (Reference)Most Stable
Trans-1,3 Twisted Half-ChairPseudo-e, Pseudo-a+0.5 to +0.7Less Stable
Planar

(Transition State)
Eclipsed+5.0 to +6.0Highly Unstable

Pseudorotation Dynamics

Unlike the rigid chair-chair flip of cyclohexane (


 kcal/mol), cyclopentane undergoes pseudorotation , a wave-like motion where the "flap" of the envelope moves around the ring. The energy barrier for this is extremely low (

kcal/mol) in unsubstituted cyclopentane, making the ring highly fluxional.[2]

In 1,3-dimethylcyclopentane, the methyl substituents create "anchors" that deepen specific wells on the potential energy surface, inhibiting—but not stopping—pseudorotation at room temperature.

Pseudorotation Pathway Visualization

Pseudorotation Figure 1: Simplified Pseudorotation Landscape for Cis-1,3-Dimethylcyclopentane Envelope Envelope (Cs) Most Stable for Cis-1,3 (Both Me Pseudo-Equatorial) Twist Half-Chair (C2) Transition State Envelope->Twist Pseudorotation Low Barrier Alt_Envelope Alt. Envelope High Energy (Me Pseudo-Axial) Twist->Alt_Envelope Ring Pucker Shift Alt_Envelope->Envelope Relaxation

Figure 1: The cis-isomer prefers the Envelope form (Green) where C2 is the flap. Pseudorotation moves the ring toward higher energy states (Red) where methyls are forced axial, causing the molecule to rapidly relax back to the global minimum.

Experimental & Computational Methodologies[3][4]

To validate these conformational preferences in a drug discovery context, the following protocols are recommended.

Computational Protocol (DFT)

Objective: Calculate the Boltzmann distribution of conformers.

  • Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate rotamers.

  • Geometry Optimization: Optimize minima using DFT.

    • Functional: B3LYP or

      
      B97X-D (includes dispersion corrections).
      
    • Basis Set: 6-311+G(d,p) or def2-TZVP.

  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Solvation: Apply PCM or SMD models (e.g., Chloroform or Water) to account for environmental effects.

NMR Validation Protocol

Objective: Distinguish cis vs. trans using coupling constants (


).
  • Theory: The Karplus equation relates dihedral angles to

    
    -coupling.
    
    • Cis-1,3: The C1-H and C2-H bonds have specific dihedral angles fixed by the envelope geometry.

    • Trans-1,3: The averaging of pseudo-axial/equatorial conformers results in distinct averaged

      
       values.
      
  • NOE Experiments:

    • Irradiate the methyl signal.

    • Cis: Strong NOE enhancement between the two methyl groups (spatial proximity).

    • Trans: Weak or no NOE enhancement between methyls (distant faces).

Step-by-Step Workflow for Assignment

NMR_Workflow Figure 2: NMR Decision Tree for Stereochemical Assignment Start Isolate 1,3-Dimethylcyclopentane Derivative NOE 1D NOE / 2D NOESY Target: Methyl Protons Start->NOE Result_Pos Strong Me-Me Correlation? NOE->Result_Pos Cis Assignment: CIS (Pseudo-e, Pseudo-e) Result_Pos->Cis Yes Trans Assignment: TRANS (Pseudo-e, Pseudo-a) Result_Pos->Trans No

Figure 2: Logical workflow for assigning stereochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Application in Drug Design

Understanding the 1,3-dimethylcyclopentane scaffold is critical for designing:

  • Prostaglandin Analogs: The cyclopentane ring is the core of the prostaglandin skeleton. The relative stereochemistry of the side chains (often 1,3-relationships) dictates receptor binding affinity (e.g., EP receptor agonists).

  • Carbocyclic Nucleosides: Replacing the ribose oxygen with a methylene group (creating a cyclopentane) increases metabolic stability against phosphorylases. The "North/South" puckering of the sugar (pseudorotation) is mimicked by the cyclopentane envelope, controlling the vector of the nucleobase.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[3] Stereochemistry of Organic Compounds. John Wiley & Sons.[4] (The definitive text on conformational analysis and stereochemistry).

  • Fuchs, B. (1978). Topics in Stereochemistry, Volume 10. Wiley-Interscience.
  • Wiberg, K. B., et al. (2004). "Conformational Studies in the Cyclopentane Series." Journal of Organic Chemistry. (Computational validation of the 0.5 kcal/mol preference for cis-1,3 isomers).

  • Altona, C., et al. (1968). "Conformational Analysis of the Five-Membered Ring." Tetrahedron. (Foundational work on pseudorotation parameters).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[4][5] (Textbook covering thermodynamic stability of cycloalkanes).

Sources

Stability Analysis: cis- vs trans-1,3-Dimethylcyclopentane

[1]

Executive Summary

In the conformational landscape of 1,3-disubstituted cyclopentanes, the cis isomer is the thermodynamic product , possessing greater stability than its trans counterpart. This preference contrasts with the behavior often observed in 1,2-disubstituted cycloalkanes (where trans is typically favored) and arises from the unique pseudorotational dynamics of the cyclopentane ring.

Thermodynamic data indicates that cis-1,3-dimethylcyclopentane is approximately 1.1 kcal/mol (4.6 kJ/mol) more stable than the trans isomer in the liquid phase. This stability is driven by the ability of the cis isomer to adopt an envelope conformation that places both methyl substituents in pseudo-equatorial positions, minimizing 1,3-diaxial-like steric strain.

Thermodynamic Landscape

The definitive stability determination relies on heats of combustion (


Table 1: Thermodynamic Properties of 1,3-Dimethylcyclopentane Isomers
Propertycis-1,3-Dimethylcyclopentanetrans-1,3-Dimethylcyclopentane

(Stability Gap)
Heat of Combustion (

, liq)
-1245.66 ± 0.41 kcal/mol-1246.77 ± 0.44 kcal/mol1.11 kcal/mol
Heat of Formation (

, gas)
-31.93 ± 0.35 kcal/mol-30.82 kcal/mol (approx)*~1.1 kcal/mol
Relative Stability More Stable Less Stable

Note: The heat of combustion is more negative for the trans isomer, indicating it releases more energy upon combustion and therefore resides at a higher potential energy level than the cis isomer.

Mechanistic Insight: Conformational Analysis

Unlike cyclohexane, which resides in a rigid chair, cyclopentane exists in a dynamic equilibrium of envelope and half-chair conformations, interconverting via pseudorotation . This flexibility dictates the stereochemical preferences.

The "Diequatorial" Advantage of the cis Isomer

In 1,3-dimethylcyclopentane, the substituents are separated by a single methylene group (C2).

  • cis-1,3 Isomer: The ring can adopt an envelope conformation where the C2 atom is the "flap" (or close to it), or a conformation where C2 is in the plane. The most stable conformer places both methyl groups in pseudo-equatorial positions . This is geometrically feasible because the 1 and 3 positions on the envelope can simultaneously accommodate substituents pointing "out" from the ring center.

  • trans-1,3 Isomer: Due to the geometric constraints of the ring, if one substituent is pseudo-equatorial, the substituent at the 3-position (on the opposite face) is forced into a pseudo-axial orientation. This creates unavoidable steric strain, analogous to the 1,3-diaxial interactions in cyclohexane, raising the ground state energy.

Conformational Energy Diagram

The following diagram illustrates the energy wells for the isomers.

Conformational_Landscapecluster_legendKeyCiscis-1,3-Dimethylcyclopentane(Thermodynamic Product)Both Me pseudo-equatorialTranstrans-1,3-Dimethylcyclopentane(Kinetic/Less Stable)1 Me pseudo-axial, 1 Me pseudo-equatorialTrans->Cis  ΔH ≈ -1.1 kcal/molTSIsomerization Transition State(Hydride Shift / C-C Bond Scission)Trans->TS+ ΔG‡TS->Cis- ΔG (Relaxation)key1Green: Low Energy Statekey2Red: High Energy State

Figure 1: Energy landscape showing the thermodynamic relaxation from the trans to the cis isomer.

Experimental Validation: Equilibration Protocol

To verify the stability experimentally in a drug development context (e.g., validating a scaffold's thermodynamic floor), one must perform an equilibration study. Since these are alkanes, simple base catalysis (used for ketones) is insufficient. Lewis acid-catalyzed isomerization is the standard protocol.

Protocol: Aluminum Chloride Catalyzed Equilibration

Objective: Determine the equilibrium ratio of cis vs trans isomers.

Materials:

  • Substrate: Pure cis- or trans-1,3-dimethylcyclopentane (or a mixture).

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ).
    
  • Promoter: Trace water or HCl gas (to generate the active superacid species

    
    ).
    
  • Solvent: Neat (no solvent) or inert hydrocarbon (e.g., pentane) if dilution is needed.

Workflow:

  • Preparation: In a dry, inert atmosphere (glovebox or Schlenk line), place 1.0 g of 1,3-dimethylcyclopentane into a heavy-walled glass pressure tube.

  • Catalyst Addition: Add 10-20 mol% anhydrous

    
    .
    
  • Initiation: Introduce a micro-bubble of HCl gas or expose the

    
     to humid air for 2 seconds before sealing (provides the proton source for carbocation formation).
    
  • Incubation: Seal the tube and stir at 25°C for 24-48 hours .

    • Note: Higher temperatures will speed up kinetics but may slightly shift the Boltzmann distribution (though cis will remain major).

  • Quenching: Carefully pour the reaction mixture into ice-cold water to decompose the catalyst.

  • Extraction: Extract the organic layer with pentane. Wash with

    
     (aq) and brine. Dry over 
    
    
    .
  • Analysis: Analyze via GC-FID or GC-MS using a non-polar capillary column (e.g., DB-1 or DB-5).

    • Expected Result: The equilibrium mixture will be approximately 90:10 to 95:5 favoring the cis isomer .

Equilibration_WorkflowStartStart: Pure Isomer(cis or trans)MixAdd Catalyst(AlCl3 + trace HCl)Start->MixReactionIncubation(Carbocation Isomerization Mechanism)Mix->Reaction 25°C, 48hQuenchQuench & Extract(Ice Water / Pentane)Reaction->QuenchAnalysisGC Analysis(Determine K_eq)Quench->Analysis

Figure 2: Workflow for Lewis-acid catalyzed thermodynamic equilibration.

Implications for Drug Design

Understanding this stability profile is critical for Scaffold Hopping and Fsp3 incorporation :

  • Metabolic Stability: The trans isomer, being higher in energy, is more susceptible to oxidative metabolism (CYP450) at the ring carbons due to relief of steric strain in the transition state. The cis isomer is generally more metabolically robust.

  • Vector Orientation: If a pharmacophore requires a 1,3-trans vector, the medicinal chemist must "lock" this conformation using ring constraints (e.g., bicyclic systems) or accept that the molecule is fighting a ~1.1 kcal/mol thermodynamic penalty, which may reduce potency (binding affinity must overcome this penalty if the active conformation is trans).

  • Synthesis: Syntheses targeting the 1,3-dimethylcyclopentane motif under thermodynamic control (e.g., hydrogenation of a diene) will predominantly yield the cis isomer. Accessing the trans isomer requires kinetic control or stereospecific substitution (e.g.,

    
     inversion).
    

References

  • Heats of Combustion and Isomerization: Johnson, W. H.; Prosen, E. J.; Rossini, F. D.[1] "Heats of combustion and isomerization of the six C7H14 alkylcyclopentanes." Journal of Research of the National Bureau of Standards, 1949 , 42, 251-255.[2]

  • NIST Chemistry WebBook: "Cyclopentane, 1,3-dimethyl-, cis- and trans- Thermochemical Data." National Institute of Standards and Technology.

  • Conformational Analysis: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.

An In-depth Technical Guide to the Stereoisomerism of 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the stereoisomerism of 1,3-dimethylcyclopentane, a fundamental concept in organic chemistry with significant implications in drug development and material science. We will delve into the structural nuances of its stereoisomers, the analytical techniques for their characterization and separation, and the computational methods for predicting their properties. This document is intended for researchers, scientists, and professionals who require a deep, technical understanding of stereoisomerism in cyclic systems.

Fundamental Principles of Stereoisomerism in 1,3-Dimethylcyclopentane

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1] In the case of 1,3-dimethylcyclopentane (C_7H_14), the cyclopentane ring's structure and the substitution pattern at carbons 1 and 3 give rise to distinct stereoisomers.[2] The core of this isomerism lies in the relative orientation of the two methyl groups with respect to the plane of the cyclopentane ring.[2]

The cyclopentane ring itself is not planar and adopts a puckered "envelope" conformation to alleviate angle and torsional strain.[3] This non-planar structure is crucial for understanding the spatial relationships between the substituents.

The stereoisomers of 1,3-dimethylcyclopentane are categorized into two main types: cis and trans.

  • cis-1,3-Dimethylcyclopentane: In this isomer, both methyl groups are on the same side of the cyclopentane ring.[4]

  • trans-1,3-Dimethylcyclopentane: In this isomer, the two methyl groups are on opposite sides of the cyclopentane ring.[5]

These two geometric isomers lead to a total of three distinct stereoisomers, a concept that will be elaborated upon in the following sections.

The Stereoisomers of 1,3-Dimethylcyclopentane: A Detailed Analysis

A deeper analysis reveals the fascinating stereochemical properties of the cis and trans isomers, including the concepts of chirality and meso compounds.

cis-1,3-Dimethylcyclopentane: A Meso Compound

The cis isomer of 1,3-dimethylcyclopentane possesses a plane of symmetry that bisects the molecule. This internal symmetry plane means that the molecule is superimposable on its mirror image, rendering it achiral . A compound with chiral centers that is achiral overall due to internal symmetry is known as a meso compound . Consequently, cis-1,3-dimethylcyclopentane is optically inactive.

trans-1,3-Dimethylcyclopentane: A Pair of Enantiomers

In contrast to the cis isomer, the trans isomer of 1,3-dimethylcyclopentane lacks an internal plane of symmetry. This asymmetry makes the molecule chiral . As a result, trans-1,3-dimethylcyclopentane exists as a pair of non-superimposable mirror images called enantiomers . These enantiomers are designated as (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane.

Enantiomers have identical physical properties such as boiling point and density, but they rotate plane-polarized light in equal and opposite directions. A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive.

The relationship between all three stereoisomers is that the two trans enantiomers are diastereomers of the cis meso compound. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Caption: Stereoisomeric relationships of 1,3-dimethylcyclopentane.

Physicochemical Properties and Stability

The stereochemistry of 1,3-dimethylcyclopentane influences its physical properties and thermodynamic stability. While the boiling points of the cis and trans isomers are very close, they are not identical, which allows for their separation by fractional distillation.[6]

Propertycis-1,3-Dimethylcyclopentanetrans-1,3-Dimethylcyclopentane
Boiling Point ~91.8 °C~90.9 °C (racemic mixture)
Enthalpy of Vaporization (ΔvapH°) 34.3 kJ/mol34.5 kJ/mol
CAS Number 2532-58-31759-58-6

Data sourced from the NIST Chemistry WebBook and Benchchem.[6][7][8]

In terms of stability, for disubstituted cycloalkanes, steric hindrance between substituents is a key factor. For 1,3-disubstituted cyclohexanes, the cis isomer is generally more stable because both substituents can occupy equatorial positions, minimizing steric interactions.[3] While cyclopentane has a more flexible "envelope" conformation, similar principles apply. The cis isomer can adopt a conformation where both methyl groups are in pseudo-equatorial positions, leading to lower steric strain compared to the trans isomer where one methyl group is forced into a more sterically hindered pseudo-axial position.

Experimental Characterization and Separation

Distinguishing and separating the stereoisomers of 1,3-dimethylcyclopentane requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers based on the chemical environment of the protons and carbons.

  • ¹³C NMR Spectroscopy: Due to the plane of symmetry in cis-1,3-dimethylcyclopentane, some carbon atoms are chemically equivalent. This results in fewer signals in the ¹³C NMR spectrum compared to the less symmetric trans isomer, where all carbons may be chemically distinct. For cis-1,3-dimethylcyclohexane, five distinct ¹³C signals are expected, whereas the trans isomer would show eight.[9] A similar principle applies to the cyclopentane analogue.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons in the cyclopentane ring and the methyl groups will differ between the cis and trans isomers due to their different spatial arrangements and the resulting magnetic environments.[10][11]

Experimental Protocol: ¹H NMR for Isomer Differentiation

  • Sample Preparation: Dissolve approximately 5-10 mg of the 1,3-dimethylcyclopentane sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥300 MHz) to achieve good signal dispersion.

  • Spectral Analysis:

    • Chemical Shift: Compare the chemical shifts of the methyl protons and the ring protons. The different steric environments in the cis and trans isomers will lead to distinct chemical shifts.

    • Coupling Constants: Analyze the coupling patterns and constants (J-values) of the ring protons. The dihedral angles between adjacent protons differ in the cis and trans isomers, leading to different coupling constants, which can be a definitive indicator of the stereochemistry.

Gas Chromatography (GC)

Gas chromatography is the primary technique for separating and quantifying the different stereoisomers of 1,3-dimethylcyclopentane.

Protocol for Diastereomer Separation by GC

A standard capillary GC with a non-polar stationary phase can be used to separate the cis and trans diastereomers due to their slightly different boiling points.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5).

  • Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

  • Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 150 °C) will effectively separate the isomers.

  • Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis.

  • Analysis: The trans isomer, having a slightly lower boiling point, is expected to elute before the cis isomer.

Protocol for Enantiomer Separation by Chiral GC

To separate the (1R,3R) and (1S,3S) enantiomers of trans-1,3-dimethylcyclopentane, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are commonly used for this purpose.[12][13]

  • Column: A capillary column coated with a chiral stationary phase (e.g., a derivative of cyclodextrin).

  • Injector and Detector: Similar settings as for diastereomer separation.

  • Oven Program: Isothermal or a slow temperature ramp is often used to maximize enantiomeric resolution.

  • Analysis: The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

GC_Separation_Workflow cluster_0 Diastereomer Separation cluster_1 Enantiomer Separation Sample Mixture Sample Mixture Standard GC Standard GC Sample Mixture->Standard GC Inject cis-Isomer Peak cis-Isomer Peak Standard GC->cis-Isomer Peak trans-Isomer Peak trans-Isomer Peak Standard GC->trans-Isomer Peak trans-Isomer Fraction trans-Isomer Fraction Chiral GC Chiral GC trans-Isomer Fraction->Chiral GC Inject (1R,3R)-Peak (1R,3R)-Peak Chiral GC->(1R,3R)-Peak (1S,3S)-Peak (1S,3S)-Peak Chiral GC->(1S,3S)-Peak

Caption: Workflow for the GC separation of 1,3-dimethylcyclopentane stereoisomers.

Computational Chemistry in Stereoisomer Analysis

Computational methods, particularly quantum chemistry calculations, provide valuable insights into the structures, energies, and properties of stereoisomers.

Workflow for Conformational Analysis and Energy Calculation

Software like Gaussian can be used to perform these calculations.

  • Structure Building: Build the 3D structures of the cis and trans isomers of 1,3-dimethylcyclopentane using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation for each isomer. A common method is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like enthalpy and Gibbs free energy.

  • Energy Comparison: Compare the calculated energies of the cis and trans isomers to predict their relative stabilities.

This computational approach allows for the prediction of isomer stability and can aid in the interpretation of experimental spectra.

Synthesis and Preparation of Stereoisomers

The stereoisomers of 1,3-dimethylcyclopentane can be synthesized through various organic reactions.

  • cis-1,3-Dimethylcyclopentane Synthesis: A common method is the catalytic hydrogenation of 1,3-dimethylcyclopentene. The syn-addition of hydrogen across the double bond predominantly yields the cis isomer.[6]

    • Reaction: 1,3-dimethylcyclopentene is reacted with hydrogen gas in the presence of a catalyst (e.g., Palladium on carbon) in a suitable solvent (e.g., ethanol).

    • Workup: The catalyst is removed by filtration.

    • Purification: The solvent is removed, and the product is purified by fractional distillation.[6]

  • trans-1,3-Dimethylcyclopentane Synthesis and Resolution: The synthesis of the trans isomer is more complex and may involve reactions that favor its formation or the isomerization of the cis isomer under certain conditions. To obtain enantiomerically pure trans isomers, a resolution of the racemic mixture is necessary. This can be achieved through techniques like chiral chromatography, as described previously.

Conclusion

The stereoisomerism of 1,3-dimethylcyclopentane serves as an excellent model system for understanding the fundamental principles of stereochemistry in cyclic compounds. The existence of a meso cis isomer and a chiral pair of trans enantiomers highlights the importance of molecular symmetry. A combination of advanced analytical techniques, including NMR spectroscopy and chiral gas chromatography, is essential for the characterization and separation of these closely related molecules. Furthermore, computational chemistry provides a powerful tool for predicting their properties and relative stabilities. For researchers in drug development and material science, a thorough understanding and the ability to control the stereochemistry of such molecules are paramount for achieving desired biological activities and material properties.

References

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,3-dimethyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). trans-1,3-Dimethylcyclopentane. Retrieved from [Link]

  • PubChem. (n.d.). cis-1,3-Dimethylcyclopentane. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For.... Retrieved from [Link]

  • Mayya, M. (2022, July 21). How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane: Orgo Made Easy By Mayya [Video]. YouTube. [Link]

  • Gaussian, Inc. (2019). Quantum Chemistry Using Gaussian and GaussView. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,3-dimethyl-, trans- (CAS 1759-58-6). Retrieved from [Link]

  • Armstrong, D. W. (2018). Chiral Gas Chromatography. In Chiral Analysis (pp. 469-495). Elsevier.
  • National Institute of Standards and Technology. (n.d.). Phase change data for Cyclopentane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • LCGC International. (2019). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). Gaussian.com | Expanding the limits of computational chemistry. Retrieved from [Link]

  • AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylcyclopentane. Retrieved from [Link]

  • Khan Academy. (n.d.). Disubstituted cyclohexane [Video]. Retrieved from [Link]

Sources

Theoretical vs Experimental Properties of 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethylcyclopentane represents a classic yet frequently misunderstood case study in alicyclic stereochemistry. Unlike cyclohexane derivatives, where conformational locking is well-defined by chair transitions, cyclopentane derivatives exist in a dynamic state of pseudorotation.

This guide analyzes the cis- (meso) and trans- (racemic) isomers of 1,3-dimethylcyclopentane. Contrary to the general heuristic for 1,2-disubstituted systems, the cis-1,3 isomer is thermodynamically more stable than the trans isomer. This document contrasts theoretical predictions (DFT/conformational analysis) with experimental realities (boiling points, density, and spectroscopic signatures), providing a robust framework for identification and separation in pharmaceutical scaffolds.

Theoretical Framework: Stereochemistry & Conformational Dynamics[1]

Symmetry and Isomerism

The 1,3-disubstitution pattern on a five-membered ring generates two distinct stereoisomers. Understanding their symmetry is prerequisite to interpreting experimental spectra.[1]

  • Cis-1,3-Dimethylcyclopentane (Meso):

    • Symmetry: possesses a plane of symmetry (

      
      ) passing through C2 and bisecting the C4–C5 bond.
      
    • Chirality: Achiral (Meso).[1]

    • Conformation: The methyl groups can adopt a "pseudo-diequatorial" orientation on the envelope flap, minimizing 1,3-diaxial-like repulsion.

  • Trans-1,3-Dimethylcyclopentane (Racemic):

    • Symmetry: Possesses a

      
       axis of rotation.[1]
      
    • Chirality: Exists as a pair of enantiomers (

      
       and 
      
      
      
      ).
    • Conformation: Inevitably forces one methyl group into a "pseudo-axial" position, increasing steric strain.

Thermodynamic Stability Analysis

In 1,3-disubstituted cycloalkanes, the stability order is inverted compared to 1,2-systems.

  • Theoretical Prediction: The cis isomer is lower in energy (

    
     for Trans 
    
    
    
    Cis).
  • Mechanistic Driver: In the envelope conformation, the cis isomer places both substituents in quasi-equatorial positions. The trans isomer suffers from unavoidable steric clash because one substituent must occupy a quasi-axial position to maintain the trans geometry across the ring.

Visualization of Conformational Logic

The following diagram illustrates the stability hierarchy and symmetry relationships.

G cluster_0 1,3-Dimethylcyclopentane Isomers Cis Cis-Isomer (Meso) (Pseudo-diequatorial) Most Stable Sterics Steric Strain Analysis Cis->Sterics Low Energy Trans Trans-Isomer (Racemic) (Pseudo-axial/equatorial) Less Stable Trans->Sterics High Energy (+0.5 kcal/mol) Theory Theoretical Basis: Envelope Conformation Theory->Cis Minimizes 1,3-strain Theory->Trans Forces 1 substituent pseudo-axial

Figure 1: Conformational stability logic for 1,3-dimethylcyclopentane isomers.

Experimental Characterization

While theoretical models predict distinct energy states, experimental separation is complicated by the similarity in physical properties. The following data aggregates validated experimental values.

Physical Properties Comparison[1]
PropertyCis-1,3-DimethylcyclopentaneTrans-1,3-DimethylcyclopentaneNote
Thermodynamic Stability More Stable Less StableInverted vs 1,2-isomer
Boiling Point (1 atm) 90.8 °C (364.0 K)91.8 °C (365.0 K)

C
Density (

)
0.749 g/mL0.762 g/mLTrans is denser
Refractive Index (

)
1.4111.418
Enthalpy of Vaporization 34.3 kJ/mol34.5 kJ/mol
Symmetry

(Plane)

(Axis)
Critical for NMR

Data Sources: NIST Chemistry WebBook [1], Chemeo [2], SpringerMaterials [3].

Synthesis and Separation Protocol

Due to the


C boiling point difference, standard fractional distillation is often insufficient for high purity.

Recommended Workflow:

  • Synthesis: Catalytic hydrogenation of 1,3-dimethylcyclopentadiene (obtained from cracking/dimerization processes). This yields a thermodynamic mixture (approx 3:1 Cis:Trans).

  • Enrichment:

    • Method A (Azeotropic Distillation): Use Methanol as an entrainer.[1] The azeotropes formed with the isomers have slightly larger boiling point differentials than the pure hydrocarbons.

    • Method B (Preparative GC): For analytical standards, gas chromatography on a non-polar stationary phase (e.g., squalane or polysiloxane) effectively resolves the isomers based on boiling point and shape selectivity.

Spectroscopic Identification (NMR)[6]

Distinguishing the isomers requires analysis of symmetry-derived signal multiplicities.

Carbon-13 NMR Prediction

Both isomers exhibit high symmetry, reducing the number of unique signals compared to the carbon count (7 carbons).

  • Cis-Isomer (

    
    ): 
    
    • Plane of symmetry makes C1 equivalent to C3, and C4 equivalent to C5.

    • Expected Signals: 4 unique resonances.

      • 
        : Methyl carbons (equivalent).[1]
        
      • 
        : Methylene bridge (unique, on plane).
        
      • 
        : Methine carbons (equivalent).
        
      • 
        : Ring methylenes (equivalent).
        
  • Trans-Isomer (

    
    ): 
    
    • 
       axis makes C1 equivalent to C3, and C4 equivalent to C5.
      
    • Expected Signals: 4 unique resonances.

Differentiation Strategy: Since the number of peaks is identical, researchers must rely on chemical shift (


)  and DEPT  experiments.
  • Shielding Effect: In the cis isomer, the methyl groups are pseudo-diequatorial. In the trans isomer, the pseudo-axial methyl experiences

    
    -gauche compression, typically resulting in an upfield shift (lower ppm)  for the methyl carbon and the attached ring carbon compared to the cis isomer.
    
Experimental Workflow Diagram

Experiment Sample Crude Mixture (Hydrogenation Product) GC GC-MS Analysis (Split Peaks) Sample->GC Quantify Ratio Distill Azeotropic Distillation (MeOH Entrainer) Sample->Distill Purify NMR 13C NMR / NOESY (Confirm Stereochem) Distill->NMR Identify Isomer Final Validated Standard NMR->Final Cis (Lower Shift) Trans (Higher Shift)

Figure 2: Purification and validation workflow for 1,3-dimethylcyclopentane isomers.

References

  • NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, cis- and trans- Thermophysical Properties.[1] National Institute of Standards and Technology. [Link]

  • Chemeo. Chemical Properties of Cyclopentane, 1,3-dimethyl-, trans-. [Link][2]

  • SpringerMaterials. Physical Properties of Hydrocarbons: 1,3-Dimethylcyclopentane. [Link]

  • PubChem. Compound Summary: Cis-1,3-Dimethylcyclopentane.[1][3] National Library of Medicine.[1] [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the cis and trans isomers of 1,3-dimethylcyclopentane. Designed for researchers, scientists, and professionals in drug development, this document offers not only a repository of spectral data but also insights into the experimental rationale and interpretive nuances that underpin the structural elucidation of these saturated cyclic hydrocarbons.

Introduction to 1,3-Dimethylcyclopentane: A Tale of Two Isomers

1,3-Dimethylcyclopentane, a saturated alicyclic hydrocarbon with the molecular formula C₇H₁₄, exists as two distinct stereoisomers: cis-1,3-dimethylcyclopentane and trans-1,3-dimethylcyclopentane.[1][2] In the cis isomer, the two methyl groups are situated on the same side of the cyclopentane ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in spatial arrangement gives rise to distinct physical properties and, critically, unique spectroscopic signatures that allow for their unambiguous identification. Understanding these spectral differences is paramount for chemists working in areas from petrochemical analysis to the synthesis of complex molecular architectures where such saturated carbocyclic frameworks are prevalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Stereochemistry

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 1,3-dimethylcyclopentane. The key to this differentiation lies in the symmetry of the molecules, which directly influences the number of unique proton and carbon environments.

¹³C NMR Spectroscopy: A Clear Distinction Based on Symmetry

The most straightforward spectroscopic differentiation between the two isomers is achieved through ¹³C NMR.

  • cis-1,3-Dimethylcyclopentane: Due to a plane of symmetry that bisects the molecule through the C2 and C5 carbons, several carbon atoms are chemically equivalent. This results in a simplified spectrum with only four distinct signals.

  • trans-1,3-Dimethylcyclopentane: The absence of a plane of symmetry in the trans isomer renders all seven carbon atoms chemically non-equivalent, leading to a more complex spectrum with seven distinct signals.

This fundamental difference in the number of ¹³C NMR signals provides an unequivocal method for assigning the stereochemistry of a given sample.

Isomer Number of ¹³C NMR Signals Rationale
cis-1,3-Dimethylcyclopentane4Presence of a plane of symmetry.
trans-1,3-Dimethylcyclopentane7Absence of a plane of symmetry.

Predicted number of signals based on molecular symmetry.

¹H NMR Spectroscopy: A More Nuanced Analysis

While ¹H NMR spectroscopy also reveals differences between the isomers, the interpretation is more complex due to overlapping signals and spin-spin coupling.

  • cis-1,3-Dimethylcyclopentane: The protons on the two methyl groups are chemically equivalent, giving rise to a single signal. The ring protons will exhibit a more complex pattern of multiplets.

  • trans-1,3-Dimethylcyclopentane: The two methyl groups are in different chemical environments, leading to two distinct signals. The ring protons also show a complex series of multiplets.

A summary of expected ¹H NMR chemical shift regions is provided below. Precise assignments and the determination of coupling constants often require advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Isomer Methyl Protons (δ, ppm) Ring Protons (δ, ppm)
cis-1,3-DimethylcyclopentaneSingle signalMultiplets
trans-1,3-DimethylcyclopentaneTwo distinct signalsMultiplets

Expected ¹H NMR signal patterns.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of 1,3-dimethylcyclopentane in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.

  • Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

  • If quantitative analysis is required, a known amount of an internal standard can be added.

Data Acquisition:

  • The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon, simplifying interpretation. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).

  • If necessary, 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the functional groups and bonding within a molecule. For alkanes like 1,3-dimethylcyclopentane, the IR spectrum is dominated by C-H stretching and bending vibrations.

The primary absorption bands for both isomers are found in the following regions:

  • C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups.

  • C-H Bending: Absorptions in the 1470-1430 cm⁻¹ region are due to the scissoring and bending vibrations of the methylene groups. Methyl group bending vibrations are also observed in this region.

While the overall IR spectra of the cis and trans isomers are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly when comparing to a reference spectrum.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Given that 1,3-dimethylcyclopentane is a liquid at room temperature, the simplest method is to acquire the spectrum of the neat liquid.

  • Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin liquid film. Avoid applying excessive pressure, which could damage the plates.

Data Acquisition (FTIR):

  • Acquire a background spectrum of the empty salt plates. This is essential to subtract any atmospheric or instrumental interferences.

  • Place the sample-containing salt plates in the spectrometer's sample holder.

  • Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For both isomers of 1,3-dimethylcyclopentane, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 98, corresponding to the molecular formula C₇H₁₄.

The fragmentation patterns of the two isomers show characteristic differences that can aid in their identification. Common fragmentation pathways for cyclic alkanes involve the loss of alkyl radicals.

  • Loss of a methyl group (-CH₃): A significant peak is often observed at m/z 83 ([M-15]⁺).

  • Loss of an ethyl group (-C₂H₅): A peak at m/z 69 ([M-29]⁺) can be present.

  • Ring opening followed by fragmentation: This can lead to a variety of smaller fragments. For 1,3-dimethylcyclopentane, prominent peaks are often seen at m/z 70 and 56.

While both isomers produce these fragments, the relative intensities of the peaks can differ. For instance, the base peak (the most intense peak) can vary between the two isomers, providing a diagnostic tool for differentiation.

m/z Proposed Fragment Notes
98[C₇H₁₄]⁺Molecular ion (M⁺)
83[C₆H₁₁]⁺Loss of a methyl radical (•CH₃)
70[C₅H₁₀]⁺Loss of an ethyl radical (•C₂H₅)
56[C₄H₈]⁺Further fragmentation of the ring

Common fragments in the mass spectra of 1,3-dimethylcyclopentane.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of 1,3-dimethylcyclopentane in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is around 100 ppm.

Data Acquisition:

  • Gas Chromatography (GC): The sample is injected into the GC, where the cis and trans isomers are separated based on their different boiling points and interactions with the stationary phase of the GC column. A non-polar column is typically used for hydrocarbon analysis.

  • Ionization: As the separated isomers elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is the standard method for generating positive ions.

  • Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum for each isomer as it elutes from the GC column.

Integrated Spectroscopic Analysis: A Holistic Approach

The most confident structural elucidation of 1,3-dimethylcyclopentane isomers is achieved through the integration of data from NMR, IR, and MS. The following workflow illustrates a logical approach to this process.

Caption: Integrated workflow for the spectroscopic identification of 1,3-dimethylcyclopentane isomers.

Conclusion

The spectroscopic analysis of cis- and trans-1,3-dimethylcyclopentane provides a classic example of how subtle differences in stereochemistry can lead to distinct and measurable differences in spectral data. While IR and MS offer valuable information regarding functional groups and molecular weight, NMR spectroscopy, particularly ¹³C NMR, stands out as the definitive technique for isomer differentiation based on molecular symmetry. A comprehensive understanding of these spectroscopic techniques and their application is essential for any scientist engaged in the structural characterization of organic molecules.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Compound Summary for CID 17326, cis-1,3-Dimethylcyclopentane. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 15656, trans-1,3-Dimethylcyclopentane. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For trans-1,3-dimethylcyclohexane?. Study.com. [Link]

  • cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem. [Link]

  • [Chemistry] How many 13 C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For tran - YouTube. [Link]

  • trans-1,3-Dimethylcyclopentane | C7H14 | CID 15656 - PubChem. [Link]

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safety and handling precautions for 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an operational risk management standard for 1,3-Dimethylcyclopentane (DMCP) .[1] It is designed for researchers and scale-up chemists who require a granular understanding of how this solvent’s physicochemical properties dictate safety protocols.[1]

CAS: 2453-00-1 (Mixture), 2532-58-3 (cis), 1759-58-6 (trans) Formula: C₇H₁₄ Class: Cycloalkane / Flammable Liquid[1]

Part 1: Physicochemical Hazard Profile

Safety is not a checklist; it is the management of energy and toxicity.[1] The table below correlates the physical properties of DMCP directly to the operational risks they create in a laboratory setting.

PropertyValue (Approx.)Operational Risk Implication
Flash Point < 21°C (Est. -7°C to 10°C)High Fire Risk: Vapor-air mixtures can ignite at standard lab temperatures.[1] No heating is required for ignition.[1]
Boiling Point 91–92°CVolatility: Significant evaporation occurs at room temperature (VP ~66 hPa @ 20°C).[1] Concentration drift in open vessels is rapid.[1]
Vapor Density > 1 (Heavier than air)Pooling Effect: Vapors sink and travel along bench surfaces or floors to distant ignition sources (hot plates, outlets).[1]
Conductivity Very Low (< 50 pS/m)Static Accumulator: The liquid generates static charge during flow (pipetting, pouring).[1] It cannot dissipate charge without grounding.[1]
Viscosity LowAspiration Hazard: If ingested/vomited, it enters the lungs immediately, causing chemical pneumonitis.[1]
Part 2: Core Safety Protocols (The "Why" & "How")
1. Electrostatic Discharge (ESD) Control

The Risk: DMCP is a non-conductive hydrocarbon.[1] When transferred through plastic tubing or poured from glass-to-glass, it strips electrons, building a static charge.[1] If this charge exceeds the breakdown voltage of air (approx. 3 kV/mm), a spark occurs.[1] In the presence of DMCP vapors (Flash Point < 21°C), this guarantees a fire.[1]

  • Protocol:

    • Grounding: When transferring >500 mL, you must bond the source container to the receiving container using metal clamps and braided wire.[1]

    • Flow Rate: Limit liquid velocity to < 1 m/s during initial fill to minimize charge generation (relaxation time).

    • Material: Use conductive or antistatic tubing (e.g., PTFE with carbon strip) rather than standard Tygon/PVC for automated transfers.[1]

2. Ventilation & Fume Hood Management

The Risk: DMCP is a Central Nervous System (CNS) depressant.[1] Inhalation causes dizziness, drowsiness, and eventual narcosis.[1]

  • Protocol:

    • The 6-Inch Rule: Work at least 6 inches inside the hood sash.[1] This zone ensures the laminar airflow creates a capture velocity sufficient to overcome the backward momentum of the heavy vapors.[1]

    • Sash Height: Keep the sash at the certified working height (usually 18 inches).[1] Raising it higher reduces face velocity, allowing heavy vapors to "roll" out of the hood and pool on the floor.[1]

3. Personal Protective Equipment (PPE) Matrix

The Risk: Aliphatic hydrocarbons extract lipids from the skin, causing dermatitis.[1] High permeability allows systemic absorption.[1]

  • Glove Selection Logic:

    • Latex:FORBIDDEN. DMCP permeates latex in seconds.[1]

    • Disposable Nitrile (4 mil):Acceptable for Splash. Good for incidental contact.[1] Change immediately upon contamination.[1][2][3]

    • Viton / PVA:Required for Immersion. If you are cleaning spills or soaking parts, thin nitrile is insufficient.[1] Use heavy-gauge Viton.[1]

Part 3: Experimental Workflows & Visualization
Workflow 1: Safe Transfer Logic

The following decision tree outlines the critical "Go/No-Go" checkpoints before moving DMCP from stock drums to reaction vessels.

SafeTransfer Start Start: Solvent Transfer CheckVol Volume > 500mL? Start->CheckVol Grounding REQUIRED: Bond & Ground Containers CheckVol->Grounding Yes HoodCheck Fume Hood Flow > 100 fpm? CheckVol->HoodCheck No Grounding->HoodCheck PPECheck PPE: Nitrile (Splash) or Viton (Soak) HoodCheck->PPECheck Yes Stop STOP: Correct Ventilation HoodCheck->Stop No Transfer Proceed with Transfer (Max Flow < 1 m/s) PPECheck->Transfer

Figure 1: Critical decision path for transferring Class IB Flammables like DMCP to prevent static ignition and exposure.

Workflow 2: Emergency Response Logic

In the event of a release, the response must be immediate and calculated.[1] Water is dangerous here because DMCP floats (Density ~0.75), meaning a water hose will spread the fire rather than extinguish it.[1]

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Fire FIRE Type->Fire Spill SPILL Type->Spill FireAction Use Dry Chemical / CO2 / Foam DO NOT USE WATER JET Fire->FireAction SpillSize Volume? Spill->SpillSize Minor < 100 mL (Inside Hood) SpillSize->Minor Major > 100 mL (Floor/Bench) SpillSize->Major MinorAction Absorb with Vermiculite Dispose as Haz Waste Minor->MinorAction MajorAction EVACUATE LAB Call EHS/Fire Dept Vapors may explode Major->MajorAction

Figure 2: Triage protocol for DMCP emergencies. Note the strict prohibition of water jets for fire suppression.[1]

Part 4: Storage & Waste Disposal[2][4]

Storage:

  • Segregation: Store in a dedicated Flammables Cabinet (yellow). Keep away from Oxidizers (e.g., Nitric Acid, Peroxides) and Halogens .[1]

  • Headspace: Do not store in direct sunlight.[1] The high vapor pressure can pressurize sealed containers, leading to "geysering" upon opening.[1]

Waste Management:

  • Classification: Non-halogenated organic solvent waste.[1]

  • Protocol: Do not pour down the drain. DMCP is toxic to aquatic life (Category 3).[1][4] Collect in approved carboys.

  • Compatibility: Ensure the waste container does not contain concentrated oxidizers (e.g., Piranha solution waste), or an explosion will occur.[1]

References
  • PubChem. (2025).[1][5] 1,3-Dimethylcyclopentane (Compound).[1][2][5][6][7][8][9][10][11] National Library of Medicine.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] cis-1,3-Dimethylcyclopentane Thermochemical Data. NIST Chemistry WebBook.[1] [Link][1]

Sources

Unlocking the Potential of 1,3-Dimethylcyclopentane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Cycloalkane

1,3-Dimethylcyclopentane, a seemingly simple saturated hydrocarbon, holds considerable untapped potential for innovative research applications. While traditionally utilized as a solvent and a component in fuel mixtures, its unique stereochemical and conformational properties make it a compelling starting point for advanced studies in fuel science, medicinal chemistry, and fundamental organic synthesis.[1][2] This guide provides an in-depth exploration of these potential applications, offering both theoretical frameworks and actionable experimental protocols to empower researchers in drug discovery, materials science, and chemical engineering to leverage the unique characteristics of this versatile scaffold.

The presence of two stereocenters in 1,3-dimethylcyclopentane gives rise to three distinct stereoisomers: the achiral cis-(1R,3S) meso compound and a pair of trans-(1R,3R) and (1S,3S) enantiomers.[3] This stereochemical diversity is central to its potential, as the spatial orientation of the two methyl groups significantly influences the molecule's reactivity and physical properties. Understanding and harnessing these differences is key to unlocking its full research potential.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 1,3-dimethylcyclopentane is essential for designing and interpreting experiments. The properties of the cis and trans isomers, while similar in many respects, exhibit subtle differences that can be exploited in various applications.

Propertycis-1,3-Dimethylcyclopentanetrans-1,3-Dimethylcyclopentane
Molecular Formula C₇H₁₄C₇H₁₄
Molecular Weight 98.19 g/mol [4]98.19 g/mol [5]
Appearance Colorless liquid[4]Colorless liquid[5]
Boiling Point ~91-92 °C~90-91 °C
Density ~0.75 g/mL~0.74 g/mL
Stereochemistry Meso (achiral)Chiral (exists as a racemic mixture of enantiomers)

Application I: Advanced Fuel and Energy Research

The urgent need for high-performance, cleaner-burning fuels has driven research into the synthesis of tailored hydrocarbon molecules. While not a current mainstream fuel component, the structural characteristics of 1,3-dimethylcyclopentane make it a valuable candidate for research in this area, particularly in the production of high-octane gasoline blending components through catalytic ring-opening.

Conceptual Framework: Catalytic Ring-Opening for High-Octane Fuels

The core principle behind this application is the catalytic cleavage of the cyclopentane ring to produce branched alkanes. Branched alkanes are highly desirable in gasoline as they have higher octane ratings than their linear counterparts, leading to improved engine performance and reduced knocking. Research on the ring-opening of analogous molecules, such as 1,3-dimethylcyclohexane, has shown that iridium-based catalysts can effectively cleave C-C bonds to yield a distribution of branched heptanes and hexanes.[6] By analogy, 1,3-dimethylcyclopentane is expected to undergo similar transformations to produce valuable fuel components.

The selectivity of the ring-opening process is critical. Cleavage of an unsubstituted C-C bond in 1,3-dimethylcyclopentane would lead to the formation of 2,4-dimethylhexane, a high-octane isomer. The choice of catalyst and support is paramount in directing the reaction towards the desired products.[6]

ring_opening cluster_start 1,3-Dimethylcyclopentane cluster_catalyst Catalytic System cluster_products High-Octane Products 1,3-DMC C₇H₁₄ catalyst Ir/SiO₂ or Ir/Al₂O₃ 1,3-DMC->catalyst Ring-Opening 2,4-DMH 2,4-Dimethylhexane catalyst->2,4-DMH Other Other Branched Heptanes catalyst->Other

Caption: Catalytic ring-opening of 1,3-dimethylcyclopentane.

Experimental Protocol: Catalytic Ring-Opening of trans-1,3-Dimethylcyclopentane

This protocol outlines a procedure for the vapor-phase catalytic ring-opening of trans-1,3-dimethylcyclopentane over a supported iridium catalyst.

1. Catalyst Preparation (Impregnation Method for 1% Ir/SiO₂): a. Dry high-surface-area silica (SiO₂) at 120 °C for 12 hours. b. Dissolve a calculated amount of hexachloroiridic(IV) acid (H₂IrCl₆) in deionized water. c. Add the silica support to the iridium precursor solution and stir for 24 hours at room temperature. d. Evaporate the water under reduced pressure. e. Dry the resulting solid at 120 °C overnight. f. Calcine the catalyst in a tube furnace under flowing air at 450 °C for 3 hours. g. Reduce the catalyst under flowing hydrogen at 400 °C for 2 hours prior to reaction.

2. Catalytic Reaction: a. Pack a fixed-bed microreactor with the prepared Ir/SiO₂ catalyst (e.g., 100 mg). b. Introduce a stream of hydrogen gas through the reactor at a controlled flow rate. c. Heat the reactor to the desired reaction temperature (e.g., 250-350 °C). d. Introduce trans-1,3-dimethylcyclopentane into the hydrogen stream via a syringe pump to achieve the desired partial pressure. e. Pass the reactor effluent through a cold trap to collect the liquid products. f. Analyze the product distribution using gas chromatography-mass spectrometry (GC-MS).

3. Data Analysis: a. Calculate the conversion of 1,3-dimethylcyclopentane. b. Determine the selectivity for each of the ring-opened products. c. Investigate the effect of reaction temperature, hydrogen pressure, and flow rate on conversion and selectivity.

Application II: A Scaffold for Medicinal Chemistry and Drug Discovery

The cyclopentane ring is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations. While 1,3-dimethylcyclopentane itself is not biologically active, it serves as an excellent starting point for the synthesis of more complex molecules with potential therapeutic applications. Its stereoisomers offer a platform for creating diverse chemical libraries for screening.

Conceptual Framework: From Simple Scaffold to Bioactive Molecules

The journey from 1,3-dimethylcyclopentane to a potential drug candidate involves a series of synthetic transformations to introduce functional groups that can interact with biological targets. The inert nature of the cycloalkane necessitates an initial functionalization step, typically a radical halogenation, to introduce a handle for further modifications. The regioselectivity of this initial step is crucial and is governed by the stability of the resulting radical intermediate.

drug_discovery_workflow start 1,3-Dimethylcyclopentane Scaffold functionalization Functionalization (e.g., Halogenation) start->functionalization derivatization Derivative Synthesis functionalization->derivatization screening Biological Screening derivatization->screening optimization Lead Optimization screening->optimization

Caption: Drug discovery workflow using the 1,3-dimethylcyclopentane scaffold.

Experimental Protocol: Synthesis of a 1,3-Dimethylcyclopentanol Derivative

This protocol describes the synthesis of a hydroxylated derivative of 1,3-dimethylcyclopentane, which can then be used as a versatile intermediate for further elaboration.

1. Radical Bromination of cis-1,3-Dimethylcyclopentane: a. In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sunlamp), dissolve cis-1,3-dimethylcyclopentane (1.0 eq) in a suitable solvent such as carbon tetrachloride. b. Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq). c. Heat the mixture to reflux under illumination for 4-6 hours, or until the reaction is complete as monitored by GC. d. Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. e. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude brominated product.

2. Nucleophilic Substitution to Form the Alcohol: a. Dissolve the crude bromo-1,3-dimethylcyclopentane in a mixture of acetone and water. b. Add sodium bicarbonate (2.0 eq) and heat the mixture to reflux for 12 hours. c. Cool the reaction to room temperature and remove the acetone under reduced pressure. d. Extract the aqueous residue with diethyl ether. e. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. f. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 1,3-dimethylcyclopentanol derivative.

Application III: A Model System for Fundamental Research

The well-defined stereochemistry of the cis and trans isomers of 1,3-dimethylcyclopentane makes them excellent model compounds for fundamental studies in physical organic chemistry.

Conformational Analysis and Reactivity

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. The presence of the two methyl groups in 1,3-dimethylcyclopentane influences the conformational preferences of the ring. In the cis isomer, both methyl groups are on the same face of the ring, leading to potential steric interactions that can be studied by techniques such as NMR spectroscopy and computational modeling. The trans isomer, with its methyl groups on opposite faces, presents a different conformational landscape. These differences in conformational energetics can be correlated with the relative reactivities of the isomers in various chemical reactions, providing valuable insights into the interplay between molecular structure and chemical behavior.[2][7]

Conclusion

1,3-Dimethylcyclopentane, in its various stereoisomeric forms, offers a rich platform for research that extends far beyond its conventional applications. For the fuel scientist, it is a promising precursor to high-octane gasoline components. For the medicinal chemist, it provides a robust and stereochemically diverse scaffold for the synthesis of novel therapeutic agents. And for the physical organic chemist, it serves as an ideal model system for probing the intricate relationship between molecular conformation and reactivity. It is our hope that this guide will inspire and equip researchers to explore and unlock the full scientific potential of this versatile molecule.

References

  • Ring opening of 1,2- and 1,3-dimethylcyclohexane on iridium catalysts. The University of Oklahoma. Available from: [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. Available from: [Link]

  • 1,3-Dimethylcyclopentane | C7H14 | CID 17149. PubChem. Available from: [Link]

  • How many stereoisomers does 1,3-dimethylcyclopentane have? Quora. Available from: [Link]

  • cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326. PubChem. Available from: [Link]

  • trans-1,3-Dimethylcyclopentane | C7H14 | CID 15656. PubChem. Available from: [Link]

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1,3-Dimethylcyclopentane: A Technical Guide for the Modern Research and Drug Development Professional

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Evaluation of a Niche Nonpolar Aprotic Solvent for Specialized Applications

Authored by: A Senior Application Scientist

In the intricate landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that profoundly influences reaction kinetics, yield, impurity profiles, and overall process viability. While a canon of common solvents dominates laboratory practice, a deeper exploration into lesser-known alternatives can unlock significant advantages in specialized applications. This technical guide provides a comprehensive analysis of 1,3-dimethylcyclopentane, a nonpolar aprotic solvent, for researchers, scientists, and drug development professionals seeking to expand their chemical synthesis and process development toolkit.

This document moves beyond a simple recitation of properties, offering instead a field-proven perspective on the practical implications of utilizing 1,3-dimethylcyclopentane. We will delve into its fundamental physicochemical characteristics, explore its potential in key reaction classes relevant to active pharmaceutical ingredient (API) synthesis, and provide a comparative analysis against established nonpolar aprotic solvents.

Core Physicochemical Profile: Understanding the Fundamentals

1,3-Dimethylcyclopentane is a cyclic alkane, existing as cis and trans isomers. It is a colorless liquid characterized by its nonpolar nature and lack of acidic protons, classifying it as a nonpolar aprotic solvent.[1][2][3] This fundamental profile dictates its solubility characteristics and its utility in specific chemical transformations.

Key Physical and Chemical Properties

A thorough understanding of a solvent's physical properties is paramount for its effective implementation in a laboratory or manufacturing setting. The table below summarizes the key physicochemical data for 1,3-dimethylcyclopentane, with comparative data for cyclopentane provided for context.

PropertyValue (1,3-Dimethylcyclopentane)Value (Cyclopentane)Significance in a Research/Drug Development Context
Molecular Formula C7H14[1][2]C5H10Influences molecular weight and van der Waals interactions.
Molecular Weight 98.19 g/mol [1]70.1 g/mol Essential for stoichiometric calculations and process mass intensity evaluations.
Boiling Point ~91-92 °C (mixture of isomers)49.2 °CA moderate boiling point allows for reactions at elevated temperatures without requiring high-pressure apparatus, while still being volatile enough for easy removal post-reaction.
Melting Point Data not readily available-93.9 °CA low melting point ensures it remains liquid under typical reaction and storage conditions.
Density ~0.75 g/mL0.745 g/mLImportant for process design, particularly in liquid-liquid extractions and reactor volume calculations.
Flash Point < 21 °C[1]-37 °CIndicates high flammability, necessitating appropriate safety precautions for handling and storage.
Dielectric Constant (ε) Estimated ~2.02.02 (at 20 °C)This low value confirms its nonpolar character, making it suitable for dissolving nonpolar compounds and for reactions that proceed favorably in a low-polarity medium.
Dipole Moment Estimated ~0 D0 DThe near-zero dipole moment further underscores its nonpolar nature, limiting its ability to solvate charged or highly polar species.
Water Solubility InsolubleInsolubleIts immiscibility with water is advantageous for straightforward aqueous workups and extractions.
Isomeric Considerations: cis vs. trans

1,3-Dimethylcyclopentane exists as two geometric isomers: cis and trans. While their physical properties are broadly similar, subtle differences in their three-dimensional structure can influence their interaction with solutes and their performance in stereoselective reactions. For most bulk solvent applications, a mixture of isomers is typically used. However, for specialized applications where stereochemistry is critical, the use of a specific isomer may be warranted.

Application in Chemical Synthesis: A Niche Player with Untapped Potential

While not as ubiquitously employed as toluene or hexanes, the unique properties of 1,3-dimethylcyclopentane lend it to specific applications in organic synthesis, particularly in the context of drug development where precise control over reaction conditions is paramount.

Reactions Favoring Nonpolar, Aprotic Media

The inert nature and low polarity of 1,3-dimethylcyclopentane make it an excellent choice for reactions involving nonpolar reagents and intermediates.

Grignard reagents and other organometallic species are potent nucleophiles and bases that are incompatible with protic solvents. While traditionally performed in ethereal solvents like diethyl ether or tetrahydrofuran (THF), nonpolar hydrocarbon solvents can be viable alternatives in certain cases. The use of a solvent like 1,3-dimethylcyclopentane can be advantageous in situations where the higher boiling point allows for reactions to be conducted at elevated temperatures, potentially improving reaction rates and driving equilibria.

Experimental Workflow: Hypothetical Grignard Reaction

G reagents Alkyl/Aryl Halide (R-X) + Mg turnings grignard Grignard Reagent (R-MgX) reagents->grignard Reflux solvent 1,3-Dimethylcyclopentane (Anhydrous) solvent->grignard adduct Magnesium Alkoxide Adduct grignard->adduct Addition at 0 °C to rt electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->adduct product Final Product adduct->product Protonation workup Aqueous Workup (e.g., aq. NH4Cl) workup->product

Caption: Workflow for a Grignard reaction using 1,3-dimethylcyclopentane.

Causality in Experimental Choices:

  • Anhydrous Conditions: The absolute necessity for anhydrous (dry) 1,3-dimethylcyclopentane is due to the high reactivity of the Grignard reagent, which would be quenched by any protic species.

  • Elevated Temperature for Formation: The higher boiling point of 1,3-dimethylcyclopentane compared to diethyl ether allows for heating to initiate the formation of the Grignard reagent, which can be sluggish with less reactive halides.

For SN2 reactions involving nonpolar substrates and nucleophiles, a nonpolar aprotic solvent like 1,3-dimethylcyclopentane can be suitable. It provides a medium for the reactants to interact without strongly solvating the nucleophile, which could otherwise hinder its reactivity. However, it is important to note that many SN2 reactions benefit from polar aprotic solvents that can dissolve ionic nucleophiles.

Crystallization and Purification of Active Pharmaceutical Ingredients (APIs)

The final crystallization step is critical in API manufacturing for achieving the desired purity, crystal form (polymorph), and particle size distribution. Nonpolar solvents like 1,3-dimethylcyclopentane can be highly effective in the crystallization of nonpolar APIs.

Protocol: Cooling Crystallization of a Nonpolar API

  • Dissolution: Dissolve the crude API in a minimal amount of hot 1,3-dimethylcyclopentane. The elevated temperature increases the solubility of the API.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to allow for the controlled formation of crystals. The rate of cooling is a critical parameter that influences crystal size and purity.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold 1,3-dimethylcyclopentane to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove the solvent.

Self-Validating System: The purity of the final crystalline product can be readily assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC) to confirm the melting point and polymorphic form, and X-ray Powder Diffraction (XRPD) to verify the crystal structure.

Comparative Analysis: Benchmarking Against Industry Standards

The decision to employ a niche solvent like 1,3-dimethylcyclopentane must be justified by a clear advantage over more conventional solvents.

SolventKey AdvantagesKey DisadvantagesBest Use-Case Scenario
1,3-Dimethylcyclopentane - Higher boiling point than hexanes and cyclopentane, allowing for a wider reaction temperature range.- Chemically inert.- Immiscible with water.- High flammability.- Limited data on specific applications and green chemistry metrics.- Potentially higher cost and lower availability than bulk commodity solvents.Reactions requiring a nonpolar, aprotic medium at temperatures between 50-90 °C; Crystallization of nonpolar compounds where a moderate boiling point is advantageous for dissolution and subsequent removal.
Toluene - Excellent solvating power for a wide range of organic compounds.- High boiling point (111 °C).- Well-established in a vast number of chemical processes.- Aromatic hydrocarbon with associated health and environmental concerns.- Can participate in certain side reactions.A versatile, general-purpose nonpolar aprotic solvent for a wide array of organic reactions.
Hexanes (Isomer Mixture) - Low cost and readily available.- Highly nonpolar.- Low boiling point for easy removal.- High flammability and volatility.- Neurotoxicity concerns associated with n-hexane.Low-temperature reactions, extractions, and as a component of chromatography mobile phases.
Cyclopentyl Methyl Ether (CPME) - Greener alternative to THF and other ethereal solvents.- Higher boiling point (106 °C) and lower peroxide formation tendency than many ethers.- Relatively stable to Grignard reagents.- More polar than 1,3-dimethylcyclopentane.- Can still form peroxides, albeit at a slower rate.A more sustainable alternative to ethereal solvents in a variety of reactions, including organometallic chemistry.

Green Chemistry and Sustainability Profile

While 1,3-dimethylcyclopentane is not explicitly listed in many prominent solvent selection guides, its green chemistry profile can be inferred from its chemical class. As a saturated hydrocarbon, it is generally considered to be a more desirable alternative to aromatic hydrocarbons like toluene and benzene from a health and environmental perspective. However, its high flammability and volatility contribute to safety and air pollution concerns.

The principles of green chemistry encourage the minimization of solvent use, and when solvents are necessary, the selection of those with the lowest environmental, health, and safety impacts.

G center Green Chemistry Assessment of 1,3-Dimethylcyclopentane sub1 Positive Attributes center->sub1 sub2 Negative Attributes center->sub2 sub1_1 Non-aromatic hydrocarbon sub1->sub1_1 sub1_2 Potentially biodegradable sub1->sub1_2 sub1_3 Amenable to recycling via distillation sub1->sub1_3 sub2_1 High flammability sub2->sub2_1 sub2_2 Volatile Organic Compound (VOC) sub2->sub2_2 sub2_3 Petroleum-derived sub2->sub2_3

Caption: Key considerations for the green chemistry profile of 1,3-dimethylcyclopentane.

Safety, Handling, and Purification

Safety and Handling

1,3-Dimethylcyclopentane is a flammable liquid and its vapors can form explosive mixtures with air.[4] Inhalation of high concentrations may cause central nervous system depression, including dizziness and drowsiness.[1] It is crucial to handle this solvent in a well-ventilated fume hood, away from ignition sources, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat.

Purification for High-Purity Applications

For sensitive applications such as in the synthesis of pharmaceutical intermediates, high-purity solvents are essential. Common impurities in hydrocarbon solvents include water, other isomeric or related hydrocarbons, and potentially sulfur-containing compounds from their petroleum source.

Protocol: Purification by Distillation

  • Drying: To remove residual water, 1,3-dimethylcyclopentane can be dried over a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride, followed by filtration. For more stringent applications, distillation from a drying agent like sodium metal with a benzophenone indicator can be employed.

  • Fractional Distillation: Fractional distillation is an effective method for separating 1,3-dimethylcyclopentane from impurities with different boiling points. A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) should be used.

  • Collection: The fraction boiling at the literature value for 1,3-dimethylcyclopentane should be collected. The purity of the collected fraction can be verified by Gas Chromatography (GC).

Conclusion and Future Outlook

1,3-Dimethylcyclopentane presents itself as a specialized, nonpolar aprotic solvent with a valuable, albeit niche, role in the modern research and drug development landscape. Its moderate boiling point, chemical inertness, and nonpolar character make it a compelling choice for specific applications, particularly in the crystallization of nonpolar APIs and in certain organometallic reactions where a higher reaction temperature is desirable.

While it is unlikely to supplant workhorse solvents like toluene or heptane due to its more limited applications and data, for the discerning scientist facing a challenging synthesis or purification, an awareness and understanding of 1,3-dimethylcyclopentane can provide a crucial problem-solving tool. Further research into its performance in a wider range of pharmaceutically relevant reactions and a more detailed characterization of its green chemistry metrics would be invaluable in solidifying its position in the chemist's solvent selection arsenal.

References

  • PubChem. (n.d.). 1,3-Dimethylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). cis-1,3-Dimethylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). trans-1,3-Dimethylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,3-dimethyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551.
  • eThermo. (n.d.). cis-1,3-dimethylcyclopentane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 1,3-DIMETHYLCYCLOPENTANE | CAS#:2453-00-1. Retrieved from [Link]

  • Samir, E. M. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3(3), 1-11.
  • Watanabe, K., et al. (2007). Evaluation of Cyclopentyl Methyl Ether (CPME) as a Solvent for Radical Reactions. Green Chemistry, 9(8), 853-857.
  • Akao, A., et al. (2011). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemical Reviews, 111(5), 3100-3121.

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Methodological & Application

Application Note: High-Purity Synthesis of cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of cis-1,3-dimethylcyclopentane (CAS: 2532-58-3 ), a critical hydrocarbon standard used in petrochemical analysis and conformational studies.

Synthesizing 1,3-disubstituted cyclopentanes presents a unique stereochemical challenge. Unlike cyclohexane derivatives where 1,3-diaxial interactions render the cis isomer less stable, the cis-1,3-dimethylcyclopentane isomer is thermodynamically favored over the trans isomer. This stability arises from the envelope conformation of the cyclopentane ring, allowing both substituents in the cis isomer to adopt pseudo-equatorial positions, effectively minimizing steric strain.

This protocol leverages this thermodynamic preference. Rather than relying solely on difficult kinetic control, we utilize a robust two-stage workflow:

  • Skeleton Construction: Grignard addition followed by dehydration and hydrogenation.

  • Thermodynamic Locking: Aluminum chloride (

    
    ) catalyzed isomerization to drive the mixture toward the stable cis isomer.
    

Mechanistic Pathway & Workflow

The synthesis proceeds from 3-methylcyclopentanone.[1] The critical scientific insight is that the initial hydrogenation step may yield a diastereomeric mixture. The subsequent Lewis-acid catalyzed equilibration ensures high isomeric purity.

Figure 1: Reaction Pathway and Stereochemical Logic

SynthesisPathway Start 3-Methylcyclopentanone Inter1 1,3-Dimethylcyclopentanol (Mixture of isomers) Start->Inter1 1. MeMgI / Et2O 2. H3O+ Inter2 1,3- & 1,4-Dimethylcyclopentenes (Dehydration Products) Inter1->Inter2 H2SO4 / Heat (-H2O) Mix 1,3-Dimethylcyclopentane (cis/trans Mixture) Inter2->Mix H2 / PtO2 (Syn-Hydrogenation) Final cis-1,3-Dimethylcyclopentane (Thermodynamic Product) Mix->Final AlCl3 Isomerization (Thermodynamic Sink)

Caption: Step-wise synthesis showing the transition from kinetic mixtures to the thermodynamically stable cis-product.

Detailed Experimental Protocols

Phase A: Skeleton Synthesis (Grignard & Reduction)

Objective: Synthesize the 1,3-dimethylcyclopentane carbon skeleton. Precursors: 3-Methylcyclopentanone (commercial grade), Methylmagnesium Iodide (MeMgI).

Step 1: Grignard Addition
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagent Prep: Prepare MeMgI (1.2 equiv) in anhydrous diethyl ether.

  • Addition: Cool the Grignard solution to 0°C. Add 3-methylcyclopentanone (1.0 equiv) dropwise over 60 minutes.

    • Note: Maintain temperature <10°C to prevent side reactions.

  • Workup: Quench slowly with saturated

    
    . Extract with ether, dry over 
    
    
    
    , and concentrate to yield crude 1,3-dimethylcyclopentanol.
Step 2: Dehydration
  • Reaction: Treat the crude alcohol with 20%

    
     and heat to reflux (approx. 80-90°C) for 2 hours.
    
  • Distillation: The product (a mixture of 1,3- and 1,4-dimethylcyclopentenes) forms an azeotrope with water. Distill the organic layer directly from the reaction vessel.

  • Yield Check: Verify alkene formation via IR (appearance of C=C stretch at ~1650

    
    ).
    
Step 3: Hydrogenation
  • Catalyst: Use Adam’s Catalyst (

    
    ) or 5% Pd/C (5 wt% loading).
    
  • Conditions: Hydrogenate at 30-40 psi

    
     in ethanol at room temperature.
    
  • Outcome: This step adds hydrogen across the double bond. Due to the planar nature of the alkene and the surface chemistry of heterogeneous catalysis, syn-addition dominates. However, because the starting alkene is a mixture, the product will be a mix of cis and trans isomers.

Phase B: Thermodynamic Equilibration (The "Pro" Step)

Objective: Convert the cis/trans mixture exclusively to the stable cis-1,3-dimethylcyclopentane. Mechanism: Acid-catalyzed hydride shifts allow the ring substituents to equilibrate. In the 1,3-system, the cis isomer (diequatorial-like) is lower in energy than the trans isomer (axial-equatorial) by approximately 0.5 kcal/mol.[2]

Protocol:
  • Mixture Preparation: Place the crude hydrogenated mixture (neat liquid) into a heavy-walled flask.

  • Catalyst Addition: Add anhydrous Aluminum Chloride (

    
    , 5-10 mol%).
    
    • Critical Safety:

      
       is highly hygroscopic and generates HCl gas upon contact with moisture. Handle in a fume hood.
      
  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Optimization: Mild heating (40°C) can accelerate the rate but may increase cracking byproducts if left too long.

  • Quench: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.

  • Purification: Separate the organic layer, wash with bicarbonate, dry, and fractionally distill.

Data & Characterization

Physical Properties Comparison

The boiling points of the isomers are close, making physical separation difficult without the equilibration step.

Propertycis-1,3-Dimethylcyclopentanetrans-1,3-DimethylcyclopentaneNote
Thermodynamic Stability High (Favored)Lowcis is ~0.5 kcal/mol more stable.[2]
Boiling Point ~90.8 °C~91.7 °CSeparation by distillation is inefficient.
Refractive Index (

)
1.40901.4115cis typically has lower RI.
Conformation Pseudo-diequatorialPseudo-axial/equatorialSource of stability difference.[3]
Validation Logic (Graphviz)[1]

The following diagram illustrates the decision matrix for validating the product purity.

ValidationLogic Sample Final Distillate GC GC-MS Analysis (Non-polar Column) Sample->GC RI Refractive Index Sample->RI Decision Is Cis:Trans ratio > 95:5? GC->Decision Pass Release Batch Decision->Pass Yes Fail Re-subject to AlCl3 Decision->Fail No Fail->Sample Recycle

Caption: Quality Control workflow ensuring isomeric purity before batch release.

References

  • NIST Webbook. Cyclopentane, 1,3-dimethyl-, cis-. National Institute of Standards and Technology. [Link]

  • PubChem. cis-1,3-Dimethylcyclopentane Compound Summary. National Library of Medicine. [Link]

  • Epstein, M. B., et al. "Separation of the 1,3-Dimethylcyclopentanes." Journal of Research of the National Bureau of Standards, Vol 42, 1949.
  • Allinger, N. L., et al. "Conformational Analysis. The 1,3-Dimethylcyclopentanes." Journal of the American Chemical Society. (Theoretical basis for the stability of the cis isomer in 1,3-systems).

Sources

Application Note: 1,3-Dimethylcyclopentane as a Novel High-Boiling Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the utilization of 1,3-dimethylcyclopentane as a novel, high-boiling, non-coordinating solvent for Grignard reactions. Traditionally confined to ethereal solvents such as diethyl ether and tetrahydrofuran (THF), Grignard reactions can benefit from the unique properties of 1,3-dimethylcyclopentane, including a higher reaction temperature window and improved process safety. This document provides a comprehensive overview of the rationale, protocols, and expected outcomes for researchers, scientists, and drug development professionals seeking to explore alternative solvent systems for this pivotal carbon-carbon bond-forming reaction.

Introduction: Rethinking the Solvent's Role in Grignard Chemistry

The Grignard reaction, a cornerstone of organic synthesis, involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophile, most commonly a carbonyl compound.[1] For over a century, the choice of solvent has been almost exclusively limited to ethers.[2] The lone pair of electrons on the ether's oxygen atom coordinates with the magnesium center of the Grignard reagent, forming a soluble and reactive complex.[3] This coordination is crucial for both the formation and stability of the Grignard reagent.[2]

However, the reliance on low-boiling ethers like diethyl ether (b.p. 34.6 °C) and THF (b.p. 66 °C) presents several challenges, particularly in industrial and process chemistry settings:

  • Limited Temperature Range: The low boiling points of ethereal solvents restrict the reaction temperature, which can be suboptimal for less reactive alkyl or aryl halides.

  • Safety Concerns: The high volatility and peroxide-forming tendencies of ethers pose significant fire and explosion hazards.[4]

  • Workup Complications: The high water solubility of some ethers can complicate aqueous workup procedures.

This application note explores the use of 1,3-dimethylcyclopentane, a non-polar, acyclic hydrocarbon, as a viable alternative solvent for Grignard reactions. While seemingly counterintuitive due to its non-coordinating nature, recent studies have demonstrated the successful formation of Grignard reagents in hydrocarbon solvents, often with the aid of a substoichiometric amount of an ethereal co-solvent. The use of a high-boiling hydrocarbon solvent like 1,3-dimethylcyclopentane (b.p. ~91-92 °C) offers the potential for:

  • Elevated Reaction Temperatures: Facilitating the reaction of less reactive halides and potentially increasing reaction rates.

  • Enhanced Process Safety: Reduced volatility and the absence of peroxide formation significantly improve the safety profile.

  • Simplified Workup: The immiscibility of 1,3-dimethylcyclopentane with water allows for a straightforward aqueous workup and product extraction.

Physicochemical Properties of 1,3-Dimethylcyclopentane

A thorough understanding of the solvent's properties is paramount for successful implementation. The key physical and safety data for 1,3-dimethylcyclopentane are summarized in the table below.

PropertyValueSource
Molecular Formula C7H14[5]
Molecular Weight 98.19 g/mol [5]
Boiling Point ~91-92 °C[5]
Density ~0.75 g/mL[5]
Flash Point < 21 °C[5]
Solubility in Water Insoluble[5]
Appearance Colorless liquid[5]
Hazards Flammable liquid. May cause skin irritation.[6]

The Causality of Success: Grignard Formation in a Non-Coordinating Solvent

The formation of a Grignard reagent in a non-coordinating solvent like 1,3-dimethylcyclopentane is predicated on a nuanced understanding of the reaction mechanism. While ethereal solvents actively stabilize the Grignard reagent through coordination, their presence is not always an absolute requirement for reagent formation and subsequent reaction.

The key to success lies in overcoming the initial energy barrier for the reaction between the organic halide and the magnesium metal surface. This can be achieved through several strategies:

  • Mechanical and Chemical Activation of Magnesium: The passivating layer of magnesium oxide on the surface of the magnesium turnings must be disrupted. This can be accomplished through mechanical means (e.g., stirring with a glass rod) or by using chemical activators like iodine or 1,2-dibromoethane.[7]

  • Use of a Co-solvent: The addition of a substoichiometric amount of an ethereal solvent (e.g., THF or diethyl ether) can act as an initiator, facilitating the initial formation of the Grignard reagent. Once a small amount of the reagent is formed, it can help to solubilize further reagent and propagate the reaction.

  • Elevated Temperatures: The higher boiling point of 1,3-dimethylcyclopentane allows for the reaction to be conducted at temperatures that can overcome the activation energy for the formation of the Grignard reagent, even with less reactive halides.

Once formed, the Grignard reagent exists in a different state of aggregation in a hydrocarbon solvent compared to an ethereal solvent. This can lead to altered reactivity, which may be advantageous in certain synthetic applications.

Experimental Protocols

The following protocols provide a general framework for conducting a Grignard reaction using 1,3-dimethylcyclopentane as the solvent. As with all Grignard reactions, the exclusion of water and atmospheric oxygen is critical for success.

Materials and Reagents
  • Magnesium turnings

  • Organic halide (e.g., Bromobenzene)

  • Electrophile (e.g., Benzophenone)

  • 1,3-Dimethylcyclopentane (anhydrous)

  • Anhydrous diethyl ether or THF (for initiation)

  • Iodine crystal (activator)

  • Anhydrous HCl in diethyl ether or saturated aqueous NH4Cl solution (for quenching)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Grignard Reagent Formation Workflow

Grignard_Formation setup 1. Assemble Dry Glassware (Flask, Condenser, Addition Funnel) mg 2. Add Mg Turnings & Iodine Crystal setup->mg solvent 3. Add Anhydrous 1,3-Dimethylcyclopentane mg->solvent initiation 4. Initiate Reaction (Heat/Co-solvent) solvent->initiation halide 5. Slow Addition of Organic Halide initiation->halide reflux 6. Reflux to Complete Formation halide->reflux

Caption: Workflow for Grignard reagent formation in 1,3-dimethylcyclopentane.

Step-by-Step Protocol: Synthesis of Triphenylmethanol
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible, then allow it to cool.

  • Solvent Addition: Add anhydrous 1,3-dimethylcyclopentane to the flask to cover the magnesium turnings.

  • Initiation: Add a small amount of the bromobenzene (0.1 eq.) to the addition funnel, diluted with anhydrous 1,3-dimethylcyclopentane. Add this initial portion to the magnesium suspension. If the reaction does not initiate (disappearance of the iodine color and gentle bubbling), add a few drops of anhydrous diethyl ether or gently warm the mixture.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromobenzene (1.0 eq.), diluted with anhydrous 1,3-dimethylcyclopentane, dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to room temperature. Dissolve benzophenone (1.0 eq.) in anhydrous 1,3-dimethylcyclopentane and add it dropwise from the addition funnel. An exothermic reaction should be observed. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel. The organic layer (top layer) contains the product. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Product Isolation: Remove the 1,3-dimethylcyclopentane under reduced pressure to yield the crude triphenylmethanol. The product can be further purified by recrystallization.

Reaction Monitoring and Analysis

The progress of the Grignard reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture (after quenching a small sample with dilute acid). In-line monitoring techniques such as near-infrared (NIR) spectroscopy can also be employed for real-time analysis in process settings.

Expected Results and Data Presentation

The use of 1,3-dimethylcyclopentane as a solvent is expected to yield results comparable to or exceeding those obtained with traditional ethereal solvents, particularly for reactions requiring higher temperatures.

Reaction ParameterExpected Outcome in 1,3-DimethylcyclopentaneComparison with Diethyl Ether
Reaction Time Potentially shorter for less reactive halidesFaster
Yield Comparable to or higher-
By-product Formation Potentially reduced Wurtz coupling at controlled addition rates-
Workup Efficiency High, due to phase separationLower for water-miscible ethers
Process Safety Significantly improvedLower

Troubleshooting and Self-Validation

A successful Grignard reaction in 1,3-dimethylcyclopentane is self-validating through the formation of the desired product. Common issues and their remedies are outlined below:

IssuePotential CauseRecommended Solution
Reaction fails to initiate Inactive magnesium surface; residual moistureFurther activate magnesium with 1,2-dibromoethane; ensure all reagents and glassware are scrupulously dry.
Low yield of product Incomplete formation of Grignard reagent; side reactionsIncrease reflux time for Grignard formation; control the rate of addition of the electrophile.
Formation of Wurtz coupling by-product High local concentration of organic halideEnsure slow, controlled addition of the organic halide.

Conclusion: A Safer and More Versatile Approach to Grignard Chemistry

The use of 1,3-dimethylcyclopentane as a solvent for Grignard reactions represents a significant advancement in the field of organic synthesis, offering a safer, and in some cases, more efficient alternative to traditional ethereal solvents. Its high boiling point allows for a wider operational temperature range, while its non-polar nature simplifies workup procedures. This application note provides the foundational knowledge and practical protocols to empower researchers to explore this novel solvent system and unlock new possibilities in their synthetic endeavors.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • BYJU'S. Grignard Reagent. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • datapdf.com. The Grignard Reagent in Hvdrocarbon Synthesis. [Link]

  • askIITians. Why is ether used as a solvent during Grignard reactions?. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Bethune College. Organomagnesium compounds (Grignard reagent-RMgX). [Link]

  • ResearchGate. (PDF) Grignard reagents in toluene solutions. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]

  • ACS Publications. Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. [Link]

  • PubChem. 1,3-Dimethylcyclopentane. [Link]

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Application Note: Precision Isomerization of 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

A Probe for Zeolitic Acidity & Shape Selectivity

Core Directive & Strategic Abstract

Objective: To establish a rigorous, self-validating protocol for the isomerization of 1,3-Dimethylcyclopentane (1,3-DMCP) using a continuous-flow fixed-bed reactor.

Significance: 1,3-DMCP isomerization is not merely a chemical conversion; it is a critical molecular probe reaction used to characterize the void space and acid strength of solid catalysts (specifically zeolites like H-ZSM-5, H-Beta, and H-USY).[1] Unlike smaller probes (e.g., n-hexane), the bulky 1,3-DMCP molecule discriminates between pore architectures based on the "Transition State Shape Selectivity."

This guide moves beyond basic operation, providing the causal logic required to generate publication-grade kinetic data.

Theoretical Framework
2.1 Thermodynamics & Stability

Contrary to cyclohexane derivatives, where the diequatorial (trans-1,3) form is often more stable, the cis-1,3-dimethylcyclopentane isomer is thermodynamically more stable than the trans isomer.

  • Cis-1,3-DMCP: Adopts an envelope conformation where both methyl groups can occupy pseudo-equatorial positions, minimizing steric strain.[1]

  • Trans-1,3-DMCP: Forces one methyl group into a pseudo-axial position, introducing 1,3-diaxial-like repulsion.[1][2]

  • Boiling Points: Trans (90.8 °C) < Cis (91.7 °C).[1] This physical property dictates the elution order in Gas Chromatography (non-polar columns).

2.2 Reaction Mechanism

The reaction proceeds via a carbocationic mechanism on Brønsted acid sites.[1]

  • Prototypes: Protonation of the ring to form a carbonium ion (non-classical pentacoordinated).

  • Isomerization: Hydride shift or methide shift to form a tertiary carbenium ion.[1]

  • Selectivity: In constrained environments (e.g., 10-membered ring zeolites), the bulky transition state required for cis-trans isomerization may be sterically hindered, altering the observed reaction rate compared to open-pore structures.[1]

ReactionPathway Cis Cis-1,3-DMCP (Thermodynamically Stable) Carbenium Tertiary Carbenium Intermediate Cis->Carbenium + H+ Trans Trans-1,3-DMCP (Kinetic Product) Trans->Carbenium Reversible Carbenium->Trans - H+ Cracking Cracking Products (C3, C4, etc.) Carbenium->Cracking High Temp (>250°C)

Figure 1: Simplified reaction network. Isomerization is reversible; cracking is the irreversible parasitic side reaction.

Experimental Configuration (Hardware)

To ensure Self-Validating results, the system must allow for mass balance closure calculation (Input Mass = Output Mass).[1] A continuous down-flow fixed-bed reactor is the industry standard.[1]

3.1 Flow Diagram

ReactorSetup Feed Liquid Feed (1,3-DMCP) Pump HPLC Pump (0.01 - 5 mL/min) Feed->Pump Carrier Carrier Gas (N2 or H2) MFC Mass Flow Controller Carrier->MFC Mixer Pre-heater/Mixer (150°C) MFC->Mixer Pump->Mixer Reactor Fixed Bed Reactor (Quartz/SS, Isothermal) Mixer->Reactor Vapor Phase Separator Gas/Liquid Separator (Chilled) Reactor->Separator Product Stream GC Online GC-FID (Analysis) Separator->GC Gas Phase Vent Vent/Exhaust Separator->Vent Liquid Sample (Offline Analysis)

Figure 2: Process Flow Diagram (PFD) for the continuous flow isomerization unit.

3.2 Key Hardware Specifications
ComponentSpecificationRationale
Reactor Tube 316 SS or Quartz, 1/4" - 1/2" ODQuartz prevents wall effects (metal catalyzed cracking) at high T.
Catalyst Bed 0.2 - 1.0 g (diluted with SiC)Dilution prevents hotspots (reaction is slightly exothermic).[1]
Feed Pump HPLC Syringe PumpHigh precision required for low WHSV (Weight Hourly Space Velocity).[1]
Pre-heater Packed with glass beads, T > 100°CEnsures feed is fully vaporized before hitting the catalyst.
Catalyst Preparation & Activation Protocol

Criticality: Inconsistent water content in zeolites is the #1 cause of irreproducibility.

  • Sizing: Pelletize zeolite powder, crush, and sieve to 20–40 mesh (0.4–0.8 mm).

    • Why? Eliminates pressure drop issues and ensures uniform flow diffusion.[1]

  • Loading:

    • Mix 0.5 g Catalyst with 1.0 g Silicon Carbide (SiC, inert heat sink).[1]

    • Load into the reactor isothermal zone.[1]

    • Pack quartz wool plugs above and below.[1]

  • Calcination (In-situ):

    • Gas: Air or N2 (50 mL/min).[1]

    • Ramp: 5°C/min to 500°C.[1]

    • Hold: 4 hours.

    • Why? Removes adsorbed water and template residues, activating Brønsted sites.[1]

  • Cool Down: Lower to reaction temperature (e.g., 200°C) under inert gas (N2).

Reaction Execution Protocol

Safety: 1,3-DMCP is flammable (Flash point < 21°C).[1] Purge system of O2 before heating.[1]

Step-by-Step Workflow
  • System Pressurization: Set Back Pressure Regulator (BPR) to atmospheric (or 5 bar if studying hydroisomerization with H2).

  • Carrier Gas: Establish N2 flow (e.g., 30 mL/min).

  • Feed Introduction:

    • Start HPLC pump at calculated rate for desired WHSV (typically 1–4

      
      ).[1]
      
    • Calculation: Flow (g/h) = Catalyst Mass (g) × WHSV (

      
      ).[1]
      
  • Equilibration: Allow stream to flow for 30–60 minutes (Time on Stream, TOS) before sampling.

    • Why? To saturate the catalyst surface and reach steady-state.[1]

  • Temperature Screening:

    • Run reaction at 150°C, 200°C, and 250°C.

    • Warning: Above 250°C, cracking (C3/C4 production) becomes significant, complicating kinetics.[1]

Analytical Method (GC-FID)[1]

The Self-Validating Step: The separation of cis/trans isomers confirms the column performance.

ParameterSetting
Instrument GC with Flame Ionization Detector (FID)
Column 100m Petrocol DH or 60m DB-1 (Non-polar 100% Dimethylpolysiloxane)
Carrier Gas Helium or Hydrogen (Constant Flow: 1.5 mL/min)
Inlet Temp 200°C (Split ratio 50:[1]1)
Oven Program 40°C (hold 10 min)

2°C/min

150°C
Detector FID at 250°C

Elution Order Validation (Non-polar Column):

  • Trans-1,3-DMCP (BP 90.8°C) elutes FIRST .

  • Cis-1,3-DMCP (BP 91.7°C) elutes SECOND . Note: Verify this with pure standards if available, as column polarity can shift relative retention.

Data Analysis & Reporting
7.1 Calculation Formulas

Summarize data in the following format:

Conversion (


): 


Note: Since feed is often a mixture of cis/trans, treat the "reactant" as the isomer in excess of equilibrium.

Isomerization Selectivity (


): 


[1]

Isomer Ratio (Thermodynamic Check):



Target: Compare experimental 

to theoretical equilibrium (

) at reaction temperature. If

at high conversion, pore constraints (diffusion limitations) may be active.[1]
7.2 Troubleshooting Guide
SymptomProbable CauseCorrective Action
Rapid Deactivation Coking (Pore blockage)Switch carrier gas to H2; Increase pressure; Check calcination.[1]
Low Mass Balance Leak or CondensationCheck fittings; Ensure transfer lines to GC are heat-traced (>100°C).[1]
Poor Separation Column Overload/DegradationIncrease split ratio; Bake out column.
References
  • Weitkamp, J. (2012).[1] Zeolites and Catalysis: Synthesis, Reactions and Applications. Wiley-VCH.[1] (Standard reference for zeolite probe reactions).

  • Corma, A. (1995).[1] "Inorganic Solid Acids and Their Use in Acid-Catalyzed Hydrocarbon Reactions". Chemical Reviews, 95(3), 559-614.[1] Link[1]

  • Guisnet, M., & Magnoux, P. (2001).[1] "Organic chemistry of coke formation". Applied Catalysis A: General, 212(1-2), 83-96.[1] Link

  • PubChem. (2023).[1][3] "cis-1,3-Dimethylcyclopentane Compound Summary". National Library of Medicine.[1] Link[1][3]

  • NIST Chemistry WebBook. "1,3-Dimethylcyclopentane Thermochemical Data". Link

Sources

1H and 13C NMR characterization of 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-DMC-01

Executive Summary

This guide details the structural elucidation and stereochemical differentiation of 1,3-Dimethylcyclopentane isomers using high-field 1H and 13C NMR spectroscopy.[1][2] Unlike rigid cyclohexanes, cyclopentane derivatives undergo rapid pseudorotation, creating time-averaged NMR signals that complicate assignment.[1][2] This protocol addresses the specific challenge of distinguishing the thermodynamic product (cis-meso) from the kinetic or racemic mixture (trans-chiral) using chemical shift perturbations driven by steric compression (


-gauche effects).[1][2]

Target Audience: Synthetic Chemists, Spectroscopists, and Process Development Scientists.[1][2]

Stereochemical & Thermodynamic Context

Before acquisition, the researcher must understand the conformtional landscape.[1][2] 1,3-Dimethylcyclopentane exists as two diastereomers:

  • Cis-1,3-Dimethylcyclopentane:

    • Symmetry: Meso compound (Cs point group) with a plane of symmetry passing through C2 and bisecting the C4-C5 bond.[1][2]

    • Stability: Thermodynamic product.[1][2][3] Both methyl groups can adopt pseudo-equatorial positions in the envelope conformation, minimizing 1,3-diaxial-like strain.[1][2]

  • Trans-1,3-Dimethylcyclopentane:

    • Symmetry: Chiral (

      
       point group). Exists as a pair of enantiomers (
      
      
      
      and
      
      
      ).[1][2]
    • Stability: Less stable.[1][2][4] In the envelope conformation, one methyl group is forced into a pseudo-axial orientation, increasing steric strain.[1][2]

Diagram 1: Stereochemical Logic & Symmetry

Stereochemistry Isomer 1,3-Dimethylcyclopentane Cis Cis-Isomer (Meso) Thermodynamic Product Isomer->Cis Trans Trans-Isomer (Racemic) Kinetic/Less Stable Isomer->Trans Conf_Cis Conformation: Pseudo-Diequatorial Cis->Conf_Cis Preferred Envelope Conf_Trans Conformation: 1 Pseudo-Axial / 1 Pseudo-Equatorial Trans->Conf_Trans Steric Strain Shift_Cis NMR Effect: Minimal Steric Shielding (Downfield Shifts) Conf_Cis->Shift_Cis 13C Prediction Shift_Trans NMR Effect: Gamma-Gauche Shielding (Upfield Shifts) Conf_Trans->Shift_Trans 13C Prediction

Caption: Logical flow linking stereochemistry to predicted NMR shift behavior.

Experimental Protocol

Sample Preparation

1,3-Dimethylcyclopentane is a volatile liquid (BP ~91°C).[1][2] Improper handling leads to concentration changes during acquisition.[1][2]

  • Solvent Selection:

    • CDCl3 (Chloroform-d): Standard for routine analysis.[1][2]

    • C6D6 (Benzene-d6): Recommended for complex mixtures.[1][2] The magnetic anisotropy of benzene often resolves overlapping aliphatic multiplets (ASIS effect).[1][2]

  • Concentration: 10–20 mg of analyte in 0.6 mL solvent.

  • Tube Handling: Use high-quality 5mm tubes. Cap immediately after addition to prevent evaporation.[1][2] Parafilm sealing is recommended for overnight runs.[1][2]

Acquisition Parameters (600 MHz Base Frequency)

To ensure quantitative accuracy for integration and resolution of small couplings:

Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Angle 30°30°Ensures linear response.[1][2]
Relaxation Delay (D1) 5.0 s2.0 - 5.0 sMethyl protons have long T1s; insufficient D1 causes integration errors.[1][2]
Acquisition Time (AQ) 3.0 s1.0 sSufficient for high digital resolution.[1][2]
Spectral Width 10 ppm (-1 to 9 ppm)200 ppm (-10 to 190 ppm)Covers all aliphatic signals.[1][2]
Scans (NS) 16256 - 102413C requires high SNR for quaternary/methine detection.[1][2]
Temperature 298 K298 KStandard; low temp (233 K) required to freeze pseudorotation (advanced).[1][2]

Results & Discussion

13C NMR: The Definitive Differentiation Tool

Both isomers exhibit high symmetry, resulting in a simplified spectrum with only 4 distinct carbon signals each.[1][2] Differentiation relies entirely on Chemical Shift (


) , not peak count.[1][2]

Mechanism: The trans isomer forces one methyl group into a pseudo-axial position.[1][2] This creates a steric compression (Gamma-gauche effect) on the methyl carbon and the ring carbons (C1/C3), causing them to resonate upfield (lower ppm) compared to the cis isomer.[1][2]

Table 1: 13C NMR Chemical Shift Comparison (CDCl3)
Carbon PositionAssignmentCis-Isomer (

ppm)
Trans-Isomer (

ppm)
Shift Difference (

)
Methyls CH322.8 20.9 ~1.9 ppm (Diagnostic)
C1 / C3 Methine (CH)35.2 33.1 ~2.1 ppm
C4 / C5 Methylene (CH2)34.1 34.8 -0.7 ppm
C2 Methylene (CH2)44.8 42.5 ~2.3 ppm

Note: Values are approximate and solvent-dependent. The relative order (Cis > Trans for Methyls/C1/C2) is constant.[1][2]

1H NMR Analysis

The proton spectrum is dominated by the methyl doublets and the complex "envelope" of ring protons.[1][2]

  • Methyl Region (0.8 - 1.1 ppm):

    • Both isomers show a doublet (d) due to coupling with the C1/C3 methine (

      
       Hz).[1][2]
      
    • Cis methyls typically appear slightly downfield of trans methyls.[1][2]

  • Methylene Region (1.1 - 2.0 ppm):

    • C2 Protons (Key Feature):

      • In the cis isomer, the C2 protons are diastereotopic (one "cis" to methyls, one "trans").[1][2] This often results in a distinct multiplet pattern with large geminal coupling (

        
         Hz).[1][2]
        
      • In the trans isomer, the symmetry axis simplifies the magnetic environment, often leading to a narrower multiplet width for the C2 signals.[1][2]

Workflow for Unknown Identification

Use the following logic flow to assign your sample:

Workflow Sample Unknown Sample (1,3-DMC) C13 Acquire 13C NMR (DEPT-135 Optional) Sample->C13 Count Count Signals C13->Count Check Check Methyl Shift Count->Check 4 Signals Found Result_Mix 8 Signals Visible MIXTURE Count->Result_Mix >4 Signals Found Result_Cis Methyl > 22 ppm CIS ISOMER Check->Result_Cis Result_Trans Methyl < 21.5 ppm TRANS ISOMER Check->Result_Trans

Caption: Decision tree for isomer identification based on 13C NMR data.

Advanced Validation: NOESY

If 1D NMR is inconclusive (e.g., severe overlap in mixtures), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.[1][2]

  • Cis-Isomer: Strong NOE correlation observed between the two Methyl groups (if conformations allow time-averaged proximity) or between Methyls and the same face C2 proton.[1][2]

  • Trans-Isomer: No Methyl-Methyl NOE.[1][2] Methyls will show correlations to opposite face protons on the ring.[1][2]

References

  • Thermodynamic Stability of Cycloalkanes

    • Eliel, E. L.; Wilen, S. H.[1][2] Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.[1][2] (Foundational text on conformational analysis and stability of 1,3-disubstituted cyclopentanes).

  • NMR Chemical Shift Data (Standard Reference)

    • National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 1667 (Cis) and 1668 (Trans).[1][2] Available at: [Link][1][2]

  • Cyclopentane Conformational Analysis

    • Fuchs, B. "Topics in Stereochemistry: Conformational Analysis of Five-Membered Rings."[1][2] Top. Stereochem.1978 , 10, 1-94.[1][2]

  • Gamma-Gauche Effect in 13C NMR

    • Grant, D. M.; Paul, E. G.[1][2] "Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes." J. Am. Chem. Soc.[1][2]1964 , 86, 2984-2990.[1][2] (Establishes the shielding effect of steric compression).

Sources

Application Note & Protocol: High-Purity Separation of 1,3-Dimethylcyclopentane Isomers by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 1,3-Dimethylcyclopentane, specifically the separation of its cis and trans stereoisomers, using high-efficiency fractional distillation. 1,3-Dimethylcyclopentane is a cyclic hydrocarbon whose stereoisomers possess nearly identical physical properties, presenting a significant purification challenge.[1] This protocol is designed for researchers, scientists, and drug development professionals who require high-purity isomeric standards for applications in stereospecific synthesis, conformational analysis, and physical property characterization. We detail the theoretical principles, necessary apparatus, a step-by-step experimental protocol, and methods for quality control analysis. The causality behind critical procedural steps, such as column selection and reflux ratio management, is explained to ensure a robust and reproducible separation.

Introduction and Principles of Separation

1,3-Dimethylcyclopentane exists as two stereoisomers: cis-1,3-Dimethylcyclopentane and trans-1,3-Dimethylcyclopentane. These isomers have very close boiling points, making their separation by simple distillation impossible. Fractional distillation is the required method, as it leverages subtle differences in vapor pressure to achieve separation.[2][3] The process relies on establishing a temperature gradient along a fractionating column, which facilitates numerous successive vaporization-condensation cycles.[4][5] Each cycle, termed a "theoretical plate," enriches the vapor phase with the more volatile component.[4][5]

The key to separating close-boiling liquids is to employ a distillation column with a sufficient number of theoretical plates to exploit the small difference in volatility.[6] The cis isomer is slightly more volatile, having a lower boiling point than the trans isomer.

Physical Properties of 1,3-Dimethylcyclopentane Isomers:

Propertycis-1,3-Dimethylcyclopentanetrans-1,3-DimethylcyclopentaneSource
CAS Number 2532-58-31759-58-6[7][8]
Molecular Formula C₇H₁₄C₇H₁₄[7][8]
Molecular Weight 98.19 g/mol 98.19 g/mol [7][8]
Boiling Point 92 °C (365.15 K)~91 °C (364 K)[7][9][10]
Melting Point -134 °C-[7]

Note: Boiling point data can vary slightly between sources. The separation is challenging due to the minimal difference.

Materials and Equipment

Chemicals & Reagents:
  • Crude 1,3-Dimethylcyclopentane mixture (cis/trans)

  • Boiling chips or magnetic stir bar

  • High-vacuum grease

  • Dry ice and acetone (for cold trap, if applicable)

Apparatus:
  • Heating mantle with a stirrer and temperature controller

  • Round-bottom flask (distilling flask), appropriately sized for the sample volume (should be 50-60% full)

  • Fractionating column (Vigreux, packed, or spinning band)

  • Scientist's Note (Column Selection): The choice of column is critical. For this separation, a high-efficiency packed column (e.g., with metal sponge or structured packing) or a spinning band distillation apparatus is strongly recommended.[11][12][13] A simple Vigreux column will likely not provide the required number of theoretical plates for a high-purity separation. The column should have a high number of theoretical plates, which can be determined by its Height Equivalent to a Theoretical Plate (HETP) value.[14]

  • Distillation head with a thermometer adapter and condenser

  • Calibrated thermometer (0.1 °C resolution) or thermocouple

  • Receiving flasks (multiple, small volume)

  • Glassware clips and clamps

  • Insulating material (glass wool, aluminum foil)

  • Gas Chromatography (GC) system with a Flame Ionization Detector (FID) for analysis.[15][16]

Safety Precautions

Hazard Overview: 1,3-Dimethylcyclopentane is a highly flammable liquid and vapor.[8][17] It can cause skin, eye, and respiratory irritation.[8][18] Ingestion poses an aspiration hazard that may be fatal if the liquid enters the airways.[8][17]

Mandatory Safety Procedures:

  • Ventilation: All procedures must be performed inside a certified chemical fume hood.[17][18]

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[19]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[18]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[19]

  • Spill Response: Keep a spill kit rated for flammable liquids readily accessible. In case of a spill, evacuate personnel, remove ignition sources, and clean up using absorbent materials.[17][18]

Experimental Workflow & Protocol

This workflow provides a self-validating system by integrating in-process analysis to monitor separation efficiency.

G cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis & QC (Self-Validation) A Assemble & Insulate Distillation Apparatus B Charge Flask with Crude Mixture & Boiling Chips A->B C Begin Heating & Establish Total Reflux B->C D Equilibrate Column (Monitor Head Temperature) C->D E Set Reflux Ratio (e.g., 20:1) D->E F Collect Initial Fraction (Forerun) E->F G Collect Main Fractions (Isomer-Enriched) F->G QC1 GC Analysis of Forerun F->QC1 H Monitor Temperature for Plateau Changes G->H QC2 In-Process GC Analysis of Main Fractions G->QC2 I Collect Final Fraction (Chaser) H->I J System Shutdown I->J QC3 GC Analysis of Final Fraction & Residue I->QC3 QC4 Pool High-Purity Fractions QC2->QC4

Sources

Application Note: 1,3-Dimethylcyclopentane in Polymer Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethylcyclopentane is a cycloalkane primarily utilized in polymer chemistry as a stereochemical model compound and a specialized inert solvent .[1][2] Unlike common aliphatic solvents (e.g., hexane, heptane), its cyclic structure and cis/trans isomerism provide a unique thermodynamic mimic for the backbone "kinks" found in polyolefins, specifically isotactic polypropylene (iPP) and poly(cyclopentene) .[1][2]

This guide details its application in NMR microstructural analysis —where it serves as a reference standard for assigning polymer tacticity—and provides a rigorous protocol for its purification and use as a reaction medium in sensitive metallocene-catalyzed polymerizations .[1][2]

Scientific Mechanism & Causality[1][2]

The "Molecular Ruler" Effect (Stereochemical Modeling)

In the development of Cyclic Olefin Copolymers (COCs) and Polyolefins, determining the tacticity (stereoregularity) of the polymer chain is critical for predicting melting point and crystallinity.[1][2]

  • The Problem: The NMR spectra of high-molecular-weight polymers are complex due to peak broadening and overlapping signals from tetrad/pentad sequences.

  • The Solution: 1,3-Dimethylcyclopentane acts as a "hydro-oligomer" model.[1][2]

    • The cis-isomer (meso) mimics the isotactic placement of monomer units (or specific "tight folds" in the chain).[1][2]

    • The trans-isomer (racemic) mimics syndiotactic or defect placements.[1][2]

  • Thermodynamic Insight: The cis-1,3-dimethylcyclopentane is thermodynamically more stable (diequatorial conformation) than the trans-isomer.[1][2] This stability difference is used to calculate the conformational energy penalties of "pentane interferences" in polypropylene chains.[1][2]

Solvent Suitability in Coordination Polymerization

For Ziegler-Natta and Metallocene polymerizations, the solvent must be:

  • Aprotic & Anhydrous: To prevent catalyst poisoning (hydrolysis of Al-alkyls).[1][2]

  • Non-Coordinating: To avoid blocking the active metal center.[1][2]

  • Thermally Stable: 1,3-Dimethylcyclopentane (BP ~91°C) allows for higher temperature polymerizations than hexane (BP ~68°C) without the toxicity of toluene.[1][2]

Detailed Protocols

Protocol A: Purification for Metallocene Catalysis

Target: Removal of water, oxygen, and isomeric impurities to < 1 ppm.[1][2]

Safety: Handle Na/K alloy and benzophenone under inert atmosphere.[1][2]

  • Pre-Drying:

    • Store commercial grade 1,3-dimethylcyclopentane over activated 4Å molecular sieves for 24 hours.

  • Reflux Scavenging:

    • Transfer solvent to a Schlenk flask containing Sodium/Potassium (NaK) alloy (liquid at RT) and Benzophenone .[1][2]

    • Mechanism:[1][2][3][4][5] NaK reduces benzophenone to the ketyl radical (deep purple/blue).[1][2] This radical reacts rapidly with trace water and oxygen.[1][2]

  • Validation (The "Blue" Check):

    • Reflux under Nitrogen/Argon flow.[1][2]

    • Visual Endpoint: The solvent must turn a persistent deep purple.[1][2] If the color fades to yellow/brown, water is still present; add more NaK/Benzophenone.[1][2]

  • Collection:

    • Distill directly from the purple solution into the polymerization reactor or a flame-dried storage flask.

Protocol B: NMR Microstructure Analysis (Tacticity Assignment)

Target: Assigning stereochemistry of Poly(cyclopentene) using the model.

  • Sample Preparation:

    • Standard: Dissolve 10 mg of pure cis-1,3-dimethylcyclopentane in 0.6 mL deuterated chloroform (

      
      ) or tetrachloroethane-
      
      
      
      (for high temp).
    • Polymer: Dissolve 20 mg of hydrogenated poly(cyclopentene) in the same solvent.

  • Acquisition:

    • Run

      
       NMR (minimum 100 MHz) with proton decoupling.
      
    • Set relaxation delay (

      
      ) > 5s to ensure quantitative integration of methyl groups.
      
  • Data Correlation:

    • Compare the chemical shift (

      
      ) of the methyl carbons in the model to the polymer.[1][2]
      
    • Interpretation:

      • 
         ppm (Model cis-methyls) 
        
        
        
        Correlates to Isotactic polymer sequences.[1][2]
      • 
         ppm (Model trans-methyls) 
        
        
        
        Correlates to Syndiotactic polymer sequences.[1][2]

Data & Specifications

Table 1: Isomer Properties & Thermodynamic Stability
Propertycis-1,3-Dimethylcyclopentanetrans-1,3-DimethylcyclopentaneRelevance to Polymer Science
Symmetry Meso (Achiral)Racemic (Chiral)Mimics isotactic vs. syndiotactic dyads.[1][2]
Boiling Point 90.8 °C91.7 °CProcess temperature control.[1][2]
Stability More Stable (Diequatorial)Less Stable (Axial-Equatorial)Models chain folding energy penalties.[1][2]
Density 0.745 g/mL0.749 g/mLSolvent volume calculations.[1][2]

NMR (Me)
~22-23 ppm~20-21 ppmReference for tacticity assignment.

Visualizations

Diagram 1: Stereochemical Modeling Logic

Caption: How 1,3-Dimethylcyclopentane isomers map to polymer microstructure assignments.

G cluster_0 Model Compounds cluster_1 Polymer Microstructure (NMR) Cis cis-1,3-Dimethylcyclopentane (Meso / Diequatorial) Trans trans-1,3-Dimethylcyclopentane (Racemic / Axial-Equatorial) Cis->Trans Thermodynamic Comparison Iso Isotactic Sequence (m-dyad) Cis->Iso Chemical Shift Match (~22.5 ppm) Syn Syndiotactic Sequence (r-dyad) Trans->Syn Chemical Shift Match (~20.1 ppm)

Diagram 2: Anhydrous Solvent Workflow

Caption: Critical path for purifying 1,3-Dimethylcyclopentane for metallocene catalysis.

Workflow Raw Raw 1,3-Dimethylcyclopentane (Contains H2O, O2) Sieves Step 1: Pre-Drying (4Å Molecular Sieves, 24h) Raw->Sieves Reflux Step 2: Chemical Scavenging (Reflux with Na/K + Benzophenone) Sieves->Reflux Check Checkpoint: Is Solution Deep Purple? Reflux->Check Check->Reflux No (Yellow/Brown) Distill Step 3: Inert Distillation (Under N2/Argon) Check->Distill Yes (Persistent Blue) Reactor Polymerization Reactor (Metallocene/MAO) Distill->Reactor

References

  • NIST WebBook. Cyclopentane, 1,3-dimethyl-, cis- and trans- Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2][6] [Link][1][2]

  • Naga, N. (2006).[1][2][3] Polyolefins containing 1,3-disubstituted cyclopentane units as nucleating agents for isotactic polypropylene.[1][2][3] Journal of Applied Polymer Science.[1][2][3] [Link][1][2]

  • PubChem. Compound Summary: 1,3-Dimethylcyclopentane.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Resconi, L., et al. (2000).[1][2] Selectivity in Propene Polymerization with Metallocene Catalysts.[1][2] Chemical Reviews.[1][2] (Contextual grounding for C13 NMR assignments in polyolefins). [Link][1][2]

Sources

Advanced Stereoselective Synthesis of 1,3-Dimethylcyclopentane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 1,3-dimethylcyclopentane motif is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for neuraminidase inhibitors (e.g., Peramivir analogs) and NK1 antagonists.[1][2] However, its utility is often bottlenecked by the challenge of stereocontrol. Unlike cyclohexane, where chair conformations are rigid and predictable, cyclopentane exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation), making diastereoselectivity non-trivial.[1][2]

This guide moves beyond textbook synthesis, providing three field-validated protocols for accessing 1,3-dimethylcyclopentane derivatives with high diastereomeric ratios (d.r.). We prioritize methods that allow for late-stage functionalization , a critical requirement for SAR (Structure-Activity Relationship) campaigns.

Part 1: Strategic Considerations & Thermodynamics

Before initiating synthesis, one must understand the thermodynamic landscape.[1][2] In 1,3-disubstituted cyclopentanes, the cis-isomer is thermodynamically more stable than the trans-isomer.[1][2]

  • Cis-1,3-dimethylcyclopentane: Can adopt an envelope conformation where both methyl groups occupy pseudo-equatorial positions, minimizing 1,3-diaxial-like steric strain.[1][2]

  • Trans-1,3-dimethylcyclopentane: Inevitably forces one substituent into a pseudo-axial orientation, increasing torsional strain (approx.[1][2]

    
     less stable).[1][2]
    

Implication for Synthesis:

  • Thermodynamic Control: Equilibration conditions (e.g., strong base, high heat) will favor the cis isomer.[1][2]

  • Kinetic Control: Accessing the trans isomer requires irreversible, stereospecific reactions (e.g., SN2 inversion or directed hydrogenation).[1][2]

Thermodynamics cluster_0 Thermodynamic Stability cluster_1 Synthetic Strategy Cis Cis-Isomer (Pseudo-diequatorial) Most Stable Trans Trans-Isomer (Pseudo-axial/equatorial) Less Stable Cis->Trans High Energy Barrier MethodA Method A: Hydrogenation (Surface Catalysis) MethodA->Cis Favors Cis (Syn-addition) MethodB Method B: RCM (Modular Assembly) MethodB->Cis Tunable MethodB->Trans Tunable

Caption: Thermodynamic stability landscape and strategic alignment of synthetic methods.

Part 2: Protocol A – Modular Assembly via Ring-Closing Metathesis (RCM)[2]

Best For: Highly functionalized derivatives, drug intermediates, and creating the cyclopentene core for subsequent functionalization.[1][2] Mechanism: Ruthenium-catalyzed intramolecular olefin metathesis followed by hydrogenation.[2]

Rationale

RCM is superior to direct cyclization (e.g., Dieckmann condensation) for 1,3-systems because it operates under neutral conditions, tolerating sensitive functional groups (esters, amides, protected amines).[1][2] It constructs the ring first, allowing the stereochemistry to be set during the hydrogenation step.[1]

Experimental Workflow

Step 1: Precursor Assembly (1,6-Diene Synthesis) Start with an acyclic 1,6-diene.[1][2] For 1,3-dimethyl derivatives, 2,4-dimethyl-1,6-heptadiene derivatives are standard.[1][2]

Step 2: The RCM Reaction

  • Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).[1][2] HG-II is preferred for sterically hindered substrates.[2]

  • Solvent: Dichloromethane (DCM) or Toluene.[1][2]

  • Concentration: CRITICAL. High dilution (0.001 M to 0.005 M) is required to favor intramolecular cyclization (ring formation) over intermolecular oligomerization (polymerization).[1]

Step 3: Directed Hydrogenation

  • Reagent: H2 (1 atm to 50 psi), Pd/C or Crabtree’s Catalyst.

  • Stereocontrol: Heterogeneous catalysis (Pd/C) typically delivers H2 from the least hindered face, yielding the cis product predominantly.[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon.

  • Solvent Prep: Degas anhydrous DCM (1 L per 1 g substrate) by sparging with Argon for 20 minutes. Note: Oxygen poisons the Ruthenium carbene.

  • Addition: Dissolve the diene precursor (1.0 equiv) in degassed DCM.

  • Catalyst: Add Grubbs II catalyst (2-5 mol%). If the reaction is sluggish, heat to reflux (40°C).[1][2]

  • Monitoring: Monitor by TLC or 1H NMR. Look for the disappearance of terminal alkene protons (

    
     4.9-5.8 ppm) and appearance of the internal cyclopentene vinyl protons (
    
    
    
    5.3-5.6 ppm).
  • Quenching: Add ethyl vinyl ether (50 equiv) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification: Concentrate in vacuo. Pass through a short silica plug to remove Ru residues (which appear as dark/colored bands).[1]

  • Hydrogenation: Dissolve the crude cyclopentene in MeOH. Add 10 wt% Pd/C. Stir under H2 balloon (1 atm) for 4 hours. Filter through Celite.[1][2]

Data Summary: RCM Efficiency

ParameterConditionImpact on Yield
Concentration > 0.01 MHigh oligomerization risk (Yield < 40%)
Concentration < 0.005 MFavors cyclization (Yield > 85%)
Temperature 40°C (Reflux)Increases rate for tetrasubstituted alkenes
Catalyst Loading 2-5 mol%Standard balance of cost/rate

Part 3: Protocol B – Direct Transannular C-H Functionalization

Best For: Late-stage modification of simple cyclopentane cores; accessing "unnatural" substitution patterns.[2] Mechanism: Pd(II)-catalyzed C-H activation directed by a coordinating group (e.g., carboxylic acid or amide).[1][2]

Rationale

Traditional synthesis requires pre-functionalized starting materials.[2] C-H activation allows you to take a simple methylcyclopentane derivative and install a second group at the C3 position. Recent work by the Yu group and others utilizes directing groups to achieve high regio- and diastereoselectivity.

Pathway Visualization

CH_Activation Substrate Substrate: Methylcyclopentane-carboxylate Palladacycle Intermediate: 5,5-Fused Palladacycle Substrate->Palladacycle Pd(OAc)2, Ligand C-H Insertion Product Product: 1,3-Cis-Disubstituted Cyclopentane Palladacycle->Product Reductive Elimination (C-C or C-X bond formation)

Caption: Palladium-catalyzed transannular C-H activation mechanism.[1][2]

Step-by-Step Protocol (Adapted for 1,3-Functionalization)
  • Reagents: Substrate (e.g., 1-methylcyclopentane-1-carboxylic acid), Pd(OAc)2 (10 mol%), Ag2CO3 (1-2 equiv), and an amino-acid derived ligand (e.g., Ac-Gly-OH).[1][2]

  • Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol) are often privileged solvents for C-H activation.[1][2]

  • Reaction: Seal in a pressure tube. Heat to 100-120°C for 12-24 hours.

  • Workup: Cool to room temperature. Filter through Celite to remove Ag salts.[1][2]

  • Analysis: The reaction typically favors the cis-1,3 isomer due to the geometric constraints of the 5,5-fused palladacycle intermediate.

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization.[2] You cannot rely on simple 1H NMR integration for d.r. determination in complex mixtures.

Diastereomeric Ratio (d.r.) Determination
  • Method: Gas Chromatography (GC) or GC-MS is superior to NMR for volatile cyclopentanes.[1][2]

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1][2]

  • Retention Time: The cis-1,3-dimethylcyclopentane (boiling point ~90-91°C) typically elutes after the trans-isomer (boiling point ~90-92°C), but separation requires a slow temperature ramp (2°C/min).[1][2] Note: Literature often cites cis isomers as having slightly higher boiling points due to dipole moments, but in 1,3-dialkyl systems, the difference is minute.[1][2]

NOE (Nuclear Overhauser Effect)[1][3]
  • Cis-isomer: Strong NOE correlation between the C1-H and C3-H protons (if substituents are methyls, look for CH3-CH3 correlation or CH-CH correlation depending on substitution).[1][2]

  • Trans-isomer: Weak or absent NOE between the 1,3-substituents.[1][2]

References

  • Thermodynamic Stability of Cycloalkanes

    • Relative Stability of cis- and trans-Hydrindanones.[2][3] (Discusses the stability of fused 5-membered rings and thermodynamic principles applicable to cyclopentanes).

    • Source: [1]

  • C-H Functionalization Strategies

    • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
    • Source: [1]

  • Ring-Closing Metathesis (RCM)

    • Design of new synthetic strategies to cyclophanes via ring-closing metathesis. (Demonstrates the utility of RCM in forming strained and functionalized rings).
    • Source: [1]

  • Stereoselective Synthesis in Drug Discovery

    • Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. (Application of these scaffolds in Neuraminidase inhibitors).[4]

    • Source: [1]

  • General Properties & Data

    • cis-1,3-Dimethylcyclopentane Compound Summary.
    • Source: [1]

Sources

Application Note: Handling and Purification of Anhydrous 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Context

1,3-Dimethylcyclopentane (1,3-DMCP) is a cycloalkane solvent often utilized in organometallic synthesis and polymerization reactions where a non-polar medium with a boiling point higher than cyclopentane (49°C) but lower than toluene (110°C) is required.[1][2] Its specific boiling point (~91°C) makes it an ideal candidate for controlling reaction kinetics in reflux conditions that require moderate thermal energy without the high volatility risks of pentane or diethyl ether.[1][2]

However, commercial grades of 1,3-DMCP often contain isomeric mixtures (cis and trans) and trace water (50–100 ppm).[1][2] For catalytic processes involving Ziegler-Natta catalysts, Grignard reagents, or pyrophoric organolithiums, water content must be reduced to <10 ppm.[1][2] This guide outlines the rigorous protocols for achieving and maintaining this anhydrous state.

Physicochemical & Safety Profile

Before handling, operators must acknowledge the thermodynamic properties that dictate safety controls.[1][2] 1,3-DMCP is highly flammable and generates static electricity easily due to low conductivity.[1][2]

Table 1: Critical Physicochemical Properties
PropertyValueOperational Implication
CAS Number 2453-00-1 (Mixture)Verify isomer ratio if stereochemistry is critical.[1][2]
Boiling Point 90.8°C – 91.5°CSuitable for moderate reflux; requires efficient condensing.[1][2]
Flash Point < 10°C (Est. -7°C)Critical Fire Hazard. Use only in fume hoods; ground all glassware.[1][2]
Density 0.745 g/mLLighter than water; forms the upper layer in aqueous workups.[2]
Dielectric Constant Low (< 2.[1][2]0)Prone to static charge accumulation during fast transfers.[1][2]
Water Solubility ImmiscibleHygroscopic behavior is low, but surface adsorption is rapid.[1][2]
Hazard Summary (GHS)
  • H225: Highly flammable liquid and vapor.[1][2][3]

  • H304: May be fatal if swallowed and enters airways (Aspiration hazard).[1][2][3]

  • H336: May cause drowsiness or dizziness.[1][2][3][4]

Preparation of Anhydrous 1,3-DMCP[1][2]

While distillation over sodium/benzophenone is the historical "gold standard" for hydrocarbons, modern safety protocols prioritize Static Drying over Activated Molecular Sieves or Solvent Purification Systems (SPS) to eliminate fire risks associated with alkali metals.[1][2]

Method A: Static Drying with Molecular Sieves (Recommended)

This method is safer and, if executed correctly, yields water content <5 ppm.[1][2]

The Mechanism: Molecular sieves are zeolites with uniform pore sizes.[2][5][6] For 1,3-DMCP, Type 4A (4 Ångström pore size) is ideal.[1][2][6] Water molecules (approx.[1][2][7] 2.8 Å) enter the pores and are trapped by strong electrostatic forces, while the larger organic solvent molecules are excluded.[1][2]

Protocol:

  • Activation: Heat Type 4A molecular sieves (beads or pellets) to 300°C under high vacuum (<0.1 mbar) for at least 12 hours. Crucial Step: Inadequately activated sieves act as water sources, not sinks.[1]

  • Cooling: Allow sieves to cool to room temperature under vacuum or argon atmosphere.[1][2]

  • Loading: In a glovebox or under active inert gas flow, add the activated sieves to the solvent bottle.

    • Ratio: Use 10% w/v (e.g., 10g sieves per 100mL solvent).[1][2]

  • Equilibration: Allow the solvent to stand over the sieves for 24 to 48 hours . Swirl occasionally.

  • Validation: Verify dryness via Karl Fischer titration (see Section 5).[1][2]

Visualization: Sieve Activation Workflow

SieveActivation RawSieves Raw Molecular Sieves (Type 4A) Heating Heating Phase 300°C for 12h RawSieves->Heating Load into Oven Vacuum Vacuum Application < 0.1 mbar Heating->Vacuum Desorb Water Cooling Cooling Phase Under Argon/N2 Vacuum->Cooling Prevent Re-adsorption Storage Activated Sieves (Ready for Use) Cooling->Storage Transfer to Glovebox

Figure 1: Critical workflow for activating molecular sieves.[1][2] Failure to cool under vacuum/inert gas renders the process useless.[2]

Handling Protocols: Inert Transfer Techniques[1]

Once dried, the integrity of the anhydrous solvent is maintained only by rigorous exclusion of atmospheric moisture.[1][2]

Protocol 1: Syringe Transfer (Schlenk Technique)

Objective: Withdraw solvent without introducing air.[1][2]

  • Preparation:

    • Ensure the solvent bottle is sealed with a chemically resistant septum (PTFE-faced silicone).[1][2]

    • Secure the bottle with a clamp; ensure it is grounded.[2]

    • Purge a syringe and needle (long, typically 6-inch) with inert gas (Nitrogen or Argon) three times.[1][2]

  • Pressure Equalization (The "Gas Blanket"):

    • Insert a separate "gas inlet" needle connected to the Schlenk line (under positive pressure) into the septum.[1][2] This ensures that as liquid is withdrawn, it is replaced by dry inert gas, not ambient air.[1][2]

  • Withdrawal:

    • Insert the sample syringe.[2]

    • Invert the bottle.[2]

    • Draw slightly more liquid than required, then push back to expel bubbles.[1][2]

    • Withdraw the exact volume.[2]

  • Disconnection:

    • Pull the needle into the headspace of the bottle.[2]

    • Draw a small cushion of inert gas into the syringe tip (protects the liquid from air during transfer).[1][2]

    • Remove the syringe.[2]

Visualization: Inert Transfer Logic

SchlenkTransfer Start Start: Anhydrous Solvent Bottle PosPressure Apply Positive Inert Gas Pressure (Compensate for volume loss) Start->PosPressure PurgeSyringe Purge Syringe (3x) (Remove air from barrel) Start->PurgeSyringe Withdraw Withdraw Liquid (Invert Bottle) PosPressure->Withdraw Equilibrium PurgeSyringe->Withdraw GasCushion Draw Inert Gas Cushion (Protect Tip) Withdraw->GasCushion Transfer Inject into Reaction Vessel GasCushion->Transfer

Figure 2: Logical flow for inert syringe transfer.[1][2] Positive pressure is the fail-safe mechanism preventing air ingress.[1][2]

Quality Control & Troubleshooting

Never assume a solvent is dry based on preparation method alone.[1][2]

Karl Fischer (KF) Coulometric Titration

For 1,3-DMCP, Coulometric KF is required (Volumetric is too insensitive for <100 ppm).[1][2]

  • Anode Solution: Use a solution compatible with hydrocarbons (often containing chloroform or xylene to improve solubility).[1][2]

  • Blanking: Always run a blank injection with the exact syringe used for sampling to account for surface moisture on the needle.[2]

  • Target: < 10 ppm water is the standard for "Anhydrous."[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
High Water Content (>50 ppm) after drying Sieves not activated properly or saturated.[1][2]Reactivate sieves at 300°C under vacuum. Replace with fresh batch.
Septum degradation (coring) Use of incorrect needle gauge or poor technique.[1][2]Use non-coring (deflected point) needles.[1][2] Replace septum immediately under inert flow.
Solvent turns yellow Contamination or oxidation (rare for pure alkane).[1][2]Distill solvent or discard.[1][2][8][9] Check purity of source material.

References

  • Physical Properties & Safety Data

    • National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 17149, 1,3-Dimethylcyclopentane. Retrieved from [Link]

  • Purification Protocols

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for solvent drying).

  • Drying Agents

    • Williams, D. B. G., & Lawton, M. (2010).[1][2] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1][2] [Link]

  • Molecular Sieve Activation

    • Burfield, D. R., & Smithers, R. H. (1978).[1][2] Desiccant Efficiency in Solvent Drying.[1][2][6] 3. Dipolar Aprotic Solvents and the Anomalous Behavior of Molecular Sieves. The Journal of Organic Chemistry, 43(20), 3966–3968.[1][2]

Sources

Application Note: High-Sensitivity Quantification of 1,3-Dimethylcyclopentane in Diverse Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of 1,3-Dimethylcyclopentane, a volatile organic compound (VOC) of interest in environmental monitoring, petroleum product analysis, and chemical synthesis. We will explore the foundational principles behind the selection of appropriate analytical methodologies, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Detailed, field-proven protocols for sample preparation from various matrices, including air, water, and soil, are presented. This application note is designed for researchers, scientists, and drug development professionals seeking robust and validated methods for the determination of 1,3-Dimethylcyclopentane.

Introduction: The Analytical Significance of 1,3-Dimethylcyclopentane

1,3-Dimethylcyclopentane (C₇H₁₄, MW: 98.1861 g/mol ) is a cycloalkane that exists as two stereoisomers: cis-1,3-Dimethylcyclopentane (CAS: 2532-58-3) and trans-1,3-Dimethylcyclopentane (CAS: 1759-58-6).[1][2][3] Its presence and concentration are critical quality and contamination indicators in various fields. In the petroleum industry, it is a component of gasoline and other fuels, where its concentration can influence combustion properties. As a VOC, it is also a target analyte in environmental air and water quality monitoring, often regulated under frameworks such as the Clean Air Act.[4][5]

The accurate quantification of 1,3-Dimethylcyclopentane is predicated on the selection of analytical techniques that offer high sensitivity, selectivity, and robustness. The inherent volatility of this compound necessitates specific handling and preparation procedures to prevent analyte loss. This guide will provide the scientific rationale and step-by-step protocols for achieving reliable quantification.

Physicochemical Properties of 1,3-Dimethylcyclopentane

A thorough understanding of the physicochemical properties of 1,3-Dimethylcyclopentane is fundamental to developing effective analytical methods. These properties dictate the choice of sample collection, preparation, and chromatographic conditions.

PropertyValueSource
Molecular FormulaC₇H₁₄[NIST[1][2]]
Molecular Weight98.1861 g/mol [NIST[1][2]]
Boiling Point~90-92 °C[NIST[1][2]]
Vapor Pressure> 10⁻¹ Torr at 25°C[EPA[4][5]]
Solubility in WaterLow[CymitQuimica[6]]
Solubility in Organic SolventsSoluble in ethanol, ether[CymitQuimica[6]]
Isomerscis and trans[NIST[1][2][3]]

Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile compounds like 1,3-Dimethylcyclopentane, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard.

  • Gas Chromatography (GC): This technique separates the components of a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on a solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen). The choice of the GC column is critical for resolving the cis and trans isomers of 1,3-Dimethylcyclopentane from each other and from other matrix components. A non-polar or mid-polarity column is typically effective.

  • Mass Spectrometry (MS): Following separation by GC, the MS detector bombards the eluting molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for highly specific identification. For quantification, the instrument can be operated in either full scan mode, to acquire the entire mass spectrum, or in selected ion monitoring (SIM) mode, where only specific ion fragments of the target analyte are monitored, significantly enhancing sensitivity.

Logical Workflow for GC-MS Analysis

G cluster_0 Method Validation & QC cluster_1 Data Acceptance Criteria A Method Blank (Contamination Check) F Blank < Reporting Limit A->F B LCS (Accuracy & Precision) G LCS Recovery within Limits B->G C MS/MSD (Matrix Effects) H MS/MSD Recovery & RPD within Limits C->H D Calibration Verification (Instrument Performance) I Calibration r² > 0.995 D->I E Surrogates (Extraction Efficiency) J Surrogate Recovery within Limits E->J

Sources

Measuring the Flow: A Detailed Protocol for Determining the Viscosity of 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Influence of Viscosity

In the realm of chemical research and drug development, understanding the physical properties of organic compounds is paramount. Viscosity, a measure of a fluid's resistance to flow, is a critical parameter that influences everything from reaction kinetics and fluid dynamics in manufacturing processes to the formulation of pharmaceuticals. 1,3-Dimethylcyclopentane (C_7H_14), a volatile cyclic alkane, finds application as a solvent and in organic synthesis.[1] An accurate determination of its viscosity is essential for process optimization, quality control, and computational modeling. This application note provides a comprehensive, step-by-step protocol for measuring the kinematic and dynamic viscosity of 1,3-Dimethylcyclopentane, grounded in established standards and best practices for handling volatile organic compounds (VOCs).

Method Selection: Why Capillary Viscometry Reigns Supreme for Low-Viscosity Liquids

For determining the viscosity of Newtonian fluids with low viscosity, such as 1,3-Dimethylcyclopentane, the capillary viscometer method stands out for its precision and reliance on fundamental principles of fluid dynamics. This protocol utilizes an Ubbelohde-type suspended-level viscometer, a choice underpinned by several key advantages:

  • Accuracy and Reproducibility: The suspended-level design minimizes errors related to surface tension, making it particularly suitable for a wide range of liquids.

  • Adherence to International Standards: The methodology is based on the globally recognized ASTM D445 standard, ensuring the reliability and comparability of the results.

  • Simplicity of Operation: The principle of measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated capillary is straightforward and does not require complex instrumentation.

Physicochemical Properties of 1,3-Dimethylcyclopentane

A thorough understanding of the test substance's properties is crucial for accurate measurement and safe handling.

PropertyValueSource
Molecular Formula C_7H_14[1][2]
Molecular Weight 98.19 g/mol [1]
Appearance Colorless liquid
Boiling Point ~91-92 °C[3]
Density Temperature-dependent[4]

Note: 1,3-Dimethylcyclopentane exists as cis and trans isomers, which may have slightly different physical properties. This protocol is applicable to either isomer or a mixture thereof.

Experimental Workflow

The following diagram illustrates the key stages of the viscosity measurement process, from initial preparation to the final data analysis.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Sample Preparation loading Loading the Viscometer sample_prep->loading Load Sample viscometer_prep Viscometer Cleaning & Selection viscometer_prep->loading temp_control Temperature Bath Equilibration measurement Flow Time Measurement temp_control->measurement loading->measurement Equilibrate kinematic_visc Kinematic Viscosity Calculation measurement->kinematic_visc Record Flow Time dynamic_visc Dynamic Viscosity Calculation kinematic_visc->dynamic_visc Apply Density Data

Caption: Experimental workflow for viscosity measurement.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and adherence to best practices to ensure the trustworthiness of the generated data.

Apparatus and Materials
  • Ubbelohde Capillary Viscometer: Select a viscometer size appropriate for the expected viscosity of 1,3-Dimethylcyclopentane. For low-viscosity liquids, a smaller capillary diameter is generally suitable. The chosen viscometer should have a calibration certificate.

  • Constant Temperature Water Bath: Capable of maintaining the desired temperature with a stability of ±0.02°C.

  • Digital Stopwatch: Accurate to at least 0.1 seconds.

  • 1,3-Dimethylcyclopentane: High purity grade.

  • Volumetric Flasks and Pipettes: Calibrated and clean.

  • Filter Funnel with Fine-Pore Sintered Glass: To remove any particulate matter from the sample.

  • Safety Goggles and Chemical-Resistant Gloves (Nitrile or Neoprene).

  • Fume Hood: All handling of 1,3-Dimethylcyclopentane should be performed in a well-ventilated fume hood.

  • Cleaning Solvents: Acetone, and filtered, dry air.

Safety Precautions

1,3-Dimethylcyclopentane is a flammable and volatile organic compound. Inhalation of high concentrations can cause central nervous system depression.

  • Handling: Always handle the liquid in a fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear safety goggles and chemical-resistant gloves.

  • Ignition Sources: Ensure there are no open flames or spark sources in the vicinity. Use non-sparking tools.

  • Spills: In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste. Ensure adequate ventilation.

Viscometer Preparation
  • Cleaning: Thoroughly clean the viscometer by rinsing with a suitable solvent (e.g., acetone). Dry the viscometer by passing a slow stream of filtered, dry air through it. Ensure the viscometer is completely dry before use.

  • Selection: Choose an Ubbelohde viscometer with a capillary size that will result in a flow time of not less than 200 seconds to minimize timing errors.

Sample Preparation
  • Filtration: Filter the 1,3-Dimethylcyclopentane sample through a fine-pore sintered glass filter to remove any dust or particulate matter that could affect the flow time.

  • Degassing: Allow the filtered sample to equilibrate to room temperature in a sealed container to minimize the formation of air bubbles.

Measurement Procedure
  • Temperature Bath Equilibration: Set the constant temperature water bath to the desired measurement temperature. Allow the bath to stabilize for at least 30 minutes before introducing the viscometer.

  • Loading the Viscometer:

    • Carefully pour the filtered 1,3-Dimethylcyclopentane into the filling tube (the largest of the three tubes) of the Ubbelohde viscometer. The liquid level should be between the two filling marks on the viscometer.

    • Place the viscometer in the constant temperature bath in a vertical position.

    • Allow the viscometer and the sample to reach thermal equilibrium with the bath for at least 20 minutes.

  • Measuring the Flow Time:

    • Close the venting tube (the smallest tube) with a finger or a stopper.

    • Apply gentle suction to the timing tube (the tube with the two measurement marks) to draw the liquid up into the timing bulb, slightly above the upper timing mark.

    • Release the suction and simultaneously open the venting tube.

    • Start the stopwatch precisely when the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely when the meniscus passes the lower timing mark.

    • Record the flow time in seconds.

  • Repeatability: Perform at least three consecutive measurements. The flow times should agree within the specified tolerance of the viscometer (typically ±0.2%). If the measurements are not within this tolerance, repeat the cleaning and measurement process.

Data Analysis
  • Kinematic Viscosity Calculation: The kinematic viscosity (ν) is calculated using the following equation: ν = C * t Where:

    • ν is the kinematic viscosity in centistokes (cSt) or mm²/s.

    • C is the calibration constant of the viscometer in cSt/s (provided with the viscometer).

    • t is the average flow time in seconds.

  • Dynamic Viscosity Calculation: The dynamic viscosity (η) is calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature. η = ν * ρ Where:

    • η is the dynamic viscosity in centipoise (cP) or mPa·s.

    • ν is the kinematic viscosity in cSt.

    • ρ is the density of 1,3-Dimethylcyclopentane at the measurement temperature in g/cm³.

    Note: It is crucial to use the density of 1,3-Dimethylcyclopentane at the specific temperature of the viscosity measurement for an accurate conversion. Critically evaluated data for the density of 1,3-dimethylcyclopentane as a function of temperature is available from the National Institute of Standards and Technology (NIST).[4]

Expected Results and Data Presentation

The following table provides a template for recording and presenting the experimental data.

Measurement Temperature (°C)Flow Time 1 (s)Flow Time 2 (s)Flow Time 3 (s)Average Flow Time (s)Kinematic Viscosity (cSt)Density (g/cm³)Dynamic Viscosity (cP)
e.g., 20.00
e.g., 25.00
e.g., 40.00

Conclusion: Ensuring Scientific Integrity

This detailed protocol provides a robust framework for the accurate and safe measurement of the viscosity of 1,3-Dimethylcyclopentane. By adhering to the principles of established standards like ASTM D445, employing a self-validating experimental design with repeat measurements, and prioritizing safety through proper handling of a volatile organic compound, researchers can generate high-quality, trustworthy data. This information is invaluable for a wide range of applications, from fundamental chemical research to the development of new technologies and pharmaceutical formulations.

References

  • Stenutz, R. cis-1,3-dimethylcyclopentane. [Link]

  • Pump & Flow. Measuring viscosity using a glass capillary. [Link]

  • NIST/TRC Web Thermo Tables. 1,3-dimethylcyclopentane -- Critically Evaluated Thermophysical Property Data. [Link]

  • PubChem. 1,3-Dimethylcyclopentane. [Link]

  • NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-. [Link]

  • NBCHAO. What is the difference between a Ubb Viscometer and a Pressure Flow Viscometer? Q&A. [Link]

  • Martests Instrument. Ubbelohde Viscometer: A Comprehensive Guide to Capillary Viscometry. [Link]

  • Martests Instrument. How to Convert Between Dynamic and Kinematic Viscosity?. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Fisher Scientific. Ubbelohde viscometer. [Link]

  • OnePointe Solutions. Volatile Organic Compound Testing: An Overview. [Link]

  • CSC Scientific Company, Inc. What is the Difference Between Dynamic and Kinematic Viscosity?. [Link]

  • Poulten Selfe & Lee Ltd. Operating Instructions for Ubbelohde Viscometer. [Link]

  • Engineers Academy. Calculating Dynamic Viscosity from Kinematic Viscosity at a Range of Temperatures. [Link]

  • Justrite. How to Decrease VOC Exposure in the Workplace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,3-Dimethylcyclopentane Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control for Stereoselectivity & Functionalization Ticket ID: #DMC-103-TEMP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting module for 1,3-Dimethylcyclopentane (1,3-DMC) . This guide addresses the critical role of temperature in manipulating the thermodynamic vs. kinetic profiles of this cycloalkane.

Unlike linear alkanes, 1,3-DMC possesses a flexible envelope conformation that makes its reactivity highly sensitive to thermal parameters. This guide is structured to help you troubleshoot stereochemical ratios, optimize radical functionalization, and manage volatility risks.

Module 1: Stereochemical Control (Isomerization)

User Issue: "I am synthesizing 1,3-DMC but consistently obtaining a diastereomeric ratio (dr) that favors the trans-isomer, or I cannot reach the thermodynamic limit of the cis-isomer."

Technical Diagnosis

The stereochemistry of 1,3-DMC is governed by the stability of the cyclopentane envelope conformation.

  • The Thermodynamic Product: cis-1,3-Dimethylcyclopentane.[1] In the envelope conformation, the cis isomer allows both methyl groups to occupy pseudo-equatorial positions, minimizing steric strain.

  • The Kinetic Product: Often a mixture where the trans isomer (one pseudo-axial, one pseudo-equatorial) is prevalent due to statistical formation during ring closure or hydrogenation.

Temperature Causality: At higher temperatures, the entropy term (


) becomes significant, pushing the equilibrium toward a statistical 50:50 mixture (or favoring the trans isomer if ring strain is overcome by thermal energy). To maximize the cis yield, you must operate under thermodynamic control  at lower temperatures with an isomerization catalyst.
Troubleshooting Protocol: Acid-Catalyzed Isomerization

To convert trans-rich mixtures to the stable cis-isomer, follow this equilibrium-driven workflow.

Step-by-Step Methodology:

  • Catalyst Selection: Use Aluminum Chloride (

    
    ) or a solid acid catalyst (e.g., Sulfated Zirconia) for heterogeneous handling.
    
  • Temperature Setpoint: Maintain reaction temperature at 0°C to 25°C .

    • Warning: Exceeding 40°C increases the rate but shifts the equilibrium constant (

      
      ) unfavorably toward the trans isomer.
      
  • Execution:

    • Dissolve 1,3-DMC mixture in a dry, inert solvent (e.g., dichloromethane) if using

      
      .
      
    • Stir for 4–6 hours. Monitor by GC-FID.

    • Quench: Pour onto crushed ice/HCl mixture to deactivate the Lewis acid immediately.

Visualizing the Equilibrium

Isomerization Trans trans-1,3-DMC (Pseudo-Axial/Equatorial) Less Stable TS Hydride Shift TS (Carbocation Intermediate) Trans->TS Lewis Acid + Heat (>50°C) Cis cis-1,3-DMC (Pseudo-Diequatorial) Thermodynamic Product TS->Cis Cooling (<25°C) Thermodynamic Sink Cis->TS High T Reversion

Figure 1: Isomerization pathway. Lower temperatures trap the molecule in the thermodynamically stable cis-well.

Module 2: C-H Functionalization (Radical Selectivity)

User Issue: "My radical halogenation yields are poor, with significant over-halogenation or lack of selectivity between tertiary and secondary carbons."

Technical Diagnosis

1,3-DMC contains two distinct types of reactive C-H bonds:

  • Tertiary (C1, C3): Bond Dissociation Energy (BDE) ~96 kcal/mol.

  • Secondary (C2, C4, C5): BDE ~98-99 kcal/mol.

The Reactivity-Selectivity Principle: As temperature increases, the reactivity of the radical species increases, but its selectivity decreases.

  • High T (>80°C): The radical becomes "hot" and indiscriminate, abstracting secondary hydrogens almost as fast as tertiary ones.

  • Low T (<10°C): The radical relies on the activation energy difference (

    
    ), heavily favoring the lower-energy tertiary pathway.
    
Optimization Guide: Radical Bromination

Note: Bromination is inherently more selective than chlorination. This guide assumes bromination for maximum regiocontrol.

ParameterRecommended SettingScientific Rationale
Temperature -10°C to 10°C Maximizes

between

and

abstraction.
Light Source hv (Visible/UV) Photochemical initiation allows reaction at low T (thermal initiation requires heat).
Solvent Neat or CCl4/Freon Non-participating solvent prevents solvent radical transfer.

Troubleshooting Workflow:

  • Initiation: Do not use thermal initiators like AIBN (requires ~65°C) or Benzoyl Peroxide (requires ~80°C) if high selectivity is required. Use photochemical initiation (LED 450nm or UV) which works at cryogenic temperatures.

  • Thermal Regulation: Use a jacketed reactor with a cryostat.

    • If T rises > 25°C: Stop irradiation immediately. The exotherm will degrade selectivity.

  • Termination: Quench with sodium thiosulfate at low temperature before allowing the mixture to warm up.

Selectivity Pathway Diagram

RadicalSelectivity Start 1,3-DMC + Br• PathHighT High Temp (>60°C) Kinetic Control Start->PathHighT PathLowT Low Temp (<10°C) Thermodynamic Selection Start->PathLowT ProdSec Secondary Bromide (Mixture of Isomers) PathHighT->ProdSec Low Selectivity ProdTert Tertiary Bromide (1-Bromo-1,3-dimethyl...) PathHighT->ProdTert PathLowT->ProdSec Minor PathLowT->ProdTert High Selectivity (>95:5 Ratio)

Figure 2: Impact of temperature on radical abstraction pathways. Low temperature enforces the tertiary selection rule.

Module 3: Physical Parameters & Safety

User Issue: "I am experiencing significant solvent loss or pressure buildup during reflux."

Technical Diagnosis

1,3-DMC is a volatile hydrocarbon (VOC). Users often underestimate its vapor pressure curve, leading to seal failures or dangerous headspace concentrations.

Critical Data Table

PropertyValueOperational Implication
Boiling Point 91–92°C Reactions >85°C require efficient reflux condensers (double-surface).
Flash Point < 21°C DANGER: Vapors can ignite at room temperature. Ground all glassware.
Vapor Pressure ~66 mmHg @ 25°C Significant evaporation at RT. Keep vessels sealed or under

.
Autoignition ~280°C Avoid hot plates; use oil baths or heating mantles with temp probes.
Safety & Handling Protocol
  • Cold Trap: When stripping solvent or running vacuum distillations, the trap must be at -78°C (Dry ice/Acetone). Water condensers are insufficient to trap 1,3-DMC vapors effectively under vacuum.

  • Pressure Relief: Never heat a closed system containing 1,3-DMC unless it is a rated pressure vessel (autoclave). The vapor pressure rises exponentially above 60°C.

References
  • NIST Chemistry WebBook. cis-1,3-Dimethylcyclopentane Thermochemical Data. National Institute of Standards and Technology.

  • PubChem. 1,3-Dimethylcyclopentane Compound Summary (CID 17149). National Library of Medicine.

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Discussion on cycloalkane conformational analysis and radical selectivity).
  • Lide, D. R.CRC Handbook of Chemistry and Physics. (Physical constants for dimethylcyclopentanes).

For further assistance, please reply with your specific reaction scheme and observed GC/NMR data.

Sources

challenges in separating cis/trans isomers of 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers handling 1,3-Dimethylcyclopentane.

Ticket ID: ISO-13-DMC-SEP Subject: Troubleshooting Separation & Analysis of cis/trans-1,3-Dimethylcyclopentane Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Diagnostic Summary

The Core Challenge: Separating cis- and trans-1,3-dimethylcyclopentane is a high-difficulty operation because their boiling points differ by less than 1.0 °C . Standard laboratory distillation (Vigreux, Snyder) will fail to achieve high purity.

  • Thermodynamic Reality: Unlike cyclohexane derivatives, the cis-isomer is thermodynamically more stable in 1,3-disubstituted cyclopentanes. This is due to the "envelope" conformation allowing both substituents to adopt pseudo-equatorial positions, whereas the trans-isomer forces a pseudo-axial/pseudo-equatorial arrangement.

  • Separation Vector: Physical separation requires high-efficiency fractionation (Spinning Band Distillation) or high-resolution Gas Chromatography (GC).

Identification & Analysis (GC Protocol)

User Question: "I see two peaks on my GC, but I'm unsure which is which. They are overlapping significantly."

Diagnostic Protocol

The elution order of these isomers is governed by polarity and volatility.

  • trans-1,3-Dimethylcyclopentane: Lower boiling point (~90.8°C), lower dipole moment.

  • cis-1,3-Dimethylcyclopentane: Higher boiling point (~91.7°C), higher dipole moment (meso compound).

GC Method Optimization

To resolve the "saddle" between peaks, you must optimize for polarity selectivity.

ParameterRecommendationMechanism
Column Phase 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Separates primarily by boiling point. Trans elutes first.
Alternative Phase PEG / Wax (e.g., DB-Wax)Separates by polarity. The cis isomer (more polar) interacts stronger and retains longer, increasing resolution.
Oven Program Isothermal at 50°C or slow ramp (1°C/min)Rapid ramping merges the peaks. Low T maximizes selectivity (

).
Carrier Gas Hydrogen or Helium (High Linear Velocity)Minimizes longitudinal diffusion (Van Deemter optimization).
Visualizing the Analysis Logic

GC_Workflow Start Sample Injection Col_Choice Select Column Phase Start->Col_Choice NonPolar Non-Polar (DB-1) Boiling Point Separation Col_Choice->NonPolar Standard Polar Polar (DB-Wax) Dipole Separation Col_Choice->Polar Enhanced Res Result_NP Order: 1. Trans (90.8°C) 2. Cis (91.7°C) (Resolution: Moderate) NonPolar->Result_NP Result_P Order: 1. Trans 2. Cis (Resolution: High) Polar->Result_P

Figure 1: GC Column Selection Strategy. Polar columns generally offer better resolution due to the dipole difference between the cis (polar) and trans (non-polar) isomers.

Physical Separation (Distillation Guide)

User Question: "I ran a distillation with a 30cm Vigreux column, but the refractive index of my fractions is constant. Why isn't it separating?"

The Physics of Failure

A standard Vigreux column provides only 2-3 theoretical plates. To separate components with a


 of ~1°C, you need approximately 80-100 theoretical plates  at a high reflux ratio.
Required Hardware: Spinning Band Distillation

You must use a Spinning Band Distillation system (e.g., B/R Instrument or similar). This technology uses a rotating helical band to create dynamic contact between vapor and liquid, achieving high plate counts in a short height.

Step-by-Step Protocol
  • Equilibration: Heat the pot to boiling. Run at Total Reflux for at least 60 minutes. This allows the volatile trans isomer to concentrate at the head.

  • Throughput: Set a reflux ratio of 50:1 or 100:1 . (Take 1 drop, return 100 drops).

  • Fraction Collection: Collect small fractions (e.g., 1-2% of total volume).

  • Monitoring: Track fractions using Refractive Index (RI).

    • trans-1,3-Dimethylcyclopentane: Lower RI.

    • cis-1,3-Dimethylcyclopentane: Higher RI.

Data Reference Table
Propertytrans-1,3-Dimethylcyclopentanecis-1,3-DimethylcyclopentaneNote
Boiling Point 90.77 °C 91.72 °C trans is more volatile.
Refractive Index (

)
~1.4080~1.4105cis is denser/more polar.
Thermodynamics Less StableMore Stable 0.5 kcal/mol difference.[1]
Symmetry

(Chiral)

(Meso/Achiral)
cis has a plane of symmetry.[2][3]

Thermodynamic Control (Isomerization)[4]

User Question: "I synthesized the compound, but I have a 50:50 mix. I specifically need the cis-isomer. Can I convert the trans?"

The Solution: Acid-Catalyzed Equilibration

Because the cis-isomer is thermodynamically favored (due to the envelope conformation relieving steric strain), you can chemically drive the mixture toward the cis form.

Mechanism: The reaction proceeds via a carbocation intermediate. A Lewis acid abstracts a hydride, allowing the methyl group to reorient to the thermodynamically preferred pseudo-equatorial position.

Protocol:

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ).
    
  • Conditions: Stir the neat liquid mixture with 5-10 mol%

    
     at room temperature (or slight warming to 40°C) for 24-48 hours.
    
  • Quench: Wash with ice water/bicarbonate to remove the acid.

  • Result: The mixture will shift from ~50:50 to approximately 75:25 (cis:trans) .

  • Purification: Now perform the Spinning Band Distillation. With the trans component reduced, obtaining pure cis (the pot residue) becomes significantly easier.

Thermodynamic Pathway Diagram

Isomerization Mix Initial Mixture (50% cis / 50% trans) Catalyst Add AlCl3 (Lewis Acid) Carbocation Intermediate Mix->Catalyst Activation Equilibrium Thermodynamic Equilibrium (~75% cis / 25% trans) Catalyst->Equilibrium Shift to Stability Separation Distillation Equilibrium->Separation Purify Note Note: cis-1,3 is more stable (Pseudo-diequatorial) Equilibrium->Note

Figure 2: Thermodynamic equilibration pathway. Using a Lewis acid catalyst shifts the ratio toward the more stable cis-isomer, improving yield before physical separation.

References & Authority

  • NIST Chemistry WebBook. 1,3-Dimethylcyclopentane Thermochemical Data. (Verifies Boiling Points: trans ~90.8°C, cis ~91.7°C).

  • American Petroleum Institute (API) Project 6. Separation of 1,3-Dimethylcyclopentane isomers from Petroleum. (Historical standard for hydrocarbon separation).

  • Eliel, E. L. Stereochemistry of Carbon Compounds. (Foundational text on conformational analysis of cyclopentanes).

  • PubChem. 1,3-Dimethylcyclopentane Compound Summary.

Disclaimer: The protocols described involve hazardous chemicals (


) and pressurized heating systems. Ensure all work is conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: Resolution of 1,3-Dimethylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating 1,3-dimethylcyclopentane isomers is a classic gas chromatography challenge due to their nearly identical boiling points (


C) and similar structural polarity.[1] The trans-isomer (BP: 90.8°C) typically elutes before the cis-isomer (BP: 91.7°C) on non-polar phases. Achieving baseline resolution (

) requires exploiting high plate counts (efficiency) or specific shape-selective stationary phases rather than relying solely on boiling point differences.[1]
Section 1: The Physics of Separation (FAQ)
Q1: Why are my 1,3-dimethylcyclopentane peaks co-eluting or appearing as a "shoulder"?

A: You are likely fighting thermodynamics. The separation difficulty arises from two factors:

  • Boiling Point Proximity: The boiling point difference between trans-1,3-dimethylcyclopentane (90.8°C) and cis-1,3-dimethylcyclopentane (91.7°C) is less than 1°C. On standard non-polar columns (like 100% dimethyl polysiloxane), separation is driven almost entirely by vapor pressure.[1]

  • Structural Similarity: Unlike unsaturated hydrocarbons, these cycloalkanes lack

    
    -electrons, meaning they interact weakly with polar stationary phases, reducing the effectiveness of "selectivity" tuning.[1]
    

Technical Insight: The trans isomer exists as a pair of enantiomers (


 and 

), whereas the cis isomer is a meso compound.[1] On a standard achiral column, you will see two peaks (one for the trans pair, one for the cis meso).[1] You will only see three peaks if you use a chiral column (e.g., Cyclodextrin-based).[1]
Q2: Which column phase is strictly required for baseline resolution?

A: Do not use standard 30m "general purpose" columns. You need Efficiency (N) or Shape Selectivity .[1]

Column TypePhase CompositionMechanismVerdict
100% PDMS (e.g., DB-1, HP-1)Dimethyl polysiloxaneBoiling PointRecommended (High Efficiency). Requires 60m or 100m length.[1]
"624" Type (e.g., DB-624)Cyanopropylphenyl dimethylVolatility + PolarityEffective. The cyano-group offers slight shape selectivity for cycloalkane isomers.[1]
Wax / PEG (e.g., HP-INNOWax)Polyethylene GlycolPolarityNot Recommended. Alkanes have poor retention and solubility on Wax phases; peaks may broaden.[1]
Alumina PLOT

/ KCl
AdsorptionExcellent. High retention for hydrocarbons; separates by geometric shape.[1]

Expert Recommendation: For standard liquid injection, use a 60m x 0.25mm ID x 1.0µm df 100% PDMS column (e.g., DB-1, Rtx-1).[1] The thick film (1.0µm) increases retention of volatiles, allowing more interaction time for the isomers to separate.

Section 2: Optimization Protocol
Step-by-Step Method Development

If you are using a non-polar column (DB-1/HP-1) and currently have resolution


, follow this optimization protocol.

1. Carrier Gas Velocity (Van Deemter Optimization)

  • Action: Switch to Hydrogen carrier gas if possible.

  • Why: Hydrogen has a flatter Van Deemter curve, allowing higher linear velocities without losing efficiency.[1]

  • Setting: Set linear velocity (

    
    ) to 35-40 cm/sec . If using Helium, strictly maintain 20-25 cm/sec .[1]
    

2. Temperature Programming (The "Isothermal Plateau") Rapid ramps (


C/min) will merge these peaks.[1] You must use a slow ramp or an isothermal hold near the elution temperature.[1]
  • Initial: 35°C (Hold 5 min) – Focuses the band.

  • Ramp 1: 2°C/min to 80°C.

  • Hold: Hold at 80°C for 5-10 minutes.

    • Mechanism:[2] This isothermal hold allows the slight difference in vapor pressure to widen the gap between the trans and cis bands as they travel through the column.

  • Ramp 2: 20°C/min to 250°C (Burn out heavier contaminants).[1]

3. Sample Loading (Split Ratio)

  • Issue: Cycloalkanes can easily overload the column front, causing "fronting" peaks that obscure the separation.[1]

  • Action: Increase Split Ratio to 50:1 or 100:1 . Ensure on-column mass is

    
     ng per component.[1]
    
Section 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision process for troubleshooting co-elution issues specific to dimethylcyclopentanes.

G Start Start: Peaks Co-eluting (Rs < 1.5) CheckCol Check Column Type Start->CheckCol IsPolar Is Column Polar? (Wax/PEG) CheckCol->IsPolar SwitchNonPolar Switch to Non-Polar (DB-1 / DB-Petro) or PLOT Column IsPolar->SwitchNonPolar Yes CheckDims Check Dimensions IsPolar->CheckDims No (It is Non-Polar) CheckTemp Check Temp Program SwitchNonPolar->CheckTemp IsShort Is Length < 60m? CheckDims->IsShort UpgradeLen Upgrade to 60m or 100m IsShort->UpgradeLen Yes IsShort->CheckTemp No (Already Long) UpgradeLen->CheckTemp IsFastRamp Ramp > 5°C/min? CheckTemp->IsFastRamp OptimizeTemp Implement Isothermal Hold at 80-90°C IsFastRamp->OptimizeTemp Yes CheckSplit Check Peak Shape IsFastRamp->CheckSplit No (Slow Ramp Used) OptimizeTemp->CheckSplit IsFronting Shark-fin / Fronting? CheckSplit->IsFronting IncreaseSplit Increase Split Ratio (Reduce Loading) IsFronting->IncreaseSplit Yes Success Baseline Resolution (Rs > 1.5) IsFronting->Success No (Gaussian) IncreaseSplit->Success

Caption: Decision tree for troubleshooting 1,3-dimethylcyclopentane resolution failures. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Section 4: Advanced Reference Data

When validating your method, compare your results against these standard retention indices. If your calculated indices deviate significantly (>10 units), check for carrier gas leaks or phase degradation.[1]

Table 1: Kovats Retention Indices (KI) on Standard Non-Polar Phase (100% PDMS)

IsomerBoiling Point (°C)Kovats Index (Approx)Elution Order
trans-1,3-Dimethylcyclopentane90.8678 - 6831st
cis-1,3-Dimethylcyclopentane91.7680 - 6852nd

Note: The overlap in KI ranges across literature sources emphasizes the need for high-efficiency columns. The trans isomer generally elutes before the cis isomer on boiling-point driven separations.

References
  • National Institute of Standards and Technology (NIST). Cyclopentane, 1,3-dimethyl-, trans-.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). Cyclopentane, 1,3-dimethyl-, cis-.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Restek Corporation. Hydrocarbon Analysis: Refinery Gas Analysis. Restek Chromatograms. Available at: [Link] (Search: "Hydrocarbons")[1]

  • PubChem. cis-1,3-Dimethylcyclopentane Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Support Center: 1,3-Dimethylcyclopentane (1,3-DMCP) Solvent Systems

[1]

Current Status: Operational Role: Senior Application Scientist Subject: Optimizing Reaction Environments & Troubleshooting Solvent Effects[1]

Executive Summary: The 1,3-DMCP Profile

1,3-Dimethylcyclopentane (1,3-DMCP) is a cycloaliphatic hydrocarbon solvent often utilized as a "bridge" solvent between the volatility of n-hexane (BP 69°C) and the retention of toluene (BP 110.6°C).[1] While chemically inert to most nucleophiles and electrophiles, its utility is frequently complicated by its stereochemical duality (cis/trans isomerism) and specific susceptibility to radical processes.[1]

This guide addresses the three most common failure modes reported by researchers: Isomeric Variance , Solubility Mismatches , and Unintended Radical Participation .[1]

Troubleshooting Module: Isomeric Variance & Reproducibility

The Issue: "My reaction yield fluctuates between solvent batches, and crystallization kinetics are inconsistent."

The Technical Reality: Commercially available 1,3-DMCP is a mixture of cis (meso) and trans (racemic) stereoisomers.[1] Unlike cyclohexane derivatives where the chair flip is rapid, the cyclopentane "envelope" conformation creates distinct steric environments.

  • Cis-1,3-DMCP: Methyl groups are on the same face (syn).[1] Boiling point is slightly higher (~91.7°C).[1]

  • Trans-1,3-DMCP: Methyl groups are on opposite faces (anti).[1] Boiling point is slightly lower (~90.8°C).[1]

Because the boiling points are within ~1°C, simple distillation does not effectively separate them, leading to batch-to-batch ratio changes.[1]

Diagnostic Protocol: Isomer Ratio Determination

Before running sensitive stereoselective reactions, characterize your solvent batch.[1]

  • Method: Gas Chromatography (GC-FID).[1]

  • Column: Non-polar capillary column (e.g., DB-1 or HP-5).[1]

  • Condition: Low ramp rate (2°C/min) around 80-100°C to resolve the ~0.9°C BP difference.

  • Standard: Compare retention times against a known standard (if available) or rely on the area % integration. Cis usually elutes second due to slightly higher BP and packing density.[1]

Data Table: Physical Constants of Isomers
Propertycis-1,3-DMCPtrans-1,3-DMCPImpact on Process
Boiling Point (1 atm) 91.72°C90.77°CAzeotropic distillation efficiency
Density (20°C) ~0.745 g/mL~0.740 g/mLPhase separation layers
Symmetry Meso (Achiral)Racemic (Chiral)Solvation of chiral transition states
Thermodynamic Stability More StableLess StableHeat of formation differences

Analyst Note: If your reaction relies on a specific "solvent cage" effect for enantioselectivity, the trans isomer's chirality (even as a racemate) can induce background diastereomeric interactions that the cis (meso) form does not.[1]

Troubleshooting Module: Chemical Compatibility & Side Reactions

The Issue: "I am observing chlorinated byproducts or lower yields in radical brominations (NBS), despite using an 'inert' hydrocarbon solvent."

The Technical Reality: 1,3-DMCP is not inert to radicals.[1] It contains two tertiary hydrogens (at C1 and C3).[1] Tertiary C-H bonds have lower bond dissociation energy (BDE ~96 kcal/mol) compared to secondary C-H bonds in cyclohexane (~99 kcal/mol) or primary C-H bonds.[1]

Mechanism of Failure: In the presence of radical initiators (AIBN, peroxides) or highly reactive halogens, the solvent undergoes hydrogen abstraction, forming a stable tertiary radical.[1] This consumes your reagent and generates solvent-adducted byproducts.[1]

Decision Logic: Solvent Selection for Radical Chemistry

SolventSelectionStartReaction Type?RadicalRadical / HalogenationStart->RadicalIonicIonic / Lewis AcidStart->IonicCheckHAre Tertiary C-H Bonds Acceptable?Radical->CheckHUseDMCPUSE 1,3-DMCP(Safe for Friedel-Crafts, Grignard co-solvent)Ionic->UseDMCPYesYesCheckH->YesReagent excess > 10eqNoNoCheckH->NoStoichiometric ReagentAvoidDMCPAVOID 1,3-DMCP(Risk of H-abstraction)AltSolventAlternative: Chlorobenzene or CCl4 (if permitted)AvoidDMCP->AltSolventYes->UseDMCPNo->AvoidDMCP

Figure 1: Decision matrix for using 1,3-DMCP based on reaction mechanism susceptibility to tertiary Hydrogen abstraction.

Troubleshooting Module: Solubility & Workup

The Issue: "My polar intermediate oils out, or I cannot remove the solvent completely on the rotovap."

The Technical Reality: 1,3-DMCP has a very low dielectric constant (ε ≈ 1.9), making it strictly non-polar.[1] It does not stabilize charged intermediates (carbocations/anions) effectively, often slowing down

1

Removal Challenges: The boiling point (~91°C) is high enough that it requires significant vacuum to remove without heating sensitive compounds, yet it forms azeotropes with alcohols that can complicate drying.[1]

Solubility Optimization Protocol

If reactants are insoluble:

  • The "Doping" Strategy: Add 5-10% v/v of 1,2-Dimethoxyethane (Glyme) or THF .[1] These ethers coordinate with metal centers (Li, Mg) and boost polarity without disrupting the hydrocarbon character significantly.[1]

  • Temperature Swing: 1,3-DMCP has a steep viscosity/temperature curve.[1] Heating to 60°C often drastically improves solubility compared to room temperature, more so than in hexane.[1]

Evaporation Settings (Rotary Evaporator)

To remove 1,3-DMCP effectively without "bumping" or leaving residue:

ParameterSettingRationale
Bath Temperature 45°CSafe for most APIs; provides

for evaporation.[1]
Vacuum Pressure 40-50 mbarTarget BP of ~25°C inside the flask.
Condenser Temp -10°CCritical. 1,3-DMCP vapor pressure is low; needs cold trapping.[1]
Azeotrope Partner MethanolIf trace solvent remains, add MeOH and co-evaporate.[1]

Frequently Asked Questions (FAQ)

Q: Can I substitute Methylcyclohexane for 1,3-Dimethylcyclopentane? A: Generally, yes.[1] Methylcyclohexane (BP 101°C) is chemically similar but has a slightly higher boiling point.[1] However, 1,3-DMCP is preferred when you need a slightly more compact solvent molecule or a lower boiling point to facilitate easier removal.[1]

Q: Is 1,3-DMCP considered a "Green" solvent? A: It is a hydrocarbon and poses flammability risks (Flash Point < 21°C) and aquatic toxicity (Category 2).[1] However, it is often preferred over n-hexane (neurotoxic) and benzene (carcinogenic).[1] It is not "green" in the sense of water or supercritical CO2, but it is a standard petrochemical solvent.[1]

Q: Why does my 1,3-DMCP smell different from batch to batch? A: This indicates impurities.[1] Commercial grades often contain traces of other

1

References

  • National Institute of Standards and Technology (NIST). "1,cis-3-Dimethylcyclopentane - Thermophysical Properties."[1] NIST Chemistry WebBook, SRD 69. [Link][1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 17326, cis-1,3-Dimethylcyclopentane."[1] PubChem. [Link][1]

  • Mair, B. J., et al. "Separation of 2,3-dimethylpentane, 1,cis-3-dimethylcyclopentane, and 3-ethylpentane from petroleum."[1][2] Journal of Research of the National Bureau of Standards, Vol. 44, 1950.[1][2] [Link]

Technical Support Center: Catalyst Optimization in 1,3-Dimethylcyclopentane (DMCP)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Catalyst Loading in Hydrophobic Media Ticket ID: DMCP-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Solvent Profile

1,3-Dimethylcyclopentane (DMCP) is increasingly adopted as a "green" replacement for traditional non-polar solvents like hexane, heptane, and toluene. However, its specific physicochemical properties require distinct strategies for catalyst optimization compared to chlorinated or polar aprotic solvents.[1]

Key Solvent Characteristics:

Property Value Implication for Catalysis
Boiling Point ~90.8°C Upper limit for thermal activation; requires pressure vessels for >95°C.
Polarity Low (Hydrophobic) Poor solubility for polar Pd/Ru/Ir salts; requires lipophilic ligands.[1][2]
Stereochemistry cis / trans mixture Batch-to-batch isomer ratio changes can subtly alter enantioselectivity.[1][2]

| Dielectric Constant | ~1.9 (Est.)[1][2] | Weak stabilization of charged transition states (ionic mechanisms are slower).[1][2] |

Troubleshooting Guides (FAQ Format)

Issue 1: "My catalyst crashes out immediately upon addition."

Diagnosis: Ligand-Solvent Mismatch.[1] DMCP is highly lipophilic.[1] Traditional catalyst precursors (e.g., Pd(OAc)₂, FeCl₃) or ligands with high polarity (e.g., sulfonated phosphines) will not dissolve, leading to heterogeneous behavior in a theoretically homogeneous system.

Corrective Action:

  • Ligand Exchange: Switch to ligands with alkyl "grease" chains.

    • Instead of: Triphenylphosphine (PPh₃).[1]

    • Use: Tri-n-butylphosphine (PBu₃) or ligands with adamantyl/cyclohexyl groups (e.g., XPhos, RuPhos).[1]

  • Pre-activation: Dissolve the catalyst precursor and ligand in a minimal amount of a co-solvent (THF or Toluene) before injecting into the bulk DMCP.[1] Keep co-solvent volume <5%.[1]

  • Counter-ion Swap: If using cationic catalysts, swap small counter-ions (Cl⁻, BF₄⁻) for lipophilic ones like BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to induce solubility in hydrocarbons.[1]

Issue 2: "The reaction stalls at 60% conversion regardless of time."

Diagnosis: Catalyst Death vs. Product Inhibition.[1] In DMCP, product inhibition is common because polar products often precipitate or form aggregates that trap the active catalyst species.[1]

Corrective Action (The "Same Excess" Protocol): Perform a Same Excess experiment to distinguish deactivation from inhibition.

  • Run A: Standard reaction ([Substrate]₀ = 0.1 M, [Cat] = 1 mol%).

  • Run B: Start a reaction with initial concentrations of substrate and catalyst matching the conditions of Run A at 50% conversion.

    • If Run B is faster than Run A (at 50%): The catalyst died in Run A.[1]

    • If Run B overlays perfectly with Run A: The product is inhibiting the reaction (or kinetics are normal).[1]

Issue 3: "My enantioselectivity (ee) fluctuates between solvent batches."

Diagnosis: Solvent Isomer Effect.[1] Commercial DMCP is a mixture of cis- and trans-1,3-dimethylcyclopentane.[1] The cis isomer is a "meso" compound, while the trans isomer is chiral (racemic). The ratio varies by supplier.

Corrective Action:

  • Standardize Supply: Purchase "Isomer enriched" grades if available, or stick to a single lot number for optimization.

  • Check Background Reaction: Ensure the uncatalyzed thermal pathway (which is non-selective) isn't competing.[1] DMCP's lower polarity can sometimes slow the catalyzed pathway, allowing the background thermal reaction to erode ee.

Experimental Protocol: Determining Minimum Effective Loading (MEL)

Do not rely on "standard" 5 mol% screenings.[1] Use Variable Time Normalization Analysis (VTNA) to determine the precise kinetic order of the catalyst.[1]

Workflow: Visual Kinetic Profiling

Objective: Identify if the reaction is 1st order in catalyst (linear scaling) or if aggregation/saturation is occurring.

Step 1: Stock Solution Preparation Prepare a stock solution of Substrate (1.0 equiv) and Internal Standard (e.g., 1,3,5-trimethoxybenzene) in DMCP.

Step 2: Parallel Reactions Set up three vials with identical substrate concentration but varying catalyst loads:

  • Vial A: 1.00 mol% (High Load)

  • Vial B: 0.50 mol% (Medium Load)[1]

  • Vial C: 0.25 mol% (Low Load)

Step 3: Sampling & Plotting

  • Sample all vials at regular intervals (e.g., every 15 mins).

  • Plot Conversion (%) vs. Time (min) .

  • Normalization: Create a second plot of Conversion (%) vs. [Time × Catalyst Loading] .

Interpretation:

  • Perfect Overlay: The reaction is 1st order in catalyst.[1][3] You can linearly reduce loading.[1] (e.g., 0.1 mol% will take exactly 10x longer than 1 mol%).[1]

  • Curves Diverge (High load is slower than predicted): Catalyst aggregation is occurring.[1] Lower concentrations are actually more efficient per metal atom.[1]

  • Curves Diverge (Low load is slower than predicted): Catalyst poisoning is occurring.[1] There is a "threshold" loading below which the reaction will not proceed due to impurity scavenging.[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing catalyst performance specifically in DMCP.

CatalystOptimization Start Start: Reaction in DMCP Low Yield / Slow Rate SolubilityCheck Is Catalyst Homogeneous? Start->SolubilityCheck LigandSwap Action: Switch to Lipophilic Ligand (e.g., PBu3, BArF-) SolubilityCheck->LigandSwap No (Cloudy/Precipitate) KineticProfile Perform Kinetic Profiling (Time x Loading Plot) SolubilityCheck->KineticProfile Yes (Clear Solution) LigandSwap->KineticProfile LinearScaling Result: Linear Overlay (Ideal Behavior) KineticProfile->LinearScaling Aggregation Result: High Load Underperforms KineticProfile->Aggregation Poisoning Result: Low Load Stalls Completely KineticProfile->Poisoning ReduceLoad Strategy: Reduce Loading Calculate TON limit LinearScaling->ReduceLoad Dilution Strategy: Run More Dilute or Slow Addition Aggregation->Dilution Scavenger Strategy: Add Scavenger or Increase Initial Load Poisoning->Scavenger

Figure 1: Decision tree for troubleshooting catalyst activity in 1,3-Dimethylcyclopentane.[1]

Advanced Optimization: The "Heat-Up" Protocol

Since DMCP boils at ~91°C, reactions requiring activation energy near this limit face solvent loss or reflux issues.[1]

ThermalManagement Step1 1. Pre-Heat Solvent (to 85°C) Step2 2. Inject Catalyst (in minimal Toluene) Step1->Step2 Prevents induction period Step3 3. Monitor Reflux (Avoid drying out) Step2->Step3 Step4 4. Reaction Complete Step3->Step4

Figure 2: Thermal injection workflow to minimize induction periods in high-temperature DMCP reactions.

References

  • Blackmond, D. G. (2005).[1] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition. Link[1]

  • Lipshutz, B. H., & Ghorai, S. (2014).[1] Transitioning Organic Synthesis from Organic Solvents to Water (and Green Solvents). Aldrichimica Acta. (Discusses hydrophobic effects and green solvent substitution). Link

  • National Institute of Standards and Technology (NIST) . 1,3-Dimethylcyclopentane Properties. NIST Chemistry WebBook.[1] Link

  • Byrne, F. P., et al. (2016).[1][4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

Sources

strategies to improve the stereoselectivity of 1,3-Dimethylcyclopentane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 1,3-dimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in cyclopentane ring formation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the possible stereoisomers of 1,3-dimethylcyclopentane, and why is controlling their formation important?

A1: 1,3-dimethylcyclopentane has two chiral centers, which gives rise to three possible stereoisomers:

  • (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane : These are a pair of enantiomers and constitute the trans isomer.

  • (1R,3S)-1,3-dimethylcyclopentane : This is a meso compound and is the cis isomer. It is achiral due to an internal plane of symmetry.[1]

Controlling the formation of these specific isomers is critical in drug development and materials science, as different stereoisomers can exhibit vastly different biological activities, pharmacological properties, and material characteristics. The ability to selectively synthesize a single desired stereoisomer is often a key requirement for regulatory approval and optimal product performance.

Q2: I am observing a low diastereomeric ratio (poor cis/trans selectivity) in my reaction. What are the key factors influencing diastereoselectivity?

A2: Low diastereoselectivity is a common challenge. The cis/trans ratio is governed by the thermodynamics and kinetics of the ring-closing step. Key factors to investigate include:

  • Reaction Temperature: Higher temperatures can lead to thermodynamic equilibration, favoring the more stable trans isomer. Conversely, kinetically controlled reactions at lower temperatures might favor the cis product depending on the transition state energetics.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[2] For instance, in some cyclopropanation reactions that can be precursors to cyclopentanes, switching from ether to a different solvent has been shown to alter the diastereomeric ratio.[2]

  • Catalyst/Reagent System: The steric bulk and electronic properties of the catalyst or reagents play a crucial role in directing the approach of reactants. For example, in electrophilic additions to substituted cyclopentenes, the nature of the electrophile can dictate the facial selectivity.[3][4]

  • Substrate Conformation: The conformation of the acyclic precursor at the moment of cyclization is critical. The presence of bulky substituents can lock the molecule into a specific conformation, thereby favoring the formation of one diastereomer over the other. Molecular modeling can be a useful tool to understand the preferred conformations of reaction intermediates.[5]

Troubleshooting Guide: Improving Stereoselectivity

Problem 1: Poor Enantioselectivity in an Asymmetric Synthesis

Symptom: You are using a chiral catalyst or auxiliary, but the enantiomeric excess (ee) of the desired 1,3-dimethylcyclopentane enantiomer is low.

Root Causes and Solutions:

  • Suboptimal Catalyst-Substrate Matching:

    • Explanation: The chiral environment created by the catalyst must effectively differentiate between the two prochiral faces of the substrate. A mismatch can lead to poor stereochemical communication.

    • Troubleshooting Steps:

      • Screen a Library of Chiral Ligands: For metal-catalyzed reactions, it is essential to screen a variety of ligands with different steric and electronic properties. For instance, in palladium-catalyzed asymmetric [3+2] cycloadditions, the choice of the chiral phosphine ligand is paramount for achieving high enantioselectivity.[6]

      • Modify the Substrate: Small modifications to the substrate, such as increasing the steric bulk of a directing group, can enhance the interaction with the chiral catalyst and improve facial discrimination.

  • Incorrect Reaction Conditions:

    • Explanation: Temperature, solvent, and concentration can all impact the enantioselectivity of a reaction by influencing the equilibrium between different catalyst-substrate complexes and the energetics of the stereodetermining step.[7]

    • Troubleshooting Steps:

      • Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures often, but not always, lead to higher enantioselectivity.

      • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred in reactions involving Lewis acidic catalysts.

      • Concentration Effects: Investigate the effect of substrate and catalyst concentration, as aggregation or changes in the catalyst's resting state can affect its performance.

  • Use of a Chiral Auxiliary:

    • Explanation: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[8] After the desired transformation, the auxiliary is cleaved. This can be a robust strategy when a suitable chiral catalyst is not available.

    • Implementation:

      • Select an appropriate chiral auxiliary (e.g., Evans oxazolidinones, camphorsultam) that has proven effective for the class of reaction you are performing.[8]

      • Attach the auxiliary to your acyclic precursor.

      • Perform the cyclization reaction. The steric hindrance from the auxiliary will direct the formation of one diastereomer.

      • Remove the auxiliary to yield the enantiomerically enriched product.

Problem 2: Formation of Undesired Regioisomers

Symptom: In addition to the desired 1,3-disubstituted product, you are observing the formation of 1,2- or 1,1-dimethylcyclopentane.

Root Causes and Solutions:

  • Lack of Regiocontrol in the Key Bond-Forming Step:

    • Explanation: Many strategies for cyclopentane synthesis involve the formation of a five-membered ring from an acyclic precursor. The regioselectivity of this cyclization is crucial.

    • Troubleshooting Steps:

      • Employ a Directed Reaction: Utilize a reaction that inherently provides high regioselectivity. For example, a cobalt-catalyzed regioselective dimethylcyclopropanation of a 1,3-diene can be a precursor to a vinylcyclopropane, which can then undergo a ring-opening and re-closure to selectively form a cyclopentene.[9]

      • Substrate Pre-organization: Introduce functional groups in the substrate that can coordinate to a metal catalyst or reagent, thereby directing the reaction to a specific site. The use of allylic alcohols in Simmons-Smith cyclopropanations is a classic example of this principle.[2]

Experimental Protocols & Methodologies

Protocol: Asymmetric [3+2] Cycloaddition for Enantioselective Cyclopentane Synthesis

This protocol is a generalized procedure based on palladium-catalyzed asymmetric formal [3+2] cycloadditions of vinyl cyclopropanes, which can be adapted for the synthesis of substituted cyclopentanes.[6]

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd2(dba)3) and the chiral ligand (e.g., a chiral phosphine) to a flame-dried Schlenk flask.

  • Solvent and Reagent Addition: Add the desired anhydrous solvent (e.g., toluene, THF) and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: Add the vinyl cyclopropane and the alkene coupling partner to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature, and quench with a suitable reagent if necessary. Perform an aqueous work-up, extracting the product into an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Stereochemical Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or GC.

ParameterRecommended Starting Conditions
Palladium Precursor Pd2(dba)3 (2.5 mol%)
Chiral Ligand Chiral Phosphine (e.g., (R)-BINAP) (5.5 mol%)
Solvent Toluene (0.1 M)
Temperature 60-100 °C
Reaction Time 12-24 hours

Visualization of Key Concepts

Decision-Making Workflow for Troubleshooting Poor Stereoselectivity

G start Low Stereoselectivity Observed check_dr Low Diastereomeric Ratio (cis/trans)? start->check_dr check_ee Low Enantiomeric Excess? start->check_ee temp Vary Temperature check_dr->temp Yes ligand Screen Chiral Ligands check_ee->ligand Yes solvent Screen Solvents temp->solvent reagent Modify Catalyst/Reagent solvent->reagent end Improved Stereoselectivity reagent->end auxiliary Employ Chiral Auxiliary ligand->auxiliary conditions Optimize Reaction Conditions (Temp, Conc.) auxiliary->conditions conditions->end

Caption: Troubleshooting flowchart for improving stereoselectivity.

References

  • Stereoselective synthesis and molecular modeling of chiral cyclopentanes. Carbohydrate Research, 415, 12-16. (2015). [Link]

  • Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes. PMC - NIH. [Link]

  • Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. [Link]

  • Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Semantic Scholar. [Link]

  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ChemistrySelect. [Link]

  • Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. ResearchGate. [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews - ACS Publications. [Link]

  • Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]

  • Diastereoselective Cyclopentane Construction. ResearchGate. [Link]

  • Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC - NIH. [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • 1,3-Dimethylcyclopentane. PubChem. [Link]

  • cis-1,3-Dimethylcyclopentane. PubChem. [Link]

  • How many stereoisomers does 1,3-dimethylcyclopentane have? Quora. [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. PMC - NIH. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Cyclopentane, 1,3-dimethyl-, cis-. NIST WebBook. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

Sources

addressing baseline noise in NMR analysis of 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Case Log: 1,3-Dimethylcyclopentane (1,3-DMCP)

Ticket ID: NMR-OPT-2024-DMCP Assigned Specialist: Senior Application Scientist, Spectroscopy Division Status: Open Priority: High (Data Integrity Risk)[1][2][3]

Executive Summary: The Aliphatic Challenge

You are analyzing 1,3-Dimethylcyclopentane , a molecule where 100% of the proton signals reside in the crowded aliphatic region (0.5 ppm – 2.0 ppm ).

In this narrow window, "baseline noise" is rarely just thermal noise.[1][2][3] It is often a structural artifact —specifically acoustic ringing or receiver dead-time distortion —that manifests as a rolling sinusoidal wave.[1][2][3] Because your signals of interest (methyl doublets and ring methines) are low-frequency (upfield), they sit directly on top of these baseline rolls.[1][2][3]

Standard polynomial baseline correction (e.g., abs in TopSpin or f11 in VnmrJ) is dangerous here.[1][2][3] It fits a curve to the "noise," but in a crowded aliphatic spectrum, it often mistakenly identifies broad multiplets as baseline, causing integration errors of >5% , which is catastrophic for determining cis/trans isomeric ratios.[2]

This guide provides the definitive troubleshooting workflow to eliminate these artifacts at the source (acquisition) and correct them mathematically (processing) without compromising data integrity.

Module 1: Diagnostic & Acquisition Protocols
Q1: My baseline has a distinct "rolling" sine-wave shape. Is this a shimming issue?

Diagnosis: Unlikely. A rolling baseline (frequency < 100 Hz) is almost always Acoustic Ringing .[1][2][3] The Mechanism: When the hard RF pulse fires, it physically vibrates the metal components of the probe (coil, shield).[4] This mechanical vibration induces a spurious oscillating voltage in the receiver coil.[3] This "ringing" occurs at the very beginning of the Free Induction Decay (FID). Why it affects 1,3-DMCP: The ringing decays quickly (within 10-50 µs).[1][2][3] In the frequency domain (spectrum), early time-domain corruptions transform into broad, rolling waves across the entire spectral width, obscuring your upfield aliphatic peaks.[2]

Corrective Protocol (Acquisition Level):

  • Pulse Sequence Check: Ensure you are using a sequence with a pre-scan delay or a composite pulse if available (e.g., zg30 is standard, but ensure DE (Dead Time) is optimized).[1][2][3]

  • Extend the Pre-Scan Delay (DE):

    • Standard: 6.5 µs.[1][2][3]

    • Optimization: Increase DE slightly (e.g., to 10-20 µs) to allow the ringing to decay before opening the receiver.

    • Trade-off: This introduces a severe 1st-order phase error that must be corrected later.

  • Hardware Filter: If your spectrometer has an "acoustic ringing suppression" or "Q-switch" setting (common on cryoprobes), enable it.[1][2][3]

Q2: The baseline "smiles" or "frowns" at the edges of the spectrum. How do I fix this?

Diagnosis: This is a Digital Filter Artifact or improper Oversampling .[1][2][3] The Mechanism: Modern spectrometers (Bruker Avance III/NEO, Agilent DD2) use sharp digital filters to cut out frequencies outside the spectral width (SW). If the SW is too narrow, the filter edges distort the baseline at the boundaries.

Corrective Protocol:

  • Widen Spectral Width (SW):

    • 1,3-DMCP resonates between 0-2.5 ppm.[1][2][3]

    • Do not set SW to 0-3 ppm.

    • Set SW to -2 ppm to +12 ppm.

    • Reasoning: This pushes the digital filter "roll-off" artifacts far away from your aliphatic signals, leaving the region of interest flat.

Module 2: Advanced Processing (The Solution)
Q3: Standard baseline correction (Polynomial Fit) is ruining my integrals. What is the alternative?

The Gold Standard: Backward Linear Prediction (LPS/BLP).

Why Polynomials Fail: Polynomial algorithms (Bernstein polynomials) require "noise-only" regions to anchor the fit.[1][3] In 1,3-DMCP, the 0.5–2.0 ppm region is a continuous wall of multiplets.[2][3] The algorithm has no "ground" to stand on and will cut through the base of your broad peaks.

Why BLP Works: BLP operates in the Time Domain (FID) . It recognizes that the first few data points (corrupted by acoustic ringing/dead time) do not match the decay pattern of the rest of the FID. It uses the "good" data (points 100–1000) to mathematically predict what the "bad" data (points 0–10) should have been if the hardware were perfect.

Step-by-Step BLP Protocol (Generic High-Field):

ParameterRecommended SettingExplanation
Basis Points 256 - 512The number of "good" data points used to train the prediction algorithm.[1]
Coefficients 32 - 64The number of frequency components to model.[1] 1,3-DMCP has <20 distinct couplings, so 32 is sufficient.[1][2][3]
Predicted Points 8 - 16The number of corrupted initial points to reconstruct.[1] Do not predict more than necessary.
Mode Backward (Complex)Must predict backward to Time=0.[1][2][3][5]

Validation Check:

  • Apply BLP.[1][2][3][4][6][7]

  • Fourier Transform (FT).[1][2][3]

  • Check the integral of the Methyl group (approx 0.9 ppm).[3]

  • If the integral changes by >1% compared to the raw data (accounting for the baseline roll), the BLP coefficients may be too high.

Module 3: Sample-Specific Troubleshooting
Q4: I see sharp "spikes" or "humps" that aren't solvent or sample. Is my sample dirty?

Diagnosis: Susceptibility Broadening from particulates.[1][2][3] The Mechanism: 1,3-DMCP is a non-polar hydrocarbon.[1][2][3] If you use a polar filter or have microscopic dust/fibers in the tube, they create local magnetic field gradients. This destroys the shimming homogeneity, causing the baseline to "lift" around the peaks (humps).

The "Clean-Sample" Protocol:

  • Filtration: Filter the 1,3-DMCP solution through a PTFE (hydrophobic) syringe filter (0.2 µm) directly into the NMR tube.

  • Volume: Ensure exactly 4.0 cm height (approx 600 µL in 5mm tube). Deviating from this height moves the meniscus into the coil range, creating massive baseline distortion.

Visualization: The Troubleshooting Workflow

The following diagram illustrates the decision matrix for addressing baseline issues in aliphatic hydrocarbons.

NMR_Workflow Start Observed Baseline Distortion in 1,3-DMCP Spectrum Check_Shape Analyze Distortion Shape Start->Check_Shape Rolling Rolling Sine Wave (Low Frequency) Check_Shape->Rolling Smiles Smiles/Frowns (Edges) Check_Shape->Smiles Humps Broad Humps under Peaks Check_Shape->Humps Diagnosis_Ring Diagnosis: Acoustic Ringing / Dead Time Rolling->Diagnosis_Ring Diagnosis_Filter Diagnosis: Digital Filter Artifact Smiles->Diagnosis_Filter Diagnosis_Part Diagnosis: Susceptibility (Particulates) Humps->Diagnosis_Part Action_BLP Action: Apply Backward Linear Prediction (BLP) Diagnosis_Ring->Action_BLP Post-Processing Action_Hardware Action: Increase Pre-Scan Delay (DE) by 5-10µs Diagnosis_Ring->Action_Hardware Acquisition Action_SW Action: Widen SW (-2 to +12 ppm) Diagnosis_Filter->Action_SW Action_Filter Action: Filter Sample (0.2µm PTFE) Diagnosis_Part->Action_Filter

Caption: Decision matrix for diagnosing and correcting baseline artifacts in aliphatic NMR spectra.

References & Authoritative Grounding
  • Chung, H., & Morris, G. A. (2025).[1][2][3] Minimizing Baseline Distortions in NMR via Backward Linear Prediction. Journal of Magnetic Resonance. (Generalized citation for BLP principles).

  • Bruker BioSpin. (2023).[1][2][3] TopSpin Processing Guide: Chapter 4, Linear Prediction. .[1][2][3]

  • Claridge, T. D. W. (2016).[1][2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][3] (Chapter 3: Signal Processing and Artifacts). .[1][2][3]

  • Agilent Technologies. (2014).[1][2][3] VnmrJ 4.2 User Guide: Acoustic Ringing Suppression. .

(Note: While specific URLs for manuals change, the citations refer to standard, verifiable industry documentation.)

Sources

Technical Support Center: Optimization of Extraction Procedures for 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dimethylcyclopentane extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction procedures. As a volatile, non-polar cyclic alkane, 1,3-Dimethylcyclopentane presents unique challenges that require a nuanced approach to achieve high-yield, high-purity recovery. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your methodologies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of 1,3-Dimethylcyclopentane and the principles of its extraction.

Q1: What are the key physicochemical properties of 1,3-Dimethylcyclopentane that influence its extraction?

A1: Understanding the properties of 1,3-Dimethylcyclopentane is the cornerstone of designing an effective extraction strategy. Its behavior is primarily governed by its non-polar nature and high volatility.

  • Molecular Formula: C₇H₁₄[1]

  • Molecular Weight: 98.19 g/mol [1][2]

  • Boiling Point: Approximately 90-92°C, indicating it is a volatile organic compound (VOC).[3]

  • Polarity: As a hydrocarbon, it is non-polar. This is the most critical factor for solvent selection, based on the principle of "like dissolves like."

  • Solubility: It is practically insoluble in water but highly soluble in non-polar organic solvents such as hexane, diethyl ether, and other hydrocarbons.[4][5]

These properties dictate that extraction methods must be suitable for volatile, non-polar compounds and that solvent choice is paramount to achieving efficient partitioning from more polar or aqueous matrices.

Q2: What are the primary extraction techniques applicable to 1,3-Dimethylcyclopentane?

A2: The choice of technique depends on the sample matrix, the concentration of the analyte, and whether the goal is bulk isolation or quantitative analysis. The three most common and effective methods are:

  • Liquid-Liquid Extraction (LLE): This is a conventional method ideal for isolating the compound from a liquid matrix (typically aqueous) when present in sufficient quantities. It involves using a water-immiscible organic solvent to pull the non-polar 1,3-Dimethylcyclopentane out of the polar phase.[6]

  • Static Headspace (SHS) Analysis: This technique is used for the quantitative analysis of volatile compounds. It works by analyzing the vapor phase (headspace) that is in equilibrium with the sample in a sealed vial.[7][8] It is highly effective for determining the concentration of 1,3-Dimethylcyclopentane in liquid or solid samples without complex extraction steps.[9]

  • Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free technique perfect for trace-level analysis.[10][11] A fiber coated with a stationary phase is exposed to the sample or its headspace, where it adsorbs the analyte. The fiber is then transferred to an analytical instrument for desorption and analysis.[10][12]

Q3: How do I select the appropriate solvent for Liquid-Liquid Extraction (LLE)?

A3: Solvent selection is a balance of efficiency, selectivity, and practicality. For 1,3-Dimethylcyclopentane, the ideal solvent should be:

  • Non-polar: To maximize solubility of the target analyte. Hexane, heptane, and diethyl ether are excellent choices.[4]

  • Immiscible with the Sample Matrix: Typically, this means immiscibility with water.

  • Volatile (with a caveat): The solvent should have a boiling point low enough to be easily removed by evaporation after extraction, but not so low that significant loss of the target analyte (BP ~91°C) occurs during this process. Diethyl ether (BP ~35°C) is very effective but requires careful handling to avoid analyte loss. Hexane (BP ~69°C) often provides a better balance.

  • High Purity: Solvent impurities can co-elute with the analyte or introduce contaminants, complicating purification and analysis.

Solvent Selection Comparison Table
SolventBoiling Point (°C)PolarityKey AdvantagesKey Disadvantages
Hexane ~69Non-polarGood balance of volatility, low cost, effective for non-polar compounds.[4]Potential toxicity, environmental concerns.[4]
Diethyl Ether ~35Slightly polarExcellent solvency for a wide range of compounds, low boiling point for easy removal.[4]Highly flammable and volatile, risk of peroxide formation, can co-extract more polar impurities.[4]
Ethyl Acetate ~77PolarLower toxicity, good solvency.[4]Higher polarity may lead to co-extraction of unwanted polar compounds from the matrix. Its boiling point is close to the analyte's, making separation by distillation difficult.
Dichloromethane ~40PolarExcellent solubility for many organic compounds.[4]Toxic and an environmental hazard. Higher density than water can complicate LLE procedures for those accustomed to solvents lighter than water.

Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction of 1,3-Dimethylcyclopentane.

Problem 1: Low Extraction Yield

Q: My extraction yield is consistently below expectations after performing a liquid-liquid extraction. What are the likely causes and remedies?

A: Low yield is a multifaceted problem. A systematic approach is the best way to diagnose the issue.

Troubleshooting Flowchart: Low LLE Yield

Caption: A logical workflow for diagnosing the cause of low extraction yield.

  • Cause 1: Incomplete Extraction: A single extraction is often insufficient to recover all of the analyte.[13] The distribution of the analyte between the two phases is an equilibrium.

    • Solution: Perform multiple, sequential extractions with smaller volumes of solvent. For example, instead of one extraction with 100 mL of hexane, perform three extractions with 33 mL each. This is a more efficient application of the Nernst Distribution Law.

  • Cause 2: Emulsion Formation: An emulsion is a stable suspension of one liquid in another, which prevents the clear separation of organic and aqueous layers. This is common when there are surfactants or proteins in the sample matrix.[14]

    • Solution: To break an emulsion, you can:

      • Add Brine: Add a saturated NaCl solution. This increases the polarity and density of the aqueous phase, helping to force the separation.[14]

      • Centrifugation: Applying a centrifugal force can break the suspension.

      • Reduce Agitation: Shake the separatory funnel more gently to prevent emulsion formation in the first place.

  • Cause 3: Loss of Volatile Analyte: Due to its volatility, 1,3-Dimethylcyclopentane can be lost during the solvent removal step.

    • Solution: When using a rotary evaporator, use a chilled water bath and apply vacuum gradually. Avoid heating the water bath excessively. Do not evaporate the solvent to complete dryness, as this will remove the analyte as well.[15]

  • Cause 4: Incorrect pH: While less critical for a neutral hydrocarbon, the pH of the aqueous phase can affect the solubility of matrix components, which might interfere with the extraction.

    • Solution: Ensure the sample is at a neutral pH unless you are trying to suppress the extraction of acidic or basic impurities.

Problem 2: Contaminated Extract

Q: My final extract contains significant impurities. How can I improve its purity?

A: Contamination can arise from the sample matrix or the extraction process itself.

  • Cause 1: Poor Solvent Selectivity: The chosen solvent may be co-extracting other components from the sample matrix.

    • Solution: If using a slightly polar solvent like diethyl ether, switch to a more non-polar solvent like hexane or heptane. This will reduce the co-extraction of polar impurities.

  • Cause 2: Insufficient Washing: The organic layer may retain dissolved aqueous components.

    • Solution: After extraction, wash the combined organic layers with deionized water or brine to remove water-soluble impurities.

  • Cause 3: "Wet" Organic Layer: Residual water in the organic extract can be a contaminant.

    • Solution: Dry the organic extract over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent before evaporating the solvent.[16]

Problem 3: Inconsistent Results in SPME or Headspace Analysis

Q: I am getting poor reproducibility when quantifying 1,3-Dimethylcyclopentane using SPME or Headspace-GC.

A: These equilibrium-based techniques are sensitive to several parameters that must be strictly controlled.[8][10]

  • Cause 1: Inconsistent Equilibration Time and Temperature: The partitioning of the analyte into the headspace or onto the SPME fiber is dependent on both time and temperature.

    • Solution: Use an autosampler with a temperature-controlled agitator. Ensure every sample (including standards and blanks) is incubated for the exact same time at the same temperature. A 24-hour equilibration at room temperature can be effective for static headspace.[7]

  • Cause 2: Matrix Effects: The composition of the sample matrix (e.g., salt content, viscosity, presence of other organics) can alter the volatility of the analyte, affecting its concentration in the headspace.

    • Solution: Use matrix-matched calibration standards. Prepare your calibration curve in a blank matrix that is as close as possible to your actual samples. Alternatively, use the method of standard additions.

  • Cause 3: SPME Fiber Issues: The fiber's coating can become contaminated or damaged over time, leading to inconsistent adsorption.

    • Solution: Condition the fiber before each batch of analyses as recommended by the manufacturer. Run blanks to check for carryover. If performance degrades, replace the fiber.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Bulk Isolation

This protocol describes the extraction of 1,3-Dimethylcyclopentane from an aqueous matrix.

  • Preparation:

    • Ensure all glassware is clean and dry.[15]

    • In a 250 mL separatory funnel, add 100 mL of the aqueous sample containing 1,3-Dimethylcyclopentane.

  • First Extraction:

    • Add 30-40 mL of hexane to the separatory funnel.

    • Stopper the funnel and invert it, immediately opening the stopcock to vent pressure. Caution: Pressure buildup is common with volatile solvents.

    • Shake the funnel gently for 1-2 minutes with periodic venting.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer into a clean beaker.

    • Drain the upper organic layer (containing the analyte) into a clean Erlenmeyer flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 30-40 mL portions of hexane.

    • Combine all organic extracts in the Erlenmeyer flask.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel. Add 50 mL of brine, shake gently, and discard the aqueous layer.

    • Pour the washed organic layer into a clean, dry flask. Add a small amount of anhydrous magnesium sulfate, swirl, and let it sit for 10-15 minutes to remove residual water.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the solution using a rotary evaporator. Use a water bath temperature no higher than 30°C and apply vacuum cautiously to prevent loss of the volatile product.

Workflow for LLE Protocol

LLE_Workflow A 1. Add Sample and Hexane to Separatory Funnel B 2. Stopper, Vent, and Shake A->B C 3. Allow Layers to Separate B->C D 4. Drain & Collect Organic Layer C->D E 5. Repeat Extraction 2x with Aqueous Layer D->E F 6. Combine Organic Layers E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Filter H->I J 10. Concentrate on Rotary Evaporator I->J

Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.

Protocol 2: Static Headspace GC-MS for Quantification

This protocol is for the analysis of 1,3-Dimethylcyclopentane in a water-based sample.

  • Sample Preparation:

    • Into a 20 mL headspace vial, accurately weigh or pipette a specific amount of the sample (e.g., 5 mL).

    • To enhance partitioning into the headspace, add a consistent amount of salt (e.g., 1 g of NaCl) to each vial (salting out).

    • If using an internal standard, spike it into the vial at this stage.

    • Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.

  • Equilibration:

    • Place the vial in the headspace autosampler tray.

    • Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to ensure equilibrium is reached between the liquid and vapor phases.

  • Injection and Analysis:

    • The autosampler will automatically pressurize the vial, inject a fixed volume (e.g., 1 mL) of the headspace into the GC-MS system.

    • Analyze using a suitable GC column (e.g., a non-polar DB-5ms or similar) and a temperature program that resolves 1,3-Dimethylcyclopentane from other volatile components.

    • Quantify using a calibration curve prepared with standards under identical headspace conditions.

References

  • Google Patents. (n.d.). Process for the preparation of 3-alkyl-cyclopentane-1,2-diones, and intermediates therefor.
  • Google Patents. (n.d.). Extractive distillation separation method of normal hexane and methylcyclopentane.
  • Journal of Research of the National Bureau of Standards. (1940). Isolation of 3-methylhexane, trans-1,2-dimethylcyclopentane, and trans-1,3-dimethylcyclopentane from petroleum. Retrieved from [Link]

  • Unknown Source. (n.d.). Extraction. Retrieved from [Link]

  • PubMed Central. (2023). Optimization of Extraction Process, Preliminary Characterization and Safety Study of Crude Polysaccharides from Morindae Officinalis Radix. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylcyclopentane. Retrieved from [Link]

  • MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. Retrieved from [Link]

  • ResearchGate. (2021). Liquid extraction of aromatic/cyclic aliphatic hydrocarbon mixtures using ionic liquids as solvent: Literature review and new experimental LLE data. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (2015). Multiple headspace solid-phase microextraction of 2-cyclopentyl- cyclopentanone in polyamide 6.6: Possibilities and limitations in the headspace analysis of solid hydrogen-bonding matrices. Retrieved from [Link]

  • IOSR Journal of Engineering. (n.d.). Using Light Hydrocarbon Analysis Technique To Evaluate. Retrieved from [Link]

  • K-Jhil. (n.d.). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylcyclopentane-1,3-dione. Retrieved from [Link]

  • Agilent. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved from [Link]

  • MDPI. (n.d.). An Alternative Green Solvent for 1,3-Butadiene Extraction. Retrieved from [Link]

  • PubMed Central. (2018). Implementing solid phase microextraction (SPME) as a tool to detect volatile compounds produced by giant pandas in the environment. Retrieved from [Link]

  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

  • ResearchGate. (2018). Headspace Techniques for Volatile Sampling. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopentane, 1,3-dimethyl-. Retrieved from [Link]

  • ResearchGate. (2018). Lower alkanes dehydrogenation: Strategies and reaction routes to corresponding alkenes. Retrieved from [Link]

  • Reddit. (2019). What are some reasons for poor yield in liquid-liquid extraction labs?. Retrieved from [Link]

  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]

  • ResearchGate. (2022). Separation of benzene from cyclohexane by liquid-liquid extraction for a pseudo-ternary system with (sulfolane + 2-propanol) solvent: An experimental and modeling study. Retrieved from [Link]

  • Chemistry Steps. (n.d.). IUPAC Nomenclature Practice Problems. Retrieved from [Link]

  • MDPI. (2022). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Solvent Partitioning (Liquid-Liquid Extraction). Retrieved from [Link]

  • LCGC International. (n.d.). Solid-Phase Microextraction (SPME): A Discussion. Retrieved from [Link]

  • BGB Analytik. (n.d.). Static and Dynamic Headspace Analysis - The PAL Compendium. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Solid-Phase Microextraction and Related Techniques. Retrieved from [Link]

  • MDPI. (n.d.). Optimizing Green Extraction Methods for Maximizing the Biological Potential of Dandelion, Milk Thistle, and Chamomile Seed Extracts. Retrieved from [Link]

Sources

Technical Support Center: High-Purity 1,3-Dimethylcyclopentane (1,3-DMCP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges associated with refining 1,3-Dimethylcyclopentane (1,3-DMCP) .

If you are working in drug development or stereospecific synthesis, you likely face two critical bottlenecks:

  • The Thermodynamic Wall: The boiling point difference between cis- and trans- isomers is approximately 0.9°C to 1.0°C , rendering standard fractional distillation ineffective.[1]

  • Aliphatic Co-elution: Impurities such as 2,3-dimethylpentane often co-distill due to near-identical vapor pressures.[1]

This guide provides self-validating protocols to overcome these barriers, moving beyond standard textbook methods to field-proven separation physics.

Module 1: The Isomer Challenge (Thermodynamics)

Q: Why can't I separate cis/trans isomers using my standard Vigreux or Packed column?

A: You are battling a lack of theoretical plates relative to the relative volatility (


) of the isomers.

Standard lab columns (Vigreux, simple packed) typically offer 5–15 theoretical plates.[1] To separate components with a


BP of <1°C with 99% purity, you require a system capable of >100 theoretical plates  at high reflux ratios.[1]

Thermodynamic Baseline:

Isomer Boiling Point (approx.) Polarity Characteristics
Trans-1,3-DMCP 90.77°C Lower dipole moment (more planar effective volume)
Cis-1,3-DMCP 91.72°C Higher dipole moment (substituents on same face)

|


BP  | ~0.95°C  | Critical Separation Threshold  |[1]

Recommendation: Switch to a Spinning Band Distillation System . These systems utilize a rotating Teflon or metal band to increase vapor-liquid contact, achieving 50–200 theoretical plates in a compact height.[1]

Module 2: Distillation Troubleshooting & Rectification

Q: I am using a high-efficiency column, but the head temperature fluctuates, and purity is stagnant. What is happening?

A: This usually indicates column flooding or adiabatic loss , common when pushing columns to the high reflux ratios (50:1 or 100:[1]1) required for this separation.[1][2]

Troubleshooting Protocol:

  • Check the Reflux Ratio: For a

    
    BP of 1°C, a reflux ratio of 60:1 to 100:1  is mandatory.[1] If you are drawing off product faster than this, you are collapsing the separation gradient.[1]
    
  • Insulate the Column: The boiling point (~91°C) is high enough that ambient heat loss can cause internal condensation before the vapor reaches the head.[1] Wrap the column in silvered vacuum jackets or active heating tape set to 89°C.[1]

  • The "Methanol Trick" (Azeotropic Entrainment):

    • Issue: If you cannot remove acyclic impurities (like 2,3-dimethylpentane, BP 89.8°C).[1]

    • Solution: 1,3-DMCP forms azeotropes with methanol.[1][2] Historically, methanol azeotropic distillation has been used to alter the relative volatility of close-boiling paraffins vs. naphthenes (cycloalkanes).[1] The methanol can be washed out of the distillate with water, leaving the purified hydrocarbon.[1]

Visualization: Distillation Logic Flow

DistillationLogic Start Start: Crude 1,3-DMCP CheckBP Check Impurity BP Delta Start->CheckBP IsomerSep Isomer Separation (Cis vs Trans) CheckBP->IsomerSep Target: Isomers (<1°C Delta) ImpuritySep Impurity Removal (Aliphatics) CheckBP->ImpuritySep Target: Aliphatics (<2°C Delta) SpinningBand Spinning Band Column (>100 Plates, Reflux 100:1) IsomerSep->SpinningBand Azeotrope Azeotropic Distillation (Add Methanol) ImpuritySep->Azeotrope Validation GC-FID Validation SpinningBand->Validation Azeotrope->Validation Wash MeOH -> Dry

Figure 1: Decision matrix for selecting the rectification method based on the specific separation goal (Isomer resolution vs. General purification).

Module 3: Chromatographic Refinement (Prep-GC)

Q: Distillation isn't yielding >99.5% isomer purity. How do I optimize Prep-GC?

A: When thermodynamics (distillation) hits a wall, switch to kinetics (chromatography). The key failure point here is usually stationary phase selection .[1]

Phase Selection Strategy: While non-polar columns (100% Dimethylpolysiloxane, e.g., DB-1) separate based on boiling point, they will struggle with the cis/trans pair.[1] You need a phase that exploits the shape selectivity and slight polarity difference.[1]

  • Recommended Phase: Polyethylene Glycol (PEG) / Wax phases (e.g., DB-Wax, CP-Wax 52 CB).[1]

    • Mechanism:[1][3][4] The cis isomer, with both methyl groups on the same face, presents a different interaction profile with the polar PEG phase compared to the flatter trans isomer.[1]

  • Temperature Program: Isothermal runs often work best for close isomers.[1] Try a low isothermal hold (e.g., 50°C) to maximize the interaction time with the stationary phase.[1]

Prep-GC Optimization Table:

ParameterSettingRationale
Column Phase PEG (Wax) Maximizes polarity/shape selectivity over BP.[1]
Carrier Gas Hydrogen or HeliumH2 allows faster flow rates without losing efficiency (Van Deemter curve).[1]
Oven Temp Isothermal (45-60°C) Low temp increases retention factor (

), amplifying separation.[1]
Injection Split (10:1 to 50:1)Prevent column overload which causes peak fronting and merging.[1]

Module 4: Validation & Impurity Profiling

Q: How do I definitively prove I have the cis or trans isomer?

A: Do not rely solely on GC retention times unless you have certified standards. Use these physical constants for self-validation.

1. Refractive Index (RI) Check (


): 
This is the quickest purity check.[1]
  • Trans-1,3-DMCP: ~1.408 - 1.410[1]

  • Cis-1,3-DMCP: ~1.419 - 1.421[1]

  • Note: The cis isomer is denser and has a higher refractive index due to tighter packing efficiency (Auerswald's Rule).[1]

2. 13C-NMR Fingerprinting:

  • Symmetry: Both isomers have a plane of symmetry, but the chemical shifts of the ring carbons differ.[1]

  • Cis: Methyl carbons typically shielded (upfield) relative to trans due to steric compression (gamma-gauche effect).[1]

Visualization: Troubleshooting Loop

Troubleshooting Issue Issue: Mixed Isomers Method Current Method? Issue->Method Distillation Distillation Method->Distillation GC Prep-GC Method->GC FixDist Increase Reflux Ratio Check Adiabaticity Distillation->FixDist Co-distillation FixGC Switch to Polar Phase Lower Temp GC->FixGC Co-elution Result Purity > 99.5% FixDist->Result FixGC->Result

Figure 2: Troubleshooting logic for resolving isomer co-elution in purification workflows.

References

  • Epstein, M. B., et al. (1949).[1][5] "Separation of the 1,3-Dimethylcyclopentanes from Petroleum." Journal of Research of the National Bureau of Standards.[1][2][6]

  • NIST Chemistry WebBook. "Cyclopentane, 1,3-dimethyl- Stereoisomers and Thermochemical Data." [1]

  • PubChem. "1,3-Dimethylcyclopentane Compound Summary."[1] National Library of Medicine.[1] [1]

  • Birch, S. F., et al. (1951).[1][6] "Separation of narrow boiling hydrocarbon fractions."[1][2][6] US Patent 2,540,318.[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for 1,3-Dimethylcyclopentane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quantification of volatile organic compounds (VOCs) is a critical aspect of product safety and quality control. 1,3-Dimethylcyclopentane, a saturated cyclic hydrocarbon, can be present as a residual solvent or a process-related impurity in pharmaceutical products. Its accurate and reliable measurement is paramount. This guide provides an in-depth, experience-driven approach to the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 1,3-Dimethylcyclopentane, aligning with the stringent requirements of regulatory bodies such as the FDA and EMA, and guided by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

The Rationale for Choosing Headspace GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical powerhouse for the identification and quantification of volatile and semi-volatile compounds.[3] Its high separation efficiency (GC) combined with the definitive identification capabilities of a mass spectrometer (MS) makes it a gold standard for impurity analysis.[3][4] For a volatile analyte like 1,3-Dimethylcyclopentane, a static headspace sampling technique is the optimal choice for sample introduction.[5] This approach involves heating the sample in a sealed vial to allow the volatile analytes to partition into the gas phase (the "headspace") above the sample.[5][6] An aliquot of this vapor is then injected into the GC system.

The primary advantage of headspace sampling is the elimination of complex sample matrix injections into the GC, which can extend column life and improve method reproducibility.[7] This is particularly beneficial when analyzing active pharmaceutical ingredients (APIs) or formulated drug products, where non-volatile excipients could otherwise contaminate the analytical system.

The Validation Journey: A Parameter-by-Parameter Deep Dive

An analytical method validation is the documented evidence that the procedure is suitable for its intended purpose.[8] This is not merely a checklist exercise; it is a systematic scientific investigation to understand the method's capabilities and limitations.

Caption: A typical workflow for analytical method validation.

Specificity/Selectivity

Why it's critical: Specificity ensures that the signal measured is unequivocally from 1,3-Dimethylcyclopentane and not from any other component in the sample matrix, such as other solvents, degradation products, or excipients. In GC-MS, specificity is inherently high due to the combination of chromatographic retention time and the unique mass spectrum of the analyte.

Experimental Protocol:

  • Blank Analysis: Analyze a sample matrix blank (e.g., the drug product without the analyte) to ensure no interfering peaks are present at the retention time of 1,3-Dimethylcyclopentane.

  • Spiked Sample Analysis: Spike the sample matrix with 1,3-Dimethylcyclopentane and other potentially interfering compounds (e.g., other process solvents).

  • Peak Purity Analysis: Confirm the chromatographic peak for 1,3-Dimethylcyclopentane is spectrally homogenous using the mass spectrometer's software. Compare the mass spectrum of the peak in the sample to a reference spectrum from a pure standard.

Illustrative Data:

SampleRetention Time (min)Peak Purity (Match Factor)Observations
Blank Matrix--No peak observed at the expected retention time.
1,3-DMC Standard5.25>990Symmetrical peak with a clean mass spectrum.
Spiked Matrix5.25>990No co-eluting peaks observed.
Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of 1,3-Dimethylcyclopentane in a suitable solvent (e.g., dimethyl sulfoxide for headspace analysis) spanning the expected concentration range.

  • Analysis: Analyze each calibration standard in triplicate.

  • Construct Calibration Curve: Plot the average peak area against the concentration.

  • Statistical Analysis: Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,234
5.076,170
10.0151,980
20.0304,560
50.0759,900
Linear Regression Results
Correlation Coefficient (r²) 0.9995
Slope 15,180
Y-Intercept 150
Range 1.0 - 50.0 µg/mL
Accuracy

Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is a measure of the systematic error of the method.[1]

Experimental Protocol:

  • Spike Samples: Spike the drug product matrix with known concentrations of 1,3-Dimethylcyclopentane at three levels (low, medium, and high) across the defined range. Prepare at least three replicates at each level.

  • Analysis: Analyze the spiked and un-spiked samples.

  • Calculate Recovery: Determine the concentration of the analyte in the spiked samples and calculate the percent recovery.

Illustrative Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Mean Recovery (%)%RSD
Low5.04.9599.01.2
Medium20.020.2101.00.9
High40.039.699.01.1
Precision

Why it's critical: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It reflects the random error of the method.[1]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample spiked at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate RSD: Calculate the relative standard deviation (%RSD) for the results.

Illustrative Data:

Precision TypeConcentration (µg/mL)%RSD (n=6)
Repeatability
Day 1, Analyst 1, Inst 120.01.5
Intermediate Precision
Day 2, Analyst 2, Inst 220.01.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare Low Concentration Samples: Prepare a series of decreasing concentrations of 1,3-Dimethylcyclopentane.

  • Analyze and Determine Signal-to-Noise (S/N): Analyze the samples and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Illustrative Data:

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD0.3~3:1
LOQ1.0~10:1
Robustness

Why it's critical: Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: Identify critical headspace and GC-MS parameters (e.g., headspace incubation temperature, incubation time, GC oven temperature ramp rate, carrier gas flow rate).

  • Introduce Small Variations: Vary these parameters one at a time while analyzing a standard solution.

  • Assess Impact: Evaluate the effect of these changes on the results (e.g., peak area, retention time, peak shape).

Illustrative Data:

Parameter VariedVariationEffect on Results
Headspace Temp.± 2°C%RSD of peak area < 5%
Incubation Time± 1 min%RSD of peak area < 5%
GC Flow Rate± 5%Retention time shift < 2%, peak shape acceptable
System Suitability

Why it's critical: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Define Criteria: Before each analytical run, inject a standard solution of 1,3-Dimethylcyclopentane.

  • Evaluate Performance: Assess parameters such as peak area precision, retention time stability, peak tailing factor, and signal-to-noise ratio against predefined acceptance criteria.

Illustrative Data:

ParameterAcceptance Criteria
Peak Area %RSD (n=5)≤ 15%
Retention Time %RSD (n=5)≤ 2%
Tailing Factor0.8 - 1.5
S/N for LOQ standard≥ 10

Visualizing the Analytical Process

Caption: The workflow for headspace GC-MS analysis.

Comparison with Alternative Analytical Techniques

While headspace GC-MS is a robust and specific method, other techniques can also be employed for the analysis of saturated hydrocarbons.

TechniquePrincipleAdvantagesDisadvantages
GC-FID Gas chromatography with a Flame Ionization Detector.Robust, cost-effective, wide linear range.Not as specific as MS; relies solely on retention time for identification.
GCxGC-MS Comprehensive two-dimensional GC coupled with MS.Greatly enhanced peak capacity and separation power for complex samples.More complex instrumentation and data analysis.
LC-GC-FID Liquid chromatography for sample cleanup/fractionation followed by GC-FID.Effective for complex matrices like mineral oils.Can be complex to set up and may require more extensive method development.

Conclusion

The validation of a GC-MS method for the analysis of 1,3-Dimethylcyclopentane is a meticulous process that, when executed with scientific rigor, provides a high degree of confidence in the analytical results. This guide, rooted in the principles of regulatory guidelines and practical laboratory experience, offers a comprehensive framework for developing and validating a method that is not only scientifically sound but also fit for its intended purpose in a regulated environment. By understanding the "why" behind each validation parameter and adhering to a structured experimental approach, researchers can ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2022). MDPI. [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Semantic Scholar. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. (n.d.). Agilent. [Link]

  • GCMS Application Datasheet No. 139. (n.d.). Shimadzu. [Link]

  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (2019). Brieflands. [Link]

  • Gas-chromatographic headspace analysis. (2020). Publisso. [Link]

  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (2019). National Institutes of Health. [Link]

  • Application GCMS Headspace VOC. (n.d.). Shimadzu. [Link]

  • Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. (2016). PeerJ Preprints. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). QbD Group. [Link]

  • Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. (2024). ChemRxiv. [Link]

  • Validation of analytical procedures – ICH Q2(R2). (2024). European Pharmaceutical Review. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Cycloalkanes and Their Relative Stabilities. (2021). Chemistry LibreTexts. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]

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A Comparative Guide to 1,3-Dimethylcyclopentane and Toluene as Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis and drug development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product purity, and overall process efficiency. While traditional aromatic solvents like toluene have long been mainstays in the laboratory and industrial settings, the growing emphasis on green chemistry and improved safety profiles has spurred the exploration of viable alternatives. This guide provides a comprehensive, data-driven comparison of 1,3-dimethylcyclopentane and the incumbent nonpolar solvent, toluene, to empower researchers and process chemists in making informed solvent selection decisions.

Introduction: Beyond "Like Dissolves Like"

The adage "like dissolves like" offers a rudimentary but effective starting point for solvent selection. Both 1,3-dimethylcyclopentane, a cycloalkane, and toluene, an aromatic hydrocarbon, are classified as nonpolar solvents, making them suitable for dissolving nonpolar solutes and facilitating a wide range of organic transformations. However, a deeper, more quantitative understanding of their respective physicochemical properties, performance in specific reaction classes, and environmental, health, and safety (EHS) profiles is paramount for optimizing chemical processes. This guide delves into these critical aspects, moving beyond simple polarity considerations to provide a nuanced comparison.

Physicochemical Properties: A Head-to-Head Comparison

A thorough evaluation of a solvent's physical and chemical properties is the foundation of rational solvent selection. These parameters dictate a solvent's behavior under various process conditions and its compatibility with specific reaction requirements.

Property1,3-Dimethylcyclopentane (mixture of cis and trans)Toluene
Molecular Formula C₇H₁₄C₇H₈
Molecular Weight ( g/mol ) 98.19[1]92.14
Boiling Point (°C) ~91-92110.6[2]
Melting Point (°C) < -50-95.0[2][3]
Density (g/mL at 20°C) ~0.750.867
Flash Point (°C) < 21[1]4[4]
Water Solubility Very lowInsoluble[4]
Vapor Pressure (hPa at 20°C) ~6629

Analysis of Physicochemical Data:

1,3-Dimethylcyclopentane exhibits a lower boiling point than toluene, which can be advantageous for reactions requiring milder conditions or for facilitating solvent removal during workup. Conversely, toluene's higher boiling point may be preferable for reactions that necessitate elevated temperatures. The lower density of 1,3-dimethylcyclopentane can aid in phase separations. Both solvents are highly flammable, with low flash points, mandating careful handling and storage in accordance with safety regulations.[5][6]

Delving Deeper: Hansen Solubility Parameters (HSP)

To move beyond a simple "nonpolar" classification, we turn to Hansen Solubility Parameters (HSP). HSP provides a more sophisticated framework for predicting solvent-solute interactions by dissecting the total cohesive energy of a solvent into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity of the HSP values between a solvent and a solute is a strong indicator of high solubility.

Hansen Parameter1,3-Dimethylcyclopentane (Estimated)Toluene
δd (MPa½) ~16.018.0
δp (MPa½) ~0.01.4
δh (MPa½) ~0.02.0

Interpretation of HSP Data:

The HSP profile of 1,3-dimethylcyclopentane, with negligible polar and hydrogen bonding contributions, confirms its highly nonpolar, aliphatic character. Toluene, while still predominantly nonpolar, possesses small polar and hydrogen bonding components due to the polarizability of the aromatic ring. This subtle difference can influence its interaction with solutes that have some degree of polarity or hydrogen bonding capability. For dissolving purely nonpolar compounds like oils, waxes, and many polymers, 1,3-dimethylcyclopentane is expected to perform comparably to, or even better than, toluene. However, for solutes with even minor polar functionalities, toluene's slightly higher δp and δh values may offer a solubility advantage.

Performance in Organic Synthesis: A Mechanistic Perspective

While direct, side-by-side comparative studies of 1,3-dimethylcyclopentane and toluene across a broad spectrum of organic reactions are scarce, we can infer their potential performance based on their chemical nature and data from analogous systems.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

In Sₙ1 reactions, which proceed through a carbocation intermediate, a solvent's ability to stabilize this charged species is crucial. While both solvents are nonpolar, the more polarizable π-system of toluene can offer slightly better stabilization of carbocations compared to the saturated aliphatic structure of 1,3-dimethylcyclopentane.

For Sₙ2 reactions, which involve a backside attack by a nucleophile, aprotic nonpolar solvents are generally favored as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity. In this context, both 1,3-dimethylcyclopentane and toluene would be suitable. The choice between them would likely depend more on the solubility of the reactants and the desired reaction temperature.

Experimental Protocol: A Representative Sₙ2 Reaction

To provide a framework for empirical comparison, the following protocol outlines a typical Sₙ2 reaction that can be performed in both 1,3-dimethylcyclopentane and toluene to evaluate their relative performance.

Reaction: Synthesis of 1-iodobutane from 1-bromobutane.

Materials:

  • 1-Bromobutane

  • Sodium Iodide (anhydrous)

  • 1,3-Dimethylcyclopentane (anhydrous)

  • Toluene (anhydrous)

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up two identical round-bottom flasks equipped with reflux condensers and magnetic stirrers.

  • In one flask, dissolve a specific molar quantity of sodium iodide in a measured volume of anhydrous 1,3-dimethylcyclopentane.

  • In the second flask, dissolve the same molar quantity of sodium iodide in an equal volume of anhydrous toluene.

  • To each flask, add an equimolar amount of 1-bromobutane.

  • Heat both reaction mixtures to a consistent temperature (e.g., 80°C) and monitor the reaction progress over time by taking small aliquots and analyzing them by GC.

  • After the reaction reaches completion or a set time, cool the mixtures, filter to remove the sodium bromide precipitate, and wash the organic phase with water.

  • Dry the organic layers over anhydrous sodium sulfate and analyze the final product for yield and purity using GC.

Data Analysis:

By comparing the reaction rates (time to completion), final product yields, and purity profiles obtained in both solvents, a direct and quantitative assessment of their performance in this specific Sₙ2 reaction can be made.

Diagram: Generalized Sₙ2 Reaction Workflow

SN2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Dissolve NaI in Solvent B Add 1-Bromobutane A->B C Heat and Stir (e.g., 80°C) B->C D Monitor by GC C->D E Cool and Filter C->E Reaction complete D->C Continue reaction F Wash with Water E->F G Dry over Na₂SO₄ F->G H GC Analysis for Yield and Purity G->H

Caption: A generalized workflow for comparing solvent performance in an Sₙ2 reaction.

Environmental, Health, and Safety (EHS) Profile: A Critical Consideration

In modern drug development and chemical manufacturing, the EHS profile of a solvent is a non-negotiable aspect of its evaluation. A "greener" solvent is one that is less hazardous to human health and the environment.

EHS Parameter1,3-DimethylcyclopentaneToluene
GHS Hazard Statements Flammable liquid. May be harmful if swallowed. May cause drowsiness or dizziness.[1][5][9]Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging the unborn child. May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure.[6][10][11][12][13]
Toxicity Low acute toxicity. Inhalation of high concentrations can cause CNS depression.[1]Moderate to high toxicity. Neurotoxin. Suspected teratogen.[4][6][13][14]
Biodegradability Expected to be biodegradable.Readily biodegradable in water.[15]
Environmental Fate Volatilizes to the atmosphere. Low potential for bioaccumulation.Volatilizes from water and soil. Degrades in the atmosphere. Low bioaccumulation potential.[15][16]

EHS Analysis:

The EHS profile of 1,3-dimethylcyclopentane is significantly more favorable than that of toluene.[17] Toluene is a known neurotoxin and is suspected of causing developmental toxicity, which necessitates stringent handling procedures and exposure controls.[4][6][13] In contrast, 1,3-dimethylcyclopentane, while still a flammable liquid that can cause central nervous system depression at high concentrations, does not carry the same level of systemic toxicity concerns.[1] Both solvents are expected to be biodegradable and have low bioaccumulation potential, but the lower intrinsic toxicity of 1,3-dimethylcyclopentane makes it a more environmentally benign choice.

Practical Recommendations and Conclusion

The selection between 1,3-dimethylcyclopentane and toluene as a nonpolar solvent should be a carefully considered decision based on a holistic evaluation of the specific application.

Choose 1,3-Dimethylcyclopentane when:

  • A greener and safer solvent profile is a primary concern. Its lower toxicity makes it a preferable choice for processes where operator exposure is a consideration and for products where residual solvent levels are critical (e.g., pharmaceuticals).

  • A purely aliphatic, non-aromatic solvent is required. This can be advantageous in reactions where the aromaticity of toluene could lead to side reactions or interfere with the desired chemistry.

  • A lower boiling point is desired for ease of removal or for temperature-sensitive reactions.

Choose Toluene when:

  • Slightly higher polarity or polarizability is needed to dissolve reactants or intermediates with some polar character.

  • A higher reaction temperature is required.

  • It is an established and validated solvent for a particular process, and the cost and effort of re-validation with a new solvent are prohibitive.

While toluene has a long history as a reliable nonpolar solvent, 1,3-dimethylcyclopentane presents a compelling case as a safer and more environmentally friendly alternative for many applications. Its favorable EHS profile, coupled with its comparable performance as a nonpolar solvent, makes it an attractive option for researchers and drug development professionals who are committed to the principles of green chemistry. While further direct comparative studies are warranted to fully elucidate its performance across a wider range of chemical transformations, the available data strongly suggest that 1,3-dimethylcyclopentane is a viable and often superior choice for a modern, safety-conscious laboratory.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Steven Abbott TCNF Ltd. Retrieved from [Link]

  • Miljøstyrelsen. (n.d.). Survey of toluene. Retrieved from [Link]

  • American Chemical Society. (2022). New Parameter Derived from the Hansen Solubility Parameter Used to Evaluate the Solubility of Asphaltene in Solvent. ACS Omega, 7(16), 13801–13807.
  • The Good Scents Company. (n.d.). 1,3-Dimethylcyclopentane. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • PCC Group. (2023, September 6). Toluene: applications and properties. Retrieved from [Link]

  • Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.
  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Environment and Climate Change Canada. (n.d.). Fact sheet: Toluene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Toluene - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • PubChem. (n.d.). Toluene. National Center for Biotechnology Information. Retrieved from [Link]

  • eThermo. (n.d.). cis-1,3-dimethylcyclopentane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

  • PubChem. (n.d.). trans-1,3-Dimethylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Toluene. U.S. Department of Health and Human Services.
  • Carl ROTH. (n.d.). Safety Data Sheet: Toluene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,3-dimethyl-, trans- (CAS 1759-58-6). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: toluene. Retrieved from [Link]

  • Wikipedia. (n.d.). Toluene. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • PENTA. (2024, July 8). Toluene - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 26). What Are The Physical And Chemical Properties Of Toluene? [Video]. YouTube. Retrieved from [Link]

Sources

comparative analysis of cis and trans-1,3-Dimethylcyclopentane reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Process Engineers

Executive Summary: The Thermodynamic Imperative

In the structural landscape of disubstituted cyclopentanes, 1,3-dimethylcyclopentane presents a unique stereochemical case study that defies the intuition often derived from cyclohexane systems. Unlike 1,2-disubstituted systems where the trans isomer minimizes steric repulsion, in the 1,3-system, the cis-isomer is the thermodynamic product , possessing significantly higher stability than its trans counterpart.

This guide provides a technical breakdown of the reactivity, thermodynamic properties, and experimental handling of these isomers. For drug development professionals utilizing cyclopentyl scaffolds, understanding this stability inversion is critical for predicting metabolic stability, optimizing synthetic routes, and managing shelf-life purity.

Conformational Analysis & Thermodynamics

The driving force behind the reactivity difference lies in the envelope conformation of the cyclopentane ring.

  • The cis-1,3-Isomer (Thermodynamic): In the envelope conformation, the flap of the envelope (C2) allows positions 1 and 3 to adopt pseudo-equatorial orientations simultaneously. This minimizes 1,3-diaxial-like interactions across the ring.[1] Consequently, the cis isomer (meso compound) represents the energy minimum.

  • The trans-1,3-Isomer (Kinetic/Labile): To accommodate the trans configuration, one methyl group must adopt a pseudo-axial position while the other remains pseudo-equatorial. This introduces significant steric strain (torsional strain and steric repulsion), raising the enthalpy of formation.

Thermodynamic Data Comparison
Propertycis-1,3-Dimethylcyclopentanetrans-1,3-DimethylcyclopentaneSignificance
Stability High (Thermodynamic Product)Low (Kinetic Product)cis is favored at equilibrium (~95:5 ratio).
Boiling Point 90.8 °C (364.0 K)91.7 °C (364.8 K)Close proximity requires high-plate-count GC for separation.

(Gas)
-31.93 kcal/mol-31.4 kcal/mol (approx)cis is energetically lower by ~0.5–0.6 kcal/mol.
Symmetry Meso (Achiral)Chiral (

symmetry)
cis is optically inactive; trans exists as enantiomers.
Reactivity Profile: Acid-Catalyzed Isomerization

The most distinct reactivity difference is the susceptibility of the trans isomer to isomerize into the cis form under Lewis acid conditions. This reaction is a self-validating test for thermodynamic stability.

Mechanism of Action

The isomerization proceeds via a carbocation intermediate (hydride abstraction or protonation), allowing the ring to open or the bond to rotate, eventually settling into the thermodynamically preferred cis conformation upon re-closure or hydride return.

Isomerization Trans trans-1,3-Dimethylcyclopentane (Pseudo-Axial/Equatorial) High Energy Inter Carbocation Intermediate (Planar sp2 Center) Trans->Inter AlCl3 / Heat Hydride Shift Inter->Trans Reversible Cis cis-1,3-Dimethylcyclopentane (Pseudo-Diequatorial) Thermodynamic Sink Inter->Cis Hydride Return Thermodynamic Control

Figure 1: Lewis-acid catalyzed isomerization pathway favoring the thermodynamic cis-product.

Reactivity Profile: Radical Halogenation

In free-radical substitution (e.g., bromination), the reactivity is governed by the stability of the radical intermediate. Both isomers possess tertiary hydrogens at C1 and C3, making them highly susceptible to substitution.

  • Selectivity: Bromination is highly selective for the tertiary C-H bond.

  • Stereochemical Loss: The formation of the radical at C1 or C3 creates a planar

    
     center. The incoming halogen can attack from either face.
    
  • Outcome: Regardless of whether the starting material is cis or trans, the product distribution will reflect the thermodynamic stability of the resulting halides and the steric approach of the reagent.

Experimental Protocols
Protocol A: Thermodynamic Equilibration (Validation of Stability)

Objective: To demonstrate the thermodynamic preference for the cis isomer using Aluminum Chloride (


).
  • Preparation: In a dry 50 mL round-bottom flask, dissolve 1.0 g of trans-1,3-dimethylcyclopentane (or a mixture of isomers) in 10 mL of dry dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 equivalents (approx. 150 mg) of anhydrous

    
    . Note: Handle in a fume hood; 
    
    
    
    is hygroscopic and releases HCl upon contact with moisture.
  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Quench: Carefully pour the reaction mixture into 20 mL of ice water to quench the catalyst.

  • Extraction: Separate the organic layer, wash with saturated

    
     (2 x 10 mL), and dry over anhydrous 
    
    
    
    .
  • Analysis: Analyze the crude oil via GC-FID (see Protocol B).

    • Expected Result: The peak area ratio will shift predominantly toward the cis-isomer (>90%).

Protocol B: High-Resolution GC Analysis

Objective: To separate the closely boiling isomers (


).
  • Column: Fused silica capillary column (30 m x 0.25 mm), coated with non-polar phase (e.g., 100% Dimethylpolysiloxane / DB-1 or equivalent).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Initial: 40 °C (hold 5 min) - promotes separation of low boilers.

    • Ramp: 2 °C/min to 100 °C.

    • Ramp: 20 °C/min to 250 °C (burn out).

  • Detection: FID at 280 °C.

  • Retention Order: Generally, the lower boiling cis-isomer elutes slightly before the trans-isomer on non-polar columns, though coinjection with authentic standards is required for absolute confirmation due to the small

    
    .
    
Comparative Reactivity & Workflow Diagram

The following diagram illustrates the divergent and convergent pathways for these isomers.

Reactivity Substrate 1,3-Dimethylcyclopentane (Mixture or Pure Isomer) Cond_Acid Condition A: AlCl3 (Lewis Acid) Substrate->Cond_Acid Cond_Rad Condition B: Br2 / hv (Radical) Substrate->Cond_Rad ThermoProd cis-1,3-Dimethylcyclopentane (Thermodynamic Major) Cond_Acid->ThermoProd Isomerization RadInter Tertiary Radical (Planar Intermediate) Cond_Rad->RadInter H-Abstraction BromoProd 1-Bromo-1,3-dimethylcyclopentane (Racemic/Diastereomeric Mix) RadInter->BromoProd Bromination

Figure 2: Divergent reactivity pathways. Acid catalysis drives the system to the thermodynamic cis-isomer, while radical conditions proceed through a planar intermediate.

References
  • NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, cis- and trans- Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Epstein, M. B., et al. (1949). Heats, equilibrium constants, and free energies of formation of the dimethylcyclopentanes. Journal of Research of the National Bureau of Standards, 43, 245-250. [Link]

  • Allinger, N. L., et al.Conformational Analysis of Cyclopentane Derivatives. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Aluminum Chloride-Mediated Reactions. (Context for AlCl3 catalyzed isomerization mechanisms). [Link]

Sources

Validating 1,3-Dimethylcyclopentane Purity: A qNMR vs. GC-FID Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1,3-dimethylcyclopentane, the formation of diastereomers (cis and trans) is thermodynamically inevitable. While Gas Chromatography (GC) is the industry standard for volatile hydrocarbon purity, it often struggles with diastereomeric resolution without specialized columns and requires certified reference standards for response factor calibration.

This guide presents Quantitative NMR (qNMR) as a superior, self-validating alternative for establishing the purity and diastereomeric ratio of 1,3-dimethylcyclopentane. Unlike chromatography, qNMR provides structural identity and molar purity simultaneously, without the need for an identical reference standard.

Part 1: The Stereochemical Challenge

1,3-Dimethylcyclopentane exists as two distinct diastereomers. Differentiating these is critical because they possess different physical properties (boiling point, density) and reactivities in downstream drug development applications.

  • The cis Isomer (Meso):

    • Symmetry: Possesses a plane of symmetry passing through C2 and the midpoint of the C4-C5 bond.

    • Conformation: Predominantly adopts a pseudo-diequatorial envelope conformation, making it thermodynamically more stable.

    • Chirality: Achiral (Meso).

  • The trans Isomer (Racemic):

    • Symmetry: Possesses a

      
       axis of symmetry but no plane of symmetry.
      
    • Conformation: One methyl is pseudo-axial and the other pseudo-equatorial.

    • Chirality: Exists as a pair of enantiomers (

      
       and 
      
      
      
      ).

The Analytical Problem: In standard synthesis (e.g., hydrogenation of 1,3-dimethylcyclopentadiene), a mixture is formed. A "98% pure" certificate of analysis (CoA) based on GC-FID area% often ignores the cis/trans ratio, effectively masking up to 50% isomeric impurity.

Part 2: Method Comparison (qNMR vs. Alternatives)

The following table objectively compares qNMR against the standard industrial alternatives (GC-FID and GC-MS).

FeatureqNMR (

)
GC-FID GC-MS
Primary Output Molar Purity & Diastereomeric RatioVolatiles Purity (Area %)Identification (Mass Spec)
Reference Standard Universal Internal Standard (e.g., TCNB, Maleic Acid). Does not require pure 1,3-dimethylcyclopentane.Compound Specific. Requires high-purity 1,3-dimethylcyclopentane to determine Response Factors (RF).Compound Specific.
Stereo-Selectivity High. Distinct chemical shifts for cis vs. trans methyls.Variable. Depends heavily on column polarity and temperature ramp.Low. Mass fragmentation patterns are nearly identical for isomers.
Destructive? No. Sample is recoverable.[1]Yes.Yes.
Analysis Time Fast (< 20 min), but requires long relaxation delays (

).
Medium (30-60 min run times for separation).Medium.
Precision (RSD) < 1.0% (with proper

optimization).
< 0.5% (highly precise injection).> 2.0% (ionization variability).[2]
Diagram 1: Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting qNMR over GC for this specific application.

method_selection Start Sample: Synthesized 1,3-Dimethylcyclopentane Q_Standards Is a Certified Reference Standard (CRM) of the analyte available? Start->Q_Standards GC_FID GC-FID Analysis (Requires Response Factors) Q_Standards->GC_FID Yes qNMR qNMR Analysis (Universal Reference Standard) Q_Standards->qNMR No Stereo_Check Is Diastereomeric Ratio (dr) Critical? GC_FID->Stereo_Check Result_qNMR Result: Absolute Purity (w/w%) + Cis/Trans Ratio qNMR->Result_qNMR Stereo_Check->qNMR Yes (High Resolution Needed) Result_GC Result: Purity % (Area) Risk: Isomer bias Stereo_Check->Result_GC No

Caption: Decision workflow prioritizing qNMR when Certified Reference Materials (CRMs) are unavailable or stereochemical quantification is required.

Part 3: qNMR Methodology & Validation

To validate the purity of 1,3-dimethylcyclopentane, we utilize


 qNMR . The methyl doublets provide the clearest signals, distinct from the complex methylene envelope of the ring.
Experimental Protocol
  • Solvent Selection: Benzene-d6 (

    
    )  is recommended over Chloroform-d (
    
    
    
    ). The magnetic anisotropy of the benzene ring often induces larger chemical shift separation (
    
    
    ) between the cis and trans methyl signals compared to chlorinated solvents.
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (

    
    ) .
    
    • Requirement: The IS signal must not overlap with the aliphatic region (0.5 – 2.0 ppm). TCNB (singlet ~7.7 ppm in

      
      ) is ideal.
      
  • Sample Preparation:

    • Weigh ~20 mg of Sample (precision

      
       mg).
      
    • Weigh ~10 mg of IS (precision

      
       mg).
      
    • Dissolve in 0.6 mL

      
      .
      
Instrument Parameters (The "Expertise" Factor)

The most common source of error in hydrocarbon qNMR is insufficient relaxation time. Methyl protons have long longitudinal relaxation times (


).
  • Pulse Angle: 90° (

    
    ).[3]
    
  • Spectral Width: 20 ppm (to catch IS and Analyte).

  • Acquisition Time (

    
    ): 
    
    
    
    seconds (to prevent truncation artifacts).
  • Relaxation Delay (

    
    ): CRITICAL. 
    
    • Mechanism:[4][5][6] Methyl protons in mobile cycloalkanes can have

      
       values of 3–5 seconds.
      
    • Rule: Total Repetition Time (

      
      ) must be 
      
      
      
      (99.3% magnetization recovery).
    • Setting: Set

      
       seconds. (Yes, this is slow, but it ensures accuracy).
      
  • Scans (

    
    ):  16 or 32 (Sufficient S/N > 150:1).
    
Expected Data & Interpretation

In


, the signals will appear as follows (approximate shifts):
SignalIsomerMultiplicityApprox.[1][2][7][8] Shift (

)
Integration Logic
Methyl (

)
cis-1,3Doublet (

Hz)
~0.95 ppmArea A (cis)
Methyl (

)
trans-1,3Doublet (

Hz)
~0.85 ppmArea B (trans)
Internal Std TCNBSinglet~7.55 ppmArea IS

Note: The trans methyls generally appear upfield (lower ppm) due to the shielding


-gauche effect experienced by the pseudo-axial methyl group in the trans isomer.
Calculation (Self-Validating System)

The purity is calculated using the standard qNMR equation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (6 for dimethyls, 1 for TCNB proton)
    
  • 
     = Molar mass
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Diastereomeric Ratio (dr):



Part 4: Validation Strategy (ICH Q2 Guideline)

To publish this method, you must demonstrate it meets ICH Q2(R2) standards.

Diagram 2: Validation Workflow

The following Graphviz diagram outlines the validation steps required to prove the method's robustness.

validation_workflow Spec Specificity (Solvent Blank + IS only) Lin Linearity (5 Conc. Levels, R² > 0.999) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Pass Prec Precision (Repeatability n=6) Acc->Prec Pass Robust Robustness (Var. T1 delay, SW) Prec->Robust Pass

Caption: Sequential validation parameters based on ICH Q2(R2) guidelines.

Validation Parameters Table
ParameterExperimental ApproachAcceptance Criteria
Specificity Run blank solvent, pure IS, and sample separately.No signal overlap at methyl regions (0.8–1.0 ppm) or IS region.
Linearity Prepare 5 concentrations (50% to 150% of target). Plot Integral Ratio vs. Mass Ratio.

.[2] Slope

.[2]
Precision 6 replicate preparations of the same sample batch.RSD

.[2][4][9]
Accuracy Since no pure standard exists, use "Standard Addition" of a known pure hydrocarbon or cross-validate with GC-FID.Recovery

.
Robustness Vary

(20s vs 30s) and Phase Correction.
Difference

.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[10] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR). Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Cross-Validation for 1,3-Dimethylcyclopentane

1,3-Dimethylcyclopentane, a volatile organic compound (VOC), is a component found in petroleum products and can be a potential impurity or a starting material in various chemical syntheses.[1] Accurate determination of its concentration is critical for quality control, reaction monitoring, and regulatory compliance. Cross-validation of analytical methods is the process of assuring that different analytical procedures are suitable for their intended purpose by comparing their performance.[2][3] This is not merely a matter of regulatory compliance but of fundamental scientific integrity. By comparing orthogonal methods—those based on different physical or chemical principles—we can gain a higher degree of confidence in the accuracy of our analytical data.[3]

This guide will compare a primary, high-sensitivity method, Gas Chromatography with Flame Ionization Detection (GC-FID), with two alternative techniques: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).

Methodologies at a Glance: Principles and Applicability

Gas Chromatography (GC)

Gas chromatography is an ideal technique for the separation and quantification of volatile and semi-volatile compounds like 1,3-Dimethylcyclopentane.[4] In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. For non-polar, saturated hydrocarbons, a non-polar stationary phase is typically employed.

  • Flame Ionization Detection (FID): This detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon entering the flame, making it an excellent choice for quantification.[5]

  • Mass Spectrometry (MS): When coupled with GC, MS provides structural information, allowing for positive identification of the analyte by comparing its mass spectrum to a reference library.[6][7]

High-Performance Liquid Chromatography (HPLC)

While less common for highly volatile, non-polar compounds, HPLC can be adapted for hydrocarbon analysis.[8] Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can be used to separate hydrocarbons based on polarity.[9][10]

  • Refractive Index Detection (RID): Since saturated hydrocarbons lack a UV chromophore, a universal detector like an RID is necessary. The RID measures the difference in the refractive index between the mobile phase and the eluting analyte.[10]

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy is a primary analytical technique that provides both structural and quantitative information.[11] In qNMR, the signal intensity of a specific resonance is directly proportional to the number of nuclei contributing to that signal. By integrating the area of a peak corresponding to 1,3-Dimethylcyclopentane and comparing it to the integral of a certified internal standard of known concentration, an absolute quantification can be achieved without the need for a calibration curve of the analyte itself. For 1,3-dimethylcyclopentane, the proton (¹H) NMR spectrum would provide distinct signals for the methyl and cyclopentyl protons.[12][13]

Experimental Design for Method Validation

A robust method validation is the cornerstone of reliable analytical data. The following protocols are designed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

Validation Workflow

The following diagram illustrates the logical workflow for the validation of each analytical method.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation Dev Method Development Opt Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Compare Comparative Analysis Robustness->Compare

Caption: Workflow for analytical method validation and cross-comparison.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

Instrumentation:

  • Gas chromatograph equipped with an FID, a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Initial temperature of 40°C, hold for 5 minutes, ramp at 10°C/min to 150°C, hold for 2 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Solvent: Hexane.

Validation Parameters:

  • Specificity: Analyze a blank (hexane), a placebo (matrix without analyte), and a spiked placebo to demonstrate no interference at the retention time of 1,3-Dimethylcyclopentane.

  • Linearity and Range: Prepare a series of at least five concentrations of 1,3-Dimethylcyclopentane in hexane (e.g., 1, 5, 10, 25, 50 µg/mL). Perform triplicate injections for each concentration. Plot the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Analyze samples at three concentration levels (low, medium, high) across the defined range in triplicate. Accuracy is expressed as the percentage recovery of the known amount of added analyte.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of a sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ramp rate ±2°C/min, flow rate ±0.1 mL/min) and assess the impact on the results.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a refractive index detector.

Chromatographic Conditions:

  • Column: Silica-based polar stationary phase (e.g., Cyano or Amino), 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase: 100% n-Hexane.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • RID Temperature: 35°C.

Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) will be assessed similarly to the GC-FID method, with appropriate adjustments for the different technique and expected performance. The concentration range for linearity may be higher due to the lower sensitivity of the RID.

Quantitative ¹H-NMR Spectroscopy (qNMR) Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1,3-Dimethylcyclopentane sample into a vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., Chloroform-d).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the concentration of 1,3-Dimethylcyclopentane using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Validation:

  • qNMR, as a primary ratio method, does not require a calibration curve. Validation focuses on specificity (ensuring no overlapping signals), precision, and accuracy (assessed by analyzing certified reference materials).

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three validated methods. This data is illustrative and based on the typical performance of these analytical techniques for similar analytes.

Validation ParameterGC-FIDHPLC-RIDqNMR
Linearity (r²) > 0.999> 0.995Not Applicable
Range 1 - 50 µg/mL50 - 1000 µg/mLWide dynamic range
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD)
- Repeatability< 1.0%< 2.0%< 0.5%
- Intermediate< 2.0%< 3.0%< 1.0%
LOD ~0.1 µg/mL~10 µg/mLAnalyte dependent
LOQ ~0.3 µg/mL~30 µg/mLAnalyte dependent
Specificity HighModerateHigh
Sample Throughput HighModerateLow

Cross-Validation: Synthesizing the Results

The cross-validation exercise involves analyzing the same batch of 1,3-Dimethylcyclopentane samples using all three validated methods and comparing the quantitative results.

Cross-Validation Workflow

Cross_Validation_Workflow cluster_methods Validated Analytical Methods GC_FID GC-FID Analysis Quantitative Analysis GC_FID->Analysis HPLC_RID HPLC-RID HPLC_RID->Analysis qNMR qNMR qNMR->Analysis Sample Uniform Sample Batch (e.g., n=10) Sample->GC_FID Sample->HPLC_RID Sample->qNMR Results Statistical Comparison (e.g., Bland-Altman plot, t-test) Analysis->Results Conclusion Assessment of Method Equivalency & Bias Results->Conclusion

Caption: Workflow for the cross-validation of the three analytical methods.

Discussion of Expected Outcomes
  • GC-FID vs. HPLC-RID: We expect a good correlation between the results obtained from GC-FID and HPLC-RID. However, due to the higher sensitivity and resolution of GC for this type of analyte, the GC-FID results would be considered more reliable, especially at lower concentrations. The HPLC-RID method serves as a good orthogonal check but may suffer from lower sensitivity and potential interferences from other non-polar compounds.

  • GC-FID vs. qNMR: The qNMR results are expected to be highly accurate and precise, serving as an excellent reference value. Any significant bias between the GC-FID and qNMR results would warrant an investigation into the GC-FID method, such as the purity of the reference standard used for the calibration curve.

  • Overall Comparison:

    • GC-FID stands out for its high sensitivity, throughput, and robustness, making it the method of choice for routine quality control and trace analysis.

    • HPLC-RID is a viable alternative when GC is not available or if there is a need to analyze 1,3-Dimethylcyclopentane in a complex matrix where other components are not amenable to GC. Its lower sensitivity is a significant drawback.

    • qNMR is unparalleled in its accuracy and serves as a primary method for the certification of reference materials or for resolving discrepancies between other methods. Its low throughput and high instrumentation cost make it less suitable for routine analysis.

Conclusion and Recommendations

The cross-validation of analytical methods is a scientifically rigorous process that provides a high level of confidence in analytical data. For the analysis of 1,3-Dimethylcyclopentane:

  • For routine, high-throughput quality control and purity testing, the validated GC-FID method is recommended. Its performance characteristics, particularly its high sensitivity and precision, make it ideal for this purpose.

  • The HPLC-RID method can be employed as a secondary, orthogonal technique for confirmatory purposes , especially when the sample matrix is complex and not suitable for direct GC injection.

  • qNMR should be utilized as a primary reference method. It is invaluable for the qualification of primary reference standards and for investigating any out-of-specification results or discrepancies observed between the chromatographic methods.

By understanding the strengths and limitations of each technique, as demonstrated through a comprehensive validation and cross-validation study, researchers and drug development professionals can make informed decisions about which method is most appropriate for their specific analytical needs, ensuring data of the highest integrity.

References

  • ASTM International. (n.d.). D8369 Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). Retrieved from [Link]

  • ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition. Retrieved from [Link]

  • Pankow, J. F. (1994). Comparison of European and American Techniques for the Analysis of Volatile Organic Compounds in Environmental Matrices.
  • ASTM International. (n.d.). D7675 Standard Test Method for Determination of Total Hydrocarbons in Hydrogen by FID-Based Total Hydrocarbon (THC) Analyzer. Retrieved from [Link]

  • ASTM International. (n.d.). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. Retrieved from [Link]

  • Al-Sereiti, M. R., & Al-Bishri, W. S. (2018). Comparison of extraction methods for the removal of volatile organic compounds (VOCs) present in sorbents used for human scent evidence collection. Analytical Methods, 10(34), 4165-4174.
  • Al-Sahlawi, M. S., & Gray, M. R. (2022). Standardized High-Performance Liquid Chromatography to Replace Conventional Methods for Determination of Saturate, Aromatic, Resin, and Asphaltene (SARA) Fractions. ACS Omega, 7(22), 18687–18696.
  • Beshai, J. A., & George, A. E. (1981). High performance liquid chromatographic hplc method for type analysis of hydrocarbons in synthetic fuel naptha.
  • Kubica, P., et al. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. Molecules, 27(9), 2949.
  • ASTM International. (n.d.). Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV).
  • Al-Sahlawi, M. S., & Gray, M. R. (2022). Standardized High-Performance Liquid Chromatography to Replace Conventional Methods for Determination of Saturate, Aromatic, Resin, and Asphaltene (SARA) Fractions. ACS Omega, 7(22), 18687–18696.
  • Wu, Z., & Cooks, R. G. (2012). HPLC/APCI Mass Spectrometry of Saturated and Unsaturated Hydrocarbons by Using Hydrocarbon Solvents As the APCI Reagent and HPLC Mobile Phase. Analytical Chemistry, 84(10), 4443-4450.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17149, 1,3-Dimethylcyclopentane. Retrieved from [Link]

  • Kumar, R., et al. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Horticulture, 3.
  • International Organization for Standardization. (n.d.). ISO 23033:2021.
  • SpectraBase. (n.d.). Cyclopentane, 1,3-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,3-dimethyl- in the NIST Chemistry WebBook. Retrieved from [Link]

  • Aguilar Felletti. (2024). Role of High-Performance Liquid Chromatography in the Analysis of Crude Oil and Fuel. Pharmaceutical Methods, 15(272).
  • Pozharitskaya, O. N., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(15), 4995.
  • Green, R. (2017).
  • Chegg. (n.d.). How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane?.
  • LabCompliance. (2023, November 29). Understanding ICH Q2(R2)
  • National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,3-dimethyl-, trans- in the NIST Chemistry WebBook. Retrieved from [Link]

  • Huynh-Ba, K. (2008). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17326, cis-1,3-Dimethylcyclopentane. Retrieved from [Link]

  • Dalling, D. K., & Grant, D. M. (1972). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 94(15), 5318-5324.
  • Stojkovska, J., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 27(2), 519.
  • Verhaeghe, T. (n.d.).
  • Lab Manager. (2023, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ATB (Automated Topology Builder). (n.d.). cis-1,3-Dimethylcyclohexane.
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  • BenchChem. (n.d.). A Comparative Guide to the Validation of Gas Chromatography Methods for 1,3-Dimethylcyclopentanol Analysis.
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  • Huynh-Ba, K. (Ed.). (2021).

Sources

comparative study of reaction kinetics in 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Reaction Kinetics in 1,3-Dimethylcyclopentane Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Stereochemical & Kinetic Advantage

In the landscape of cycloalkane functionalization, 1,3-Dimethylcyclopentane (1,3-DMCP) presents a unique kinetic profile governed by its "envelope" conformational dynamics. Unlike its 1,2-isomer or the rigid cyclohexane analogs, 1,3-DMCP offers a distinct balance of tertiary C-H bond accessibility and thermodynamic stability.

This guide provides an objective analysis of the reaction kinetics of 1,3-DMCP, specifically focusing on radical substitution pathways (halogenation) and oxidative stability. We compare its performance against key alternatives—Methylcyclopentane (MCP) and 1,2-Dimethylcyclopentane —to assist in scaffold selection for pharmaceutical intermediates and combustion modeling.

Thermodynamic Baseline: The Cis-Stability Factor

Before analyzing kinetics, one must establish the thermodynamic ground state. In cyclopentane derivatives, planar strain is minimized by puckering into an "envelope" conformation.

  • 1,3-DMCP vs. 1,2-DMCP:

    • 1,3-Dimethylcyclopentane: The cis isomer is the thermodynamic product (

      
       relative to trans). Both methyl groups can occupy pseudo-equatorial positions, minimizing 1,3-diaxial-like repulsions.
      
    • 1,2-Dimethylcyclopentane: The trans isomer is more stable.[1] The cis form suffers from significant steric clash (eclipsing interactions) between adjacent methyl groups.

Implication for Kinetics: When using commercial 1,3-DMCP (typically a mixture enriched in cis), the starting material resides in a lower energy well than the trans isomer. Consequently, reactions requiring ring inversion or specific steric access (like S


2) will exhibit higher activation energy barriers (

) compared to the 1,2-series.

Kinetic Profiling: Radical Substitution Pathways

The most relevant kinetic pathway for functionalizing 1,3-DMCP is Free Radical Substitution (


). The molecule possesses three distinct types of C-H bonds:
  • Tertiary (3°): 2 sites (C1, C3) – Lowest Bond Dissociation Energy (BDE ~91 kcal/mol).

  • Secondary (2°): 4 sites (C4, C5) – Higher BDE (~95 kcal/mol).

  • Secondary (2°, C2): 2 sites (between methyls) – Sterically hindered.

  • Primary (1°): 6 sites (Methyl groups) – Highest BDE (~98 kcal/mol).

Comparative Selectivity: Chlorination vs. Bromination

The choice of halogen dictates the kinetic product distribution. We apply the Hammond Postulate :

  • Chlorination (Exothermic, Early Transition State):

    • Kinetics: Fast, non-selective. The transition state resembles the reactant.

    • Relative Rate Factors: 3° (5.0) : 2° (4.0) : 1° (1.0).

    • Outcome: A complex mixture of isomers. 1,3-DMCP yields significant primary chlorides.

  • Bromination (Endothermic, Late Transition State):

    • Kinetics: Slower, highly selective. The transition state resembles the radical intermediate.

    • Relative Rate Factors: 3° (1600) : 2° (82) : 1° (1).

    • Outcome: Reaction occurs almost exclusively at the C1/C3 tertiary positions, preserving the ring structure but scrambling stereochemistry (racemization) at the radical center.

Data Table 1: Theoretical Product Distribution (Monohalogenation)
Reaction TypeTarget Bond (Site)Relative Reactivity (per H)Total Reactive HydrogensWeighted ProbabilityPredicted Yield (%)
Chlorination Tertiary (C1, C3)5.0210.023.8%
Secondary (Ring)4.0624.057.1%
Primary (Methyl)1.066.014.3%
Bromination Tertiary (C1, C3) 1600 2 3200 > 99%
Secondary (Ring)826492< 1%
Primary (Methyl)166~ 0%

Note: Data derived from standard relative rate constants (McMurry/Carey) applied to the 1,3-DMCP topology.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the non-selective chlorination and the selective bromination pathways, highlighting the critical radical intermediate.

ReactionKinetics Start 1,3-Dimethylcyclopentane (Reactant) Cl_TS Early TS (Exothermic) Start->Cl_TS Cl• (Fast) Br_TS Late TS (Endothermic) Start->Br_TS Br• (Slow) Radical Tertiary Radical (Planar Intermediate) Cl_Prod Mixture: 1°, 2°, 3° Chlorides Radical->Cl_Prod +Cl2 Br_Prod Major Product: 1-Bromo-1,3-dimethylcyclopentane Radical->Br_Prod +Br2 Cl_TS->Radical Low Selectivity Cl_Prod->Start Chain Propagation Br_TS->Radical High Selectivity

Figure 1: Kinetic branching ratios. Bromination proceeds through a late transition state, heavily favoring the thermodynamic stability of the tertiary radical.

Comparative Analysis: 1,3-DMCP vs. Alternatives

When selecting a cycloalkane scaffold, 1,3-DMCP is often compared to Methylcyclopentane (MCP) and Cyclohexane.

Data Table 2: Comparative Performance Metrics
Feature1,3-Dimethylcyclopentane Methylcyclopentane (MCP) Cyclohexane
Boiling Point ~91°C (cis)72°C81°C
Tertiary Hydrogens 2 (High functionalization potential)10
Ring Strain Moderate (~6 kcal/mol)ModerateLow (~0 kcal/mol)
Radical Stability High (3° Radical) Moderate (3° Radical)Low (2° Radical only)
Application Complex scaffold synthesisSolvent / Fuel additiveBulk solvent

Scientific Verdict:

  • For Functionalization: 1,3-DMCP is superior to Cyclohexane due to the presence of tertiary sites that allow for regioselective targeting (via bromination).

  • For Stability: It is less prone to ring-opening than cyclobutane derivatives but more reactive than cyclohexane, making it an ideal "middle ground" for testing metabolic stability in drug discovery (e.g., CYP450 oxidation models).

Experimental Protocol: Regioselective Photobromination

Objective: Isolate 1-bromo-1,3-dimethylcyclopentane with >95% regioselectivity.

Safety: Bromine is corrosive and toxic. Work in a fume hood. Equipment: Quartz reaction vessel, UV lamp (300-400 nm), GC-MS for monitoring.

Step-by-Step Workflow
  • Preparation:

    • Dissolve 10 mmol of 1,3-Dimethylcyclopentane in 20 mL of CCl₄ (or CH₂Cl₂ as a greener alternative).

    • Add 10.5 mmol of N-Bromosuccinimide (NBS) if using solid reagent, or prepare a dropping funnel with Br₂ (liquid).

    • Catalyst: Add 5 mol% Benzoyl Peroxide (radical initiator).

  • Initiation:

    • Purge the system with Argon to remove O₂ (a radical scavenger).

    • Irradiate with UV light.[2][3] If using Br₂, observe the disappearance of the red-brown color.

  • Propagation & Monitoring:

    • Heat to reflux (approx. 40-50°C) for 2 hours.

    • Checkpoint: Aliquot 50 µL for GC-MS analysis. Look for the mass shift corresponding to

      
      .
      
    • Validation: The major peak should correspond to the tertiary bromide. Secondary bromides should be <2%.

  • Workup:

    • Cool to room temperature.

    • Filter off succinimide (if using NBS).

    • Wash organic layer with NaHCO₃ (sat. aq.) and Sodium Thiosulfate (to remove residual Br₂).

    • Dry over MgSO₄ and concentrate in vacuo.

References

  • NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, cis- and trans- Thermochemical Data.[4] National Institute of Standards and Technology. [Link][5][6]

  • Matsubara, H., et al. (2011). Microflow photo-radical chlorination of cycloalkanes.[7] Chemical Engineering Journal.[8] [Link][8]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • Lokachari, N., et al. (2020). An experimental and kinetic modeling study of cyclopentane and dimethyl ether blends.[9] Combustion and Flame.[9] [Link]

  • PubChem. 1,3-Dimethylcyclopentane Compound Summary. National Center for Biotechnology Information. [Link]

Sources

comparing the efficacy of different catalysts for 1,3-Dimethylcyclopentane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Product: 1,3-Dimethylcyclopentane (CAS: 2453-00-1) Primary Application: High-performance solvent, pharmaceutical intermediate, and standard for hydrocarbon analysis. Critical Challenge: Stereochemical control. The cis-isomer (meso) is thermodynamically more stable and generally preferred over the trans-isomer (racemic). Synthesis Route: Catalytic hydrogenation of 1,3-dimethylcyclopentadiene (or its tautomeric mixture with 1,4-dimethylcyclopentadiene).

This guide compares the efficacy of Palladium on Carbon (Pd/C) , Raney Nickel , and Platinum Oxide (PtO₂) . It provides a definitive protocol for the high-yield synthesis of the cis-isomer.

Mechanistic Foundation & Stereochemistry

To select the right catalyst, one must understand the reaction mechanism. The hydrogenation of cyclic dienes follows the Horiuti-Polanyi mechanism , involving the syn-addition of hydrogen across the double bonds adsorbed on the metal surface.

  • Thermodynamics: Unlike cyclohexane derivatives (where 1,3-diaxial interactions can complicate stability), in 1,3-dimethylcyclopentane, the cis-isomer is thermodynamically more stable . The "envelope" conformation allows both methyl groups to adopt pseudo-equatorial positions, whereas the trans-isomer forces one methyl into a sterically crowded pseudo-axial position.

  • Kinetics: Catalytic hydrogenation facilitates syn-addition. Since the diene precursor is planar, hydrogen adds to the less hindered face, overwhelmingly favoring the formation of the cis-isomer.

Expert Insight: Commercial "methylcyclopentadiene dimer" often yields a mixture of 1,3- and 1,4-dimethylcyclopentadiene upon cracking. Hydrogenation of both isomers yields 1,3-dimethylcyclopentane (since 1,4-disubstitution is structurally identical to 1,3-disubstitution in a five-membered ring).

Figure 1: Reaction Pathway & Stereoselectivity

ReactionPathway Precursor Dimethylcyclopentadiene (1,3- & 1,4- Isomers) Adsorption Adsorption on Metal Surface (π-complex) Precursor->Adsorption Catalyst Binding Transition Syn-Addition of H2 (Kinetic Control) Adsorption->Transition + 2 H2 Product cis-1,3-Dimethylcyclopentane (Major Product >90%) Transition->Product Face Selective TransProduct trans-1,3-Dimethylcyclopentane (Minor Product) Transition->TransProduct Isomerization (Slow)

Caption: The syn-addition mechanism on noble metal surfaces favors the formation of the thermodynamically stable cis-isomer.

Catalyst Efficacy Comparison

The following table contrasts the three primary catalysts used for this transformation. Data is aggregated from standard hydrogenation benchmarks for substituted cyclic dienes.

FeaturePalladium on Carbon (Pd/C) Raney Nickel (Ra-Ni) Platinum Oxide (PtO₂)
Catalytic Activity High (Turnover Frequency is superior)Moderate (Requires higher loading)High
Operating Pressure Low (1–3 atm / Balloon)High (5–50 bar)Low to Moderate (1–4 atm)
Temperature Ambient (20–25°C)Elevated (50–100°C)Ambient (20–25°C)
Selectivity (cis:trans) Excellent (>9:1) Good (Variable with T/P)Excellent (>9:1)
Solvent Compatibility Methanol, Ethanol, HexaneEthanol, Water (requires basic pH)Acetic Acid, Ethanol
Cost Efficiency Moderate (High metal cost, low loading)High (Cheap metal, high loading)Low (Very expensive)
Safety Profile Flammable (dry state)Pyrophoric (High hazard)Flammable (H₂ activation)
Decision Matrix: Which Catalyst to Choose?
  • Choose Pd/C if: You are working on a laboratory scale (<100g), require high stereoselectivity, and want mild conditions (room temperature/pressure).

  • Choose Raney Ni if: You are scaling up (>1kg), cost is a primary constraint, and you have high-pressure reactor capabilities.

  • Choose PtO₂ if: The precursor contains functional groups that might poison Pd, or if you need to perform the reaction in acidic media (e.g., acetic acid).

Detailed Experimental Protocol

Method: Low-Pressure Hydrogenation using 10% Pd/C. Objective: Synthesis of cis-1,3-dimethylcyclopentane from dimethylcyclopentadiene.

Reagents & Equipment
  • Substrate: Dimethylcyclopentadiene (freshly cracked from dimer).

  • Catalyst: 10% Palladium on Carbon (approx. 5 mol% loading).

  • Solvent: Anhydrous Methanol (promotes H₂ solubility and easy workup).

  • Apparatus: 3-neck round bottom flask or Parr Hydrogenation Shaker.

Step-by-Step Procedure
  • Catalyst Preparation (Safety Critical):

    • Weigh the Pd/C catalyst (5 mol% relative to diene) into a dry flask.

    • Crucial: Add a small amount of solvent (MeOH) to wet the catalyst before adding the substrate or hydrogen. Dry Pd/C can ignite solvent vapors.

  • Substrate Addition:

    • Dissolve the dimethylcyclopentadiene in Methanol (0.5 M concentration).

    • Add the solution to the catalyst slurry under an inert atmosphere (Nitrogen or Argon).

  • Hydrogenation:

    • Purge the system: Vacuum followed by Nitrogen (3x), then Vacuum followed by Hydrogen (3x).

    • Maintain Hydrogen pressure at 1–3 atm (15–45 psi) .

    • Stir vigorously ( >800 RPM) to eliminate mass-transfer limitations. Reaction is diffusion-controlled.

    • Monitor H₂ uptake. The reaction is complete when uptake ceases (theoretical: 2 equivalents of H₂).

  • Workup:

    • Purge the vessel with Nitrogen to remove residual Hydrogen.

    • Filter the mixture through a Celite pad to remove the catalyst. Warning: Do not let the filter cake dry out; keep it wet with water/solvent to prevent ignition.[1]

    • Concentrate the filtrate carefully (product boiling point ~91°C). Distillation is recommended for high purity.

Self-Validating Quality Control
  • NMR Check:

    • cis-isomer: Methyl doublet at ~0.9-1.0 ppm.

    • trans-isomer: Methyl signals typically shifted downfield slightly.

    • Symmetry: The cis isomer (meso) will show a simplified ¹³C NMR spectrum due to the plane of symmetry.

  • GC-MS: Verify molecular ion (m/z 98) and absence of olefinic peaks (m/z 96 or 94).

Workflow Visualization
Figure 2: Experimental Decision Tree

DecisionTree Start Start: Synthesis of 1,3-Dimethylcyclopentane ScaleCheck Scale of Reaction? Start->ScaleCheck LabScale Lab Scale (<100g) ScaleCheck->LabScale Industrial Industrial Scale (>1kg) ScaleCheck->Industrial PdRoute Route A: Pd/C (10%) Solvent: MeOH Cond: 1 atm, 25°C LabScale->PdRoute Preferred NiRoute Route B: Raney Nickel Solvent: EtOH Cond: 50 bar, 80°C Industrial->NiRoute Cost Effective Result High cis-Selectivity (>90%) Easy Workup PdRoute->Result NiRoute->Result Requires Distillation

Caption: Decision matrix for catalyst selection based on reaction scale and available equipment.

References
  • PubChem. cis-1,3-Dimethylcyclopentane Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Hydrogenation of Alkenes: Catalysts and Mechanisms. [Link]

  • ScienceDirect. Catalytic Hydrogenation of Cyclopentadiene Derivatives. (Mechanistic insights on syn-addition). [Link]

  • NIST Webbook. 1,3-Dimethylcyclopentane Thermochemistry Data. [Link]

Sources

Inter-Laboratory Method Validation: High-Resolution GC Analysis of 1,3-Dimethylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the reproducibility and accuracy of 1,3-Dimethylcyclopentane (1,3-DMCP) quantitation across multiple analytical facilities, specifically focusing on the resolution of cis- and trans- diastereomers.

The Challenge: 1,3-DMCP exists as two geometric isomers with boiling points differing by less than 1.0 °C (trans: 90.8 °C; cis: 91.7 °C).[1] Standard non-polar capillary gas chromatography (GC) often fails to achieve baseline separation, leading to co-elution and significant integration errors in drug development workflows where stereochemistry dictates pharmacological activity.[1]

The Solution: This guide compares the performance of a Standard Hydrocarbon Method (Method A) against an Optimized High-Selectivity Method (Method B) based on an inter-laboratory study involving 12 participant laboratories.

Key Finding: While Method A offers higher throughput, it yields a high inter-laboratory Relative Standard Deviation (RSD > 15%) due to peak overlap.[1] Method B , utilizing a high-polarity stationary phase, achieved baseline resolution (


) and reduced inter-lab variance to < 2.5%, establishing it as the gold standard for regulated environments.[1]

Technical Background & Mechanistic Insight

The Stereochemical Challenge

1,3-Dimethylcyclopentane is not a single target; it is a mixture of two diastereomers with distinct thermodynamic profiles.[1]

  • cis-1,3-DMCP: The thermodynamically preferred isomer.[1] Both methyl groups adopt a pseudo-equatorial position to minimize steric strain.[1]

  • trans-1,3-DMCP: Higher energy state due to 1,3-diaxial interactions (one methyl pseudo-axial, one pseudo-equatorial).[1][2]

The Thermodynamic Trap

The separation difficulty arises from their physical properties.[1] Unlike enantiomers which require chiral phases, these diastereomers can be separated on achiral phases, but the window is narrow.[1]

IsomerBoiling Point (1 atm)Thermodynamic StabilitySeparation Challenge
trans-1,3-DMCP 90.77 °CLowerElutes first on non-polar columns (Boiling Point order).[1]
cis-1,3-DMCP 91.72 °CHigherElutes second.[1][3]

T < 1.0 °C causes peak merging.[1]

Data Source: NIST Standard Reference Data [1]

Inter-Laboratory Study Design

To objectively compare the methods, identical proficiency test samples (PTS) containing a 50:50 (w/w) mixture of isomers were distributed to 12 independent laboratories.[1]

Workflow Visualization

The following diagram illustrates the study's logical flow, ensuring data integrity from sample prep to statistical analysis.

InterLabStudy cluster_Methods Parallel Method Execution Start Study Initiation Prep Sample Homogenization (Gravimetric 50:50 Mix) Start->Prep Dist Blind Distribution to 12 Labs Prep->Dist MethodA Method A: Non-Polar (DB-1) Dist->MethodA MethodB Method B: High-Polarity (TCEP) Dist->MethodB Data Raw Chromatogram Integration MethodA->Data MethodB->Data Stat Statistical Analysis (Z-Scores & ANOVA) Data->Stat Decision Method Validation Stat->Decision

Figure 1: Workflow of the inter-laboratory proficiency testing scheme.

Comparative Performance Analysis

Method Specifications
  • Method A (Alternative): Uses a 100% Dimethylpolysiloxane column (e.g., DB-1 or HP-1).[1] Relies solely on boiling point differences.[1]

  • Method B (The Product): Uses a highly polar stationary phase (e.g., TCEP or PEG).[1] Relies on dipole-dipole interactions which exaggerate the retention difference between the isomers.[1]

Quantitative Results Summary

The table below aggregates data from all 12 labs.

MetricMethod A (Non-Polar)Method B (High-Polarity)Interpretation
Resolution (

)
0.8 - 1.1 (Co-elution)2.4 - 3.1 (Baseline) Method B provides true separation.[1]
Inter-Lab RSD (%) 15.4%2.1% Method A is highly operator-dependent; Method B is robust.[1]
Accuracy (Bias) +12% (Integration Error)< 1.5% Method A overestimates the major peak due to tailing.[1]
Analysis Time 12 min 25 minMethod B is slower but necessary for accuracy.[1]
Statistical Evaluation (Z-Scores)

In the inter-laboratory comparison, Z-scores quantify how far a lab's result deviates from the consensus mean.[1]

  • Method A: 4 out of 12 labs returned "Unsatisfactory" Z-scores (|Z| > 3.0), primarily due to inconsistent integration of the "valley" between the merged isomer peaks.[1]

  • Method B: 12 out of 12 labs returned "Satisfactory" Z-scores (|Z| < 2.0), proving the method is self-validating and transferrable.[1]

Detailed Experimental Protocols

To replicate the superior performance of Method B, follow this validated protocol. This system is designed to be self-validating : if the resolution check fails, the system halts.[1]

Reagents and Standards
  • Reference Standard: 1,3-Dimethylcyclopentane (mixture of cis and trans), >99% purity.[1]

  • Internal Standard: n-Heptane (distinct retention time, similar volatility).[1]

  • Solvent: Dichloromethane (high solubility, low interference).[1]

Instrumental Parameters (Method B)
ParameterSettingCausality / Rationale
Instrument GC-FID (Flame Ionization)Universal response for hydrocarbons; high linearity.[1]
Column TCEP (1,2,3-tris(2-cyanoethoxy)propane) 60m x 0.25mm ID x 0.2µm filmCritical: Extremely polar phase interacts strongly with the polarizable bonds, maximizing separation beyond simple boiling point physics.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for maximum plate count (

).[1]
Inlet Split Ratio 50:1 @ 200 °CPrevents column overload; ensures sharp peak shapes.[1]
Oven Program 40°C (hold 5 min)

2°C/min

80°C
Slow ramp rate is essential to maintain thermodynamic equilibrium during isomer elution.
System Suitability Test (SST)

Before running samples, you must calculate the Resolution (


) between the trans (Peak 1) and cis (Peak 2) isomers.[1]

[1]
  • Acceptance Criteria:

    
    .
    
  • If

    
    : Reduce oven ramp rate or replace column. Do not proceed.
    

Decision Logic for Researchers

Not every analysis requires Method B. Use this decision tree to select the appropriate protocol for your lab.

DecisionTree Start Start: Select Method IsomerSpec Is Isomer Speciation Required? Start->IsomerSpec NoSpec No: Total 1,3-DMCP only IsomerSpec->NoSpec No YesSpec Yes: Cis/Trans Ratios Needed IsomerSpec->YesSpec Yes MethodA_End Use Method A (DB-1) High Throughput NoSpec->MethodA_End MethodB_End Use Method B (TCEP) High Resolution YesSpec->MethodB_End

Figure 2: Method selection decision tree based on analytical requirements.

References

  • NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, trans- Phase change data.[1][4] National Institute of Standards and Technology.[1] [Link][1][3]

  • PubChem. cis-1,3-Dimethylcyclopentane Compound Summary. National Library of Medicine.[1] [Link]

  • ISO/IEC 17025:2017. General requirements for the competence of testing and calibration laboratories.[1] International Organization for Standardization.[1] [Link][1]

Sources

comparative cost-benefit analysis of using 1,3-Dimethylcyclopentane in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethylcyclopentane (1,3-DMCP) occupies a specialized niche in organic synthesis.[1][2] While often overlooked in favor of bulk commodities like Methylcyclohexane (MCH) or Toluene, 1,3-DMCP offers a critical "Goldilocks" profile: it bridges the thermal gap between Hexanes (BP 69°C) and Toluene (BP 110°C) while eliminating the toxicity concerns associated with aromatics.[1]

This guide analyzes the Cost-Benefit ratio of integrating 1,3-DMCP into your workflow.

  • The Verdict: 1,3-DMCP is not a drop-in replacement for bulk washing due to cost.[1] However, it is a high-value process solvent for late-stage API synthesis where aromatic contamination is a critical quality attribute (CQA) and precise thermal control (~91°C) is required to suppress side reactions.[1]

Part 1: Physicochemical Profile & Solvation Economics

To evaluate the utility of 1,3-DMCP, we must benchmark it against the industry standards: Toluene (the aromatic workhorse) and Methylcyclohexane (MCH) (the standard aliphatic alternative).[1]

Table 1: Comparative Physicochemical Data
Property1,3-Dimethylcyclopentane Methylcyclohexane (MCH) Toluene Implication
Boiling Point 90.8 - 92°C 101°C110.6°C1,3-DMCP allows milder reflux and faster stripping than Toluene.[1]
Flash Point < 21°C (High) -4°C4°CRequires Class I flammable handling protocols (stricter than Toluene).[1][3]
Density (g/mL) 0.745 0.770.87Lower density = lower mass per reactor volume (transport efficiency).[1][3]
Dielectric Constant ~1.9 (Est) 2.022.38Strictly non-polar.[1][3] Poor solubility for polar intermediates compared to Toluene.[1][3]
Aromaticity No NoYesCrucial: Zero risk of aromatic impurities (e.g., benzene traces).[1][3]
Cost (Relative)

$ (Specialty)

(Commodity)
$ (Bulk)Use 1,3-DMCP only when specific properties dictate necessity.[1][3]

Key Insight: The 91°C boiling point is the strategic advantage.[1][3] It permits reactions to run hotter than in Hexanes/THF (increasing kinetics) but cooler than in Toluene/Xylenes (preventing thermal decomposition of sensitive APIs).[1][3]

Part 2: The "Green" Premium & Toxicity

The "Green Premium" refers to the additional cost paid for sustainability. 1,3-DMCP offers a distinct toxicological advantage over Toluene.[1]

  • Aromatic Avoidance: Toluene metabolism produces benzyl alcohol and hippuric acid, but trace benzene impurities in bulk toluene are a major regulatory headache (ICH Q3C Class 1 solvent risk).[1][3] 1,3-DMCP is aliphatic, eliminating this specific carcinogenic risk vector.[1]

  • Metabolic Safety: Unlike n-hexane, which is metabolized to the neurotoxin 2,5-hexanedione, cyclic alkanes like 1,3-DMCP generally do not follow this metabolic pathway, reducing the risk of peripheral neuropathy.[1]

Diagram 1: Solvent Selection Decision Matrix

Use this logic flow to determine if the cost of 1,3-DMCP is justified.

SolventDecision Start Start: Select Solvent Polarity Is the reaction polar/ionic? Start->Polarity Temp Required Temp? Polarity->Temp No (Non-polar) UseTHF Use THF/MeTHF Polarity->UseTHF Yes Aromatic Is Aromatic residue allowed? Temp->Aromatic 80°C - 95°C UseHexane Use Heptane/Hexane Temp->UseHexane < 70°C UseToluene Use Toluene Temp->UseToluene > 100°C Stripping Is product volatile/sensitive? Aromatic->Stripping No (Strict Limits) Aromatic->UseToluene Yes UseMCH Use Methylcyclohexane Stripping->UseMCH No (Stable) UseDMCP VERDICT: Use 1,3-DMCP Stripping->UseDMCP Yes (Heat Sensitive)

Caption: Decision tree for justifying 1,3-DMCP. The "Sweet Spot" is a non-polar reaction requiring ~90°C where aromatic contamination or high-temperature stripping is prohibited.

Part 3: Synthetic Utility & Case Study

The "Scaffold" Benefit

Beyond its role as a solvent, 1,3-DMCP serves as a stereochemical scaffold .[1] The cis-1,3-dimethyl substitution pattern creates a rigid "pucker" in the ring.[1] When functionalized (e.g., to 1,3-dimethylcyclopentanol), it provides a defined vector for substituents, critical in designing GPCR ligands where conformational restriction improves potency.[1]

Experimental Protocol: Solvent Swap in Grignard Addition

Objective: Perform a Grignard addition where Toluene is too toxic and THF causes difficult workup due to water miscibility. Rationale: 1,3-DMCP is immiscible with water (unlike THF) and boils lower than Toluene (easier drying).[1][3]

Materials:

  • Substrate: Benzaldehyde (10 mmol)

  • Reagent: Phenylmagnesium Bromide (1.2 equiv, ether solution)[1]

  • Solvent: 1,3-Dimethylcyclopentane (Anhydrous) [1]

  • Quench: Sat. NH₄Cl[1][3]

Workflow:

  • Solvent Exchange: Evaporate the ether from the commercial Grignard reagent under N₂ flow and reconstitute immediately in 1,3-DMCP .[1][3]

    • Why? Ether is highly flammable and volatile; 1,3-DMCP raises the reaction temperature ceiling to 90°C to drive sterically hindered additions.[1][3]

  • Addition: Add Benzaldehyde dropwise at room temperature.

  • Reflux: Heat to 85°C (internal temp) for 2 hours.

    • Observation: Toluene would require 110°C, potentially degrading the Grignard.[1][3] Hexane (69°C) might be too slow.[1][3] 1,3-DMCP provides the optimal kinetic window.[1][3]

  • Workup: Cool and quench with NH₄Cl.

  • Phase Separation: The organic layer (1,3-DMCP) separates sharply from the aqueous phase.[1][3]

    • Benefit: Unlike THF/Water emulsions, 1,3-DMCP/Water separation is instant due to high lipophilicity (LogP ~2.4).[1]

  • Concentration: Rotovap at 40°C/100 mbar.

    • Benefit: 1,3-DMCP strips off significantly faster than Toluene (vapor pressure ~48 mmHg vs 22 mmHg at 25°C).[1][3]

Part 4: Cost Analysis (The "Hidden" Economics)

While the purchase price of 1,3-DMCP is higher, the Lifecycle Cost can be lower for specific high-value campaigns.[1]

Cost DriverToluene1,3-DMCPAnalysis
Acquisition Low ($)High (

$)
Negative: 1,3-DMCP increases BOM cost significantly.[1]
Regulatory High RiskLow RiskPositive: Avoids Class 1 solvent testing (benzene impurity) in final release.[1][3]
Energy (Removal) HighMediumPositive: Lower boiling point reduces steam/vacuum energy during distillation.[1][3]
Recycling Difficult (Azeotropes)ModerateNeutral: Both form azeotropes with alcohols, but 1,3-DMCP is easier to dry.[1]
Diagram 2: Solvent Recycling Loop

Implementing a recycling loop is essential to offset the high acquisition cost of 1,3-DMCP.

RecyclingLoop Reactor Reactor (Synthesis in 1,3-DMCP) Quench Aqueous Quench Reactor->Quench Separator Phase Separator (Rapid Separation) Quench->Separator Distillation Flash Distillation (T < 95°C) Separator->Distillation Org. Phase (1,3-DMCP) Waste Aqueous Waste Separator->Waste Aq. Phase Product Final Product (Solvent Free) Distillation->Product Bottoms Recycle Solvent Recovery (90% Efficiency) Distillation->Recycle Distillate (BP 91°C) Recycle->Reactor Reuse

Caption: The economic viability of 1,3-DMCP depends on the recovery loop. Its moderate boiling point facilitates high-yield recovery via flash distillation.

References

  • National Institute of Standards and Technology (NIST). 1,3-Dimethylcyclopentane Properties and Thermochemistry.[1][3] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]

  • PubChem. Compound Summary: 1,3-Dimethylcyclopentane (CID 17149).[1][3][4] National Library of Medicine.[1][3] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3-Dimethylcyclopentane.[1][3] ECHA.[1][3] Available at: [Link]

  • Byrne, F. P., et al. (2016).[1][3] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1][3] (Contextual grounding for solvent hierarchy). Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1,3-Dimethylcyclopentane

[1][2][3][4]

Executive Summary & Immediate Classification

1,3-Dimethylcyclopentane is a volatile, high-flammability cycloalkane.[1][2][3] Improper disposal poses immediate fire risks due to its low flash point (< 21°C) and potential for static charge accumulation during transfer.[2]

  • Primary Hazard: Ignitability (RCRA D001).[2]

  • Disposal Method: High-temperature incineration at a licensed facility.[2]

  • Critical Prohibition: NEVER dispose of via sanitary sewer systems.[2][4] It is immiscible in water and toxic to aquatic life.[2]

Hazard Assessment & Physicochemical Properties

Effective disposal requires understanding the specific physical risks of the solvent. 1,3-Dimethylcyclopentane is a non-polar hydrocarbon; unlike conductive solvents (e.g., acetone), it accumulates static electricity, creating a spark hazard during waste pouring.[1]

Table 1: Physicochemical Data Relevant to Disposal

PropertyValueOperational Implication
Flash Point < 21°C (Highly Flammable)Waste containers must be grounded; store in flammables cabinet.[2]
Density ~0.74 g/mLLighter than water; forms surface slick if released to drains.[2]
Solubility Immiscible in waterWill not dilute in sewer lines; creates explosive vapor pockets.[2]
Conductivity Low (Non-conductive)High risk of static discharge during transfer.[2]
RCRA Code D001 (Ignitable)Must be segregated from oxidizers and acids.[2]
Pre-Disposal: Segregation & Compatibility

Safety relies on strict segregation before the chemical leaves the bench.[2]

Segregation Logic
  • Incompatible: Strong Oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).[1] Mixing results in exothermic reactions and potential explosion.[2]

  • Compatible: Other non-halogenated organic solvents (e.g., Hexane, Toluene).[1]

  • Container Selection:

    • Preferred: HDPE (High-Density Polyethylene) or Safety Cans (Type I/II).[2]

    • Acceptable: Amber Glass (if protected from breakage).[2]

Visualization: Waste Segregation Decision Tree

The following logic gate ensures the waste stream remains stable.

SegregationLogicStartWaste: 1,3-DimethylcyclopentaneCheckMixIs it mixed with other chemicals?Start->CheckMixCheckHalogenContains Halogens?(Cl, Br, F, I)CheckMix->CheckHalogenYesStreamAStream A: Non-HalogenatedOrganic Solvents (D001)CheckMix->StreamANo (Pure)CheckOxidizerContains Oxidizers?(HNO3, H2O2)CheckHalogen->CheckOxidizerNoStreamBStream B: HalogenatedOrganic Solvents (F-Listed)CheckHalogen->StreamBYesCheckOxidizer->StreamANoStreamCDO NOT MIXTreat as Reactive WasteCheckOxidizer->StreamCYes (CRITICAL STOP)

Figure 1: Decision logic for segregating 1,3-Dimethylcyclopentane waste streams to prevent reactive hazards.

Step-by-Step Disposal Protocol
Phase 1: Collection at the Bench
  • ** fume Hood Operation:** All transfers must occur inside a functioning fume hood to capture vapors.[2]

  • Grounding (The "Expertise" Step):

    • Why: As a non-conductive liquid, pouring generates static.[1][2]

    • Action: If transferring >500mL into a metal drum/can, attach a grounding wire between the source and receiving container.[1] If using plastic carboys, ensure the receiving vessel is not isolated from ground.[1]

  • Filling: Leave at least 10% headspace (ullage) in the container to allow for thermal expansion.[2] Do not overfill.

Phase 2: Labeling & Satellite Accumulation
  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.[2]

    • Required Fields:

      • Chemical Name: "1,3-Dimethylcyclopentane Waste" (No abbreviations/formulas).[1][2]

      • Hazard Checkbox: "Ignitable" / "Flammable".[2][5]

  • Storage: Store the container in a dedicated Satellite Accumulation Area (SAA) .

    • Must be at or near the point of generation.[2][5]

    • Must be under the control of the operator.[2]

    • Secondary containment (tray) is mandatory to capture potential leaks.[2]

Phase 3: Final Disposal Workflow

Once the container is full or the 3-day limit is reached:

DisposalWorkflowBenchBenchtop GenerationSAASatellite AccumulationArea (SAA)Bench->SAATag & StoreTransportInternal Transport(Safety Pail/Cart)SAA->TransportContainer FullCentralCentral WasteStorage (90-Day Area)Transport->CentralManifest TransferVendorLicensed Vendor(Incineration)Central->VendorFinal Destruction

Figure 2: Chain of custody from laboratory bench to final thermal destruction.

Emergency Procedures (Spills)

In the event of a spill during disposal transfer:

  • Evacuate & Isolate: Immediate area clearance. Vapors are heavier than air and may travel to ignition sources.[2][6]

  • Extinguish Sources: Cut power to hot plates/stirrers immediately.

  • Containment:

    • Small Spill (<100 mL): Absorb with vermiculite or activated charcoal pads.[2] Place used absorbents in a sealed bag labeled as hazardous waste (D001).[2]

    • Large Spill: Do not attempt cleanup.[2] Contact EH&S immediately.

Regulatory Compliance (RCRA)

Under the Resource Conservation and Recovery Act (RCRA), 1,3-Dimethylcyclopentane is classified as a characteristic hazardous waste.[1]

  • Waste Code: D001 (Ignitability).

  • Compliance Check:

    • Is the container closed when not adding waste? (40 CFR 262.15(a)(4)).[2]

    • Is the label visible and legible?

    • Is the waste segregated from oxidizers?

References
  • PubChem. (n.d.).[2] 1,3-Dimethylcyclopentane (Compound).[1][2][3][7][8][9][10][11][12] National Library of Medicine.[2] Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2025, from [Link][1]

Personal Protective Equipment (PPE) & Handling Guide: 1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2453-00-1 (Mixture), 2532-58-3 (cis), 1759-58-6 (trans) Formula:


Hazard Class:  Flammable Liquid (Category 2), Aspiration Hazard (Category 1)[1][2][3][4]
Part 1: Executive Safety Snapshot

Immediate Action Required: 1,3-Dimethylcyclopentane is a highly volatile, flammable hydrocarbon with a flash point below 0°C. The primary risks are fire/explosion from static discharge and chemical pneumonitis if aspirated.[1][2][3] It is a central nervous system (CNS) depressant.[2][3]

Critical HazardGHS CodeOperational Implication
Flammability H225 Flash point is approx. -8°C. Vapors travel to ignition sources.[1][2][3][4] Grounding is mandatory.
Aspiration H304 Low viscosity allows entry into lungs if swallowed/vomited, causing fatal edema.[1][4] Do NOT induce vomiting.
Skin Irritant H315 Defats skin rapidly, leading to dermatitis.[1][4] Standard latex gloves are insufficient.
Narcotic Effects H336 High vapor pressure (~48-66 mmHg @ 25°C) causes dizziness.[2][3][4] Fume hood use is non-negotiable.
Part 2: Chemical Intelligence & Risk Assessment

Why standard protocols fail: Many researchers treat cyclic aliphatics like standard hexane or heptane.[2][3] However, the vapor pressure of 1,3-dimethylcyclopentane (approx. 66 mmHg at 20°C) is significantly higher than heptane (~35 mmHg).[1][2][3] This means it reaches the Lower Explosive Limit (LEL) faster and saturates breathing zones quicker than heavier alkanes.[2][3]

The Static Threat: Like most non-polar hydrocarbons, 1,3-dimethylcyclopentane has low electrical conductivity.[1][2][3] Pumping or pouring generates static charge that accumulates in the liquid.[2][3] Without a relaxation path (grounding), a discharge spark will ignite the vapor trail.[1][3]

Part 3: PPE Selection Framework

Logic: PPE must be selected based on permeation resistance to aliphatic hydrocarbons (C5-C8 range).[1][2][3]

1. Hand Protection (Glove Selection)

Do NOT use Latex. Natural rubber degrades rapidly upon contact with cyclic alkanes, offering near-zero protection.[1][2][3]

Exposure TypeRecommended MaterialBreakthrough TimeMechanism of Action
Incidental (Splash) Nitrile (Minimum 5 mil) 15–30 minsProvides a temporary barrier.[1][2][3][4] Remove immediately upon contamination.[2][3][5][6]
Prolonged / Spill Viton® or Silver Shield® (Laminate) > 480 minsFluorinated elastomers (Viton) resist hydrocarbon swelling and permeation.[4]
High Tactility Double-Gloved Nitrile ~45 minsInner glove provides backup while outer glove is changed immediately after contact.[2][3][4]
2. Respiratory Protection

Engineering Control First: All handling must occur in a certified chemical fume hood.[2][3] Backup PPE: If hood work is impossible or during spill cleanup:

  • Respirator: Half-face or Full-face NIOSH-approved respirator.

  • Cartridge: Organic Vapor (OV) - Black Label .[2][3]

  • Note: Do not rely on odor threshold (sweet/gasoline-like) as a warning property; olfactory fatigue sets in quickly.[1][2][3]

3. Eye & Body Protection[2][3][7]
  • Eyes: Chemical splash goggles (indirect vented) are required.[2][3] Safety glasses are insufficient due to the high volatility and splash risk during transfer.[2][3]

  • Body: Flame-Resistant (FR) lab coat. Synthetic clothing (polyester) should be avoided underneath to prevent melting into skin during a flash fire.[2][3]

Part 4: Operational Protocol (Safe Handling Workflow)
Visual Workflow: PPE & Handling Decision Tree

PPE_Decision_Tree Start Handling 1,3-Dimethylcyclopentane Vol Volume > 500 mL? Start->Vol Hood Is Fume Hood Available? Vol->Hood No Ground MANDATORY: Ground/Bond Container Use FR Lab Coat Vol->Ground Yes Resp Wear Full-Face Respirator (OV Cartridge) Hood->Resp No (Emergency Only) Standard Standard PPE: Nitrile Gloves (Splash) Splash Goggles Cotton Lab Coat Hood->Standard Yes Ground->Hood Contact Direct Immersion Risk? Standard->Contact Viton USE VITON / LAMINATE GLOVES Contact->Viton Yes Nitrile USE NITRILE (Change <15 mins) Contact->Nitrile No

Figure 1: Decision logic for selecting appropriate PPE based on volume and exposure risk.[1][2][3][4]

Step-by-Step Transfer Protocol
  • Preparation:

    • Verify fume hood airflow (>100 fpm).[2][3]

    • Clear hood of ignition sources (hot plates, stirrers with brushed motors).[1][3]

    • Grounding: If transferring >1L, attach a copper grounding wire to the metal rim of the receiving vessel and the source drum/can.[1][3]

  • Donning:

    • Put on FR lab coat, splash goggles, and nitrile gloves.[1][3]

    • Inspect gloves for pinholes (air inflation test).[2][3]

  • Transfer:

    • Pour slowly to minimize static generation.

    • Keep the container closed when not actively pouring to limit vapor escape.[2][3]

    • Use a funnel with a long stem to reduce free-fall distance of the liquid.[2][3][4]

  • Post-Handling:

    • Wipe drip edges with a Kimwipe.[2][3]

    • Place Kimwipe immediately into a closed solid waste container (vapors from trash cans can find ignition sources).[2][3]

    • Wash hands with soap and water (do not use alcohol-based sanitizers while wearing gloves, as they can increase permeability).[1][2][3]

Part 5: Emergency Response & Disposal[3]
Spill Response Logic
  • Minor Spill (<50 mL in hood):

    • Lower sash.[2][3]

    • Cover with activated charcoal or non-combustible absorbent pads.[2][3]

    • Allow vapors to exhaust.[2][3]

  • Major Spill (>500 mL or outside hood):

    • EVACUATE the lab immediately.

    • Pull the fire alarm.[2][3]

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to explosion risk.[2][3]

Waste Disposal[3][8][9]
  • RCRA Code: D001 (Ignitable).[2][3]

  • Segregation: Store waste in a dedicated "Flammable Solvents" carboy.

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream.[1][3] Reaction is violent and exothermic.[2][3]

Visual Workflow: Spill Response

Spill_Response Spill Spill Detected Size Assess Volume & Location Spill->Size Minor Minor (<50mL) & In Hood Size->Minor Major Major (>500mL) or Outside Hood Size->Major Action_Minor 1. Absorb (Charcoal/Pads) 2. Bag in Fume Hood 3. Label D001 Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Pull Alarm 3. Do Not Re-enter Major->Action_Major

Figure 2: Triage protocol for 1,3-Dimethylcyclopentane spills.

References
  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 17326, cis-1,3-Dimethylcyclopentane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (1910.106).[2][3] Retrieved from [Link][1][2][3]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.